molecular formula C9H12BNO4S B1520666 4-(Azetidin-1-ylsulfonyl)phenylboronic acid CAS No. 871329-68-9

4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1520666
CAS No.: 871329-68-9
M. Wt: 241.08 g/mol
InChI Key: IOGLONDWRZETTA-UHFFFAOYSA-N
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Description

4-(Azetidin-1-ylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO4S and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(azetidin-1-ylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)16(14,15)11-6-1-7-11/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGLONDWRZETTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661207
Record name [4-(Azetidine-1-sulfonyl)phenyl]boronic acid
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Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-68-9
Record name B-[4-(1-Azetidinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Azetidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid (CAS 871329-68-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(azetidin-1-ylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry. The document delves into its chemical properties, a representative synthesis pathway, and its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the strategic importance of the azetidine and phenylboronic acid motifs in drug discovery, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, offering both theoretical insights and practical, actionable protocols.

Introduction: A Molecule of Strategic Importance in Drug Discovery

This compound has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its structure uniquely combines two key pharmacophoric elements: a strained azetidine ring and a versatile phenylboronic acid moiety.

The azetidine ring , a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry. Its strained nature provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the azetidine moiety can serve as a bioisosteric replacement for larger, more flexible amine groups, often leading to improved physicochemical properties such as solubility and metabolic stability.

The phenylboronic acid group is a cornerstone of modern synthetic chemistry, primarily due to its central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The stability, generally low toxicity, and commercial availability of boronic acids make them ideal reagents for late-stage functionalization in drug development programs.

The combination of these two functionalities in this compound makes it a particularly attractive building block for creating libraries of novel compounds for biological screening. Its designation as a "Protein Degrader Building Block" by commercial suppliers highlights its utility in the synthesis of PROTACs, a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 871329-68-9[1][2]
Molecular Formula C₉H₁₂BNO₄S[1][2]
Molecular Weight 241.07 g/mol [2]
Appearance White to off-white solidGeneric boronic acid property
Purity ≥96%[1]
Predicted ¹H and ¹³C NMR Data

While experimental spectra are not publicly available, the following are predicted chemical shifts based on the analysis of similar structures.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (s, 2H, B(OH)₂), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (t, J = 7.6 Hz, 4H, azetidine-CH₂), 2.15 (quint, J = 7.6 Hz, 2H, azetidine-CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 140.1, 134.8, 125.9, 125.0, 52.3, 16.8.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, an understanding of its synthesis is valuable for researchers. The following is a representative two-step synthetic route based on established chemical transformations.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Borylation 4_bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride product_1 1-((4-Bromophenyl)sulfonyl)azetidine 4_bromobenzenesulfonyl_chloride->product_1 Azetidine, Base (e.g., Triethylamine), Solvent (e.g., DCM) azetidine Azetidine product_1_b 1-((4-Bromophenyl)sulfonyl)azetidine final_product This compound product_1_b->final_product 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Acidic workup (e.g., HCl)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine

This step involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • To a solution of azetidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-((4-bromophenyl)sulfonyl)azetidine.

Step 2: Synthesis of this compound

This step utilizes a lithium-halogen exchange followed by trapping with a borate ester to install the boronic acid functionality.

Protocol:

  • Dissolve 1-((4-bromophenyl)sulfonyl)azetidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or precipitation.

Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal [Ar'-B(OR)₂]⁻ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal activates

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery: A Key Component of PROTACs

The designation of this compound as a "Protein Degrader Building Block" underscores its importance in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

By simultaneously binding to the POI and an E3 ligase, a PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome. This catalytic mode of action offers a significant advantage over traditional inhibitors.

This compound is typically incorporated into the linker or the POI-binding ligand of a PROTAC via a Suzuki-Miyaura coupling reaction. The azetidinosulfonylphenyl group can provide desirable physicochemical properties and vectoral attributes to the final PROTAC molecule.

G cluster_protac PROTAC Structure cluster_building_block Incorporation of the Building Block POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand BuildingBlock 4-(Azetidin-1-ylsulfonyl)phenyl moiety BuildingBlock->POI_Ligand via Suzuki Coupling BuildingBlock->Linker via Suzuki Coupling

References

4-(Azetidin-1-ylsulfonyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical building block with significant applications in modern drug discovery and development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and detail its primary application in palladium-catalyzed cross-coupling reactions. Furthermore, we will delve into its advanced role as a key fragment in the burgeoning field of Targeted Protein Degradation (TPD). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic and therapeutic programs.

Introduction: A Molecule of Strategic Importance

The integration of a boronic acid functional group into small molecules has revolutionized medicinal chemistry, culminating in blockbuster drugs like the proteasome inhibitor bortezomib.[1] Boronic acids are exceptionally versatile intermediates, most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2]

This compound (Figure 1) is a sophisticated derivative that combines three key structural motifs of high value in contemporary drug design:

  • An arylboronic acid , enabling facile incorporation into diverse scaffolds via Suzuki coupling.

  • A sulfonamide linker , a common isostere for amides and esters that often imparts favorable physicochemical properties and can participate in critical hydrogen bonding interactions with biological targets.[3]

  • A strained azetidine ring , a desirable four-membered saturated heterocycle that offers a rigid, three-dimensional exit vector, improving properties like metabolic stability and aqueous solubility compared to larger cyclic amines.[4]

Notably, this compound is classified as a "Protein Degrader Building Block,"[5] positioning it at the forefront of innovative therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties and Characterization

The precise identity and purity of any chemical reagent are paramount for reproducible and successful experimentation. The key properties of this compound are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₁₂BNO₄S[5][6]
Molecular Weight 241.07 g/mol [6]
CAS Number 871329-68-9[5]
Appearance White to off-white solidInferred from supplier data
Typical Purity ≥96%[5]

Standard characterization for this compound would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, along with HPLC to assess the purity profile.

Synthesis and Purification: A Proposed Pathway

Diagram: Proposed Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Lithium-Halogen Exchange cluster_step3 Step 3: Borylation and Hydrolysis A 4-Bromobenzenesulfonyl chloride C 1-((4-Bromophenyl)sulfonyl)azetidine A->C      Triethylamine, DCM, 0°C to RT B Azetidine B->C D 1-((4-Bromophenyl)sulfonyl)azetidine E Intermediate Aryllithium Species D->E n-BuLi, THF, -78°C F Intermediate Aryllithium Species H Final Product: 4-(Azetidin-1-ylsulfonyl) phenylboronic acid F->H      2) Aqueous HCl G Triisopropyl borate G->H 1) Quench at -78°C

Caption: Proposed three-step synthesis of the target compound from commercial starting materials.

Experimental Protocol: Proposed Synthesis

Disclaimer: This is a proposed protocol and must be adapted and optimized under proper laboratory safety conditions by qualified personnel.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine

  • To a stirred solution of azetidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, ~0.2 M) at 0°C, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

    • Causality Note: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct of the sulfonylation reaction, driving the equilibrium towards the product.

Step 2 & 3: Borylation via Lithium-Halogen Exchange

  • Dissolve the purified 1-((4-bromophenyl)sulfonyl)azetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (e.g., Argon) and cool the solution to -78°C.

  • Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

    • Causality Note: The extremely low temperature is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

  • Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0°C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the borate ester.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by performing a pH-adjusted extraction.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-(azetidin-1-ylsulfonyl)phenyl moiety into a target molecule. This reaction is a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition  R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation  R²-B(OH)₂ (Boronic Acid) + Base diorgano_complex R¹-Pd(II)L₂-R² transmetalation->diorgano_complex reductive_elimination Reductive Elimination diorgano_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Desired Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., aryl bromide or iodide, 1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

    • Causality Note: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which is required for the transmetalation step.[10] The choice of base can significantly impact reaction efficiency depending on the substrates.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a supporting ligand.

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene). Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.

    • Causality Note: Oxygen must be rigorously excluded as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by silica gel chromatography to obtain the final biaryl product.

Advanced Application in Targeted Protein Degradation (TPD)

The designation of this molecule as a "Protein Degrader Building Block" points to its use in constructing PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a specific Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[3][11] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_PROTAC POI_Ligand POI Ligand Linker Linker (Incorporates Building Block) POI_Ligand->Linker POI Protein of Interest (Target) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds Ternary Formation of Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination of POI Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded

Caption: The PROTAC induces proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.

The this compound fragment is valuable in this context for several reasons:

  • Linker Component: Following Suzuki coupling, it becomes part of the PROTAC linker. The sulfonamide and azetidine groups can provide rigidity and defined vectors, which are critical for achieving the correct orientation in the ternary complex (POI-PROTAC-E3).

  • Fragment-Based Discovery: The sulfonamide motif is present in known "molecular glue" degraders like indisulam, which recruits proteins to the DCAF15 E3 ligase substrate receptor.[1][3] This suggests that the azetidinylsulfonamide fragment itself could be used in fragment-based screening campaigns to identify novel binders for other E3 ligases, thereby expanding the toolbox for TPD.

Handling, Storage, and Safety

As a professional-grade laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166 standard), and a lab coat.[6] Use in a well-ventilated area or a chemical fume hood. For weighing or generating dust, respiratory protection is required.[6]

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Boronic acids can be sensitive to moisture and may undergo slow decomposition (deboronation) over time, so storage in a desiccator is recommended for long-term stability.

  • First Aid:

    • IF ON SKIN: Wash with plenty of soap and water.[6]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Conclusion and Future Outlook

This compound is more than a simple synthetic intermediate; it is a strategically designed building block that addresses several key demands of modern medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura reaction allows for its seamless integration into complex molecular architectures. More importantly, its structural components are highly relevant to the design of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. As researchers continue to explore new E3 ligases and expand the scope of "undruggable" targets, versatile and well-characterized fragments like this will be indispensable tools in the quest for novel medicines.

References

An In-Depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-1-ylsulfonyl)phenylboronic acid has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a reactive boronic acid moiety with a synthetically tractable azetidinylsulfonyl group, make it a sought-after component in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Rise of a Privileged Scaffold

The intersection of sulfonyl-containing motifs and boronic acids has yielded a plethora of compounds with significant biological and chemical utility. The sulfonyl group, known for its ability to act as a hydrogen bond acceptor and its metabolic stability, is a common feature in many approved drugs. Boronic acids, on the other hand, are renowned for their utility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The azetidine ring, a four-membered saturated heterocycle, has also garnered considerable attention in drug discovery for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a rigid scaffold for molecular design.

This compound synergistically combines these three privileged moieties, positioning it as a key intermediate for the synthesis of novel chemical entities with therapeutic potential. Its primary application to date lies in the construction of PROTACs, where it often serves as a key component of the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety.

Physicochemical Properties

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 871329-68-9[1]
Molecular Formula C₉H₁₂BNO₄S[1]
Molecular Weight 241.07 g/mol [1]
Appearance Likely a white to off-white solidInferred
Melting Point Not reported; for the analogous 4-(Methanesulfonyl)phenylboronic acid, the melting point is 289-293 °C.[2]

Solubility:

The solubility of arylboronic acids is highly dependent on the solvent. Generally, they exhibit good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are common solvents for Suzuki-Miyaura coupling reactions. Their solubility in alcohols like methanol and ethanol is typically moderate. Due to the presence of the polar sulfonyl and boronic acid groups, this compound is expected to have limited solubility in nonpolar hydrocarbon solvents.

Stability:

Arylboronic acids are known to be susceptible to dehydration to form cyclic anhydrides known as boroxines. Therefore, it is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. While generally stable to air and moisture for short periods, prolonged exposure should be avoided.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the available literature, a plausible and commonly employed synthetic route can be postulated based on established organic chemistry transformations.

Postulated Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step sequence starting from a readily available starting material:

Synthesis_Pathway A 4-Bromophenylsulfonyl chloride C 4-Bromo-1-(azetidin-1-ylsulfonyl)benzene A->C Sulfonamide formation B Azetidine B->C E This compound pinacol ester C->E Miyaura Borylation (Pd catalyst, base) D Bis(pinacolato)diboron D->E F This compound E->F Hydrolysis

A plausible synthetic route to this compound.

Step 1: Sulfonamide Formation: The synthesis would likely commence with the reaction of 4-bromophenylsulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane. This standard nucleophilic substitution reaction forms the sulfonamide bond.

Step 2: Miyaura Borylation: The resulting 4-bromo-1-(azetidin-1-ylsulfonyl)benzene would then undergo a palladium-catalyzed Miyaura borylation reaction. This involves treating the aryl bromide with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane or DMF). This reaction yields the corresponding boronic acid pinacol ester.

Step 3: Hydrolysis: Finally, the pinacol ester is hydrolyzed to the desired boronic acid. This can typically be achieved under acidic or basic conditions.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the arylboronic acid with a wide variety of organic halides and triflates.

Suzuki_Coupling A This compound C Biaryl Product A->C Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (R-X) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->C Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->C

General scheme of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a generalized, representative protocol. Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, DMF, or toluene/ethanol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on PROTACs

The primary and most impactful application of this compound is as a versatile building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule typically consists of three components:

  • A ligand that binds to the POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.

This compound is an ideal starting material for the synthesis of PROTAC linkers. The boronic acid functionality allows for the facile attachment of this moiety to an aryl or heteroaryl core of a POI-binding ligand or an E3 ligase ligand via a Suzuki-Miyaura coupling. The azetidinylsulfonyl group can then be further functionalized or incorporated into a longer linker chain.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker (incorporating the azetidinylsulfonylphenyl moiety) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

General structure of a Proteolysis Targeting Chimera (PROTAC).

While specific examples of marketed drugs or clinical candidates that explicitly contain the 4-(azetidin-1-ylsulfonyl)phenyl moiety are not readily found in the public domain, numerous patents from pharmaceutical companies describe the use of similar building blocks in the synthesis of novel PROTACs, highlighting the active interest in this chemical space.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification:

  • Based on available safety data sheets for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed building block for modern medicinal chemistry. Its trifunctional nature, combining a reactive boronic acid, a metabolically stable sulfonyl group, and a desirable azetidine moiety, makes it a powerful tool for the synthesis of complex and biologically active molecules. Its prominent role in the construction of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the utility of this compound and its derivatives is poised to expand, solidifying its place in the medicinal chemist's toolbox.

References

An In-depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(azetidin-1-ylsulfonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. We will delve into its structural features, physicochemical properties, and provide a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the compound's critical role in the development of novel therapeutics, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced pharmacological profiles is perpetual. This compound has emerged as a molecule of significant interest, bridging two critical classes of functionalities: the azetidine ring and the arylboronic acid moiety. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] Concurrently, arylboronic acids are indispensable tools in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions, and are themselves present in several approved drugs.[3] The combination of these two motifs in this compound creates a versatile building block with broad applications, particularly in the burgeoning field of targeted protein degradation.[4]

Structural Elucidation and Physicochemical Properties

The structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group at the para position relative to an azetidin-1-ylsulfonyl group.

Molecular Structure:

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 871329-68-9[3]
Molecular Formula C₉H₁₂BNO₄S[3]
Molecular Weight 241.07 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a robust two-step synthetic sequence. This strategy leverages the reactivity of commercially available starting materials and employs well-established synthetic transformations. The overall synthetic scheme is depicted below.

Synthesis_Scheme cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Borylation Start1 4-Bromobenzenesulfonyl chloride Intermediate 1-((4-Bromophenyl)sulfonyl)azetidine Start1->Intermediate Et3N, DCM, 0 °C to rt Start2 Azetidine Start2->Intermediate Product This compound Intermediate->Product Lithium-Halogen Exchange & Borylation Reagent1 1. n-BuLi, THF, -78 °C Reagent2 2. B(OiPr)₃ Reagent3 3. HCl (aq)

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine

Causality Behind Experimental Choices: This initial step involves the formation of a sulfonamide bond between 4-bromobenzenesulfonyl chloride and azetidine. The use of a non-nucleophilic base, such as triethylamine (Et₃N), is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the azetidine starting material. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol:

  • To a solution of azetidine (1.2 equivalents) in dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equivalents) dropwise.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-((4-bromophenyl)sulfonyl)azetidine as a white solid.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The second step is a lithium-halogen exchange followed by borylation. This is a classic and highly effective method for the preparation of arylboronic acids from aryl bromides.[5] n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for this transformation. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the organolithium species. Triisopropyl borate (B(OiPr)₃) is used as the boron source. Subsequent acidic workup with aqueous HCl hydrolyzes the boronate ester intermediate to the desired boronic acid.

Experimental Protocol:

  • Dissolve 1-((4-bromophenyl)sulfonyl)azetidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 20 volumes) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl (aq).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by column chromatography on silica gel to obtain this compound.[6][7][8]

Applications in Drug Development: A Key Component in PROTACs

The unique structural features of this compound make it a highly valuable building block in the design of novel therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs).

PROTACs: A Paradigm Shift in Targeted Therapy

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[9] They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[10]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ligase PROTAC->E3_Ligase Ubiquitinated_POI Ubiquitinated POI E3_Ligase->Ubiquitinated_POI Ub Transfer Proteasome Proteasome Ubiquitinated_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of action for a PROTAC.

The Role of this compound in PROTAC Linkers

The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[11] this compound is an ideal component for PROTAC linkers for several reasons:

  • Versatile Handle for Linker Attachment: The boronic acid functionality can be readily converted to a variety of other functional groups through Suzuki-Miyaura cross-coupling reactions, allowing for the facile attachment of the target-binding ligand.[3]

  • Modulation of Physicochemical Properties: The azetidine-sulfonyl moiety can improve the solubility and other drug-like properties of the PROTAC molecule. The sulfonamide provides a polar group, while the azetidine ring adds three-dimensionality.[1]

  • Structural Rigidity and Vectorial Control: The phenylsulfonyl group introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to higher degradation efficiency.[4]

Conclusion

This compound stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its synthesis is straightforward and scalable, and its unique combination of an azetidine ring and a versatile boronic acid handle makes it an invaluable tool for the construction of complex bioactive molecules. As the field of targeted protein degradation continues to expand, the demand for sophisticated and highly functionalized building blocks like this compound is certain to grow, solidifying its place as a key player in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility Assessment of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic physicochemical properties of a molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] For a molecule like 4-(Azetidin-1-ylsulfonyl)phenylboronic acid (CAS: 871329-68-9), a versatile building block in medicinal chemistry[3], a thorough understanding of its solubility is not merely an academic exercise but a foundational pillar for its successful application. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and understanding the solubility of this specific boronic acid, moving beyond simple data points to explain the causality behind the experimental choices.

The Unique Chemistry of Phenylboronic Acids: Beyond Simple Dissolution

Before embarking on experimental protocols, it is essential to appreciate the unique chemical nature of arylboronic acids, which presents distinct challenges compared to other common organic molecules.

The Boroxine Equilibrium: A Hidden Variable

A primary complicating factor in the solubility assessment of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is a reversible equilibrium that can significantly impact measured solubility, as the boroxine form often possesses different, typically lower, solubility than the monomeric acid.[6] The position of this equilibrium is influenced by the solvent, concentration, and temperature, making reproducible measurements challenging without strict experimental control.[5]

Caption: The critical equilibrium between the boronic acid monomer and its trimeric boroxine.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In preformulation and discovery settings, solubility is discussed in two distinct contexts: kinetic and thermodynamic. Understanding this difference is crucial for interpreting data correctly.[7][8]

  • Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a high-concentration DMSO stock, precipitates out of an aqueous buffer.[1] It is a high-throughput measurement valuable for early-stage screening to quickly flag problematic compounds.[9] However, it represents a metastable state and can overestimate the true solubility.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8] This "gold standard" measurement is more time and resource-intensive but is essential for later-stage development to inform formulation and predict in vivo behavior.[1][2]

Experimental Design: A Phased Approach to Solubility Assessment

A robust solubility assessment strategy proceeds in phases, starting with rapid screening and progressing to definitive equilibrium measurements for promising candidates.

Solubility_Workflow Solubility Assessment Workflow Start Start: This compound (Solid Compound) Early_Stage Early Drug Discovery (Lead Identification & Optimization) Start->Early_Stage Kinetic Kinetic Solubility Assay (Turbidimetric Method) Early_Stage->Kinetic High-Throughput Screening Late_Stage Late-Stage Development (Preformulation & IND-Enabling) Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Late_Stage->Thermo Definitive Measurement Data_Kinetic Data Output: - Estimated Solubility (µM) - Rapid Compound Ranking Kinetic->Data_Kinetic Decision Compound suitable for early-stage assays? Kinetic->Decision Data_Thermo Data Output: - Equilibrium Solubility (µg/mL, µM) - pH-Solubility Profile Thermo->Data_Thermo Decision->Early_Stage No (Flag for Redevelopment) Decision->Late_Stage Yes (Promising Candidate)

Caption: Phased workflow for assessing compound solubility during drug development.

Protocol 1: High-Throughput Kinetic Solubility Determination

This method is designed for rapid screening of multiple compounds or conditions. It relies on detecting the formation of precipitate (turbidity) when a DMSO solution of the compound is diluted into an aqueous buffer.[2]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Aqueous Dilution: Add a fixed volume of aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[1] The theoretical final compound concentrations might range from 200 µM to 1 µM.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[1]

  • Turbidity Measurement: Read the absorbance of each well at a wavelength sensitive to light scattering, such as 620 nm, using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Protocol 2: Equilibrium (Thermodynamic) Solubility Determination

This "shake-flask" method is the gold standard for determining the true solubility of a compound and is essential for preformulation studies.[2]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to create a visible slurry.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material throughout the experiment is crucial for validating that equilibrium has been established.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Sample Collection: Carefully collect an aliquot from the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is highly recommended.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method (see Section 3.0).

  • Data Analysis: The measured concentration represents the thermodynamic solubility under the tested conditions.

Analytical Quantification: Choosing the Right Tool

Accurate quantification of the dissolved boronic acid is the cornerstone of any solubility assay. The choice of analytical technique depends on the required sensitivity, sample matrix complexity, and available instrumentation.[10]

Analytical TechniqueLinearity (R²)Sensitivity (LOD/LOQ)Key AdvantagesKey Disadvantages
HPLC-UV >0.99Compound-dependent (typically µg/mL range)Robust, widely available, cost-effective.Lower sensitivity, potential for interference from matrix components.
LC-MS/MS >0.99[10]High (can reach low ppm or pg/mL levels)[10][11]High sensitivity and selectivity, ideal for complex matrices and trace analysis.[10][11]Higher cost, requires specialized expertise and instrumentation.
¹¹B-NMR N/A (for quantification)Lower sensitivityCan distinguish between boronic acid and boroxine species.[12]Not ideal for routine quantification of low concentrations; requires specialized equipment.

For most solubility studies, HPLC-UV provides a reliable and accessible method. For very low solubility or complex biological media, the superior sensitivity and selectivity of LC-MS/MS is the preferred choice.[10]

Safety and Handling Precautions

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its analogs.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][14]

  • Handling: Avoid creating dust.[15] Use in a well-ventilated area or a chemical fume hood to prevent inhalation.[13][15]

  • Health Hazards: Phenylboronic acids are generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[13][15] Harmful if swallowed.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14][15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion: A Roadmap to Reliable Data

Determining the solubility of this compound is a multi-faceted process that requires more than a single measurement. It demands a clear understanding of the compound's unique chemistry, a strategic choice between kinetic and thermodynamic approaches, and the application of a robust, validated analytical method. By following the phased experimental workflow and principles outlined in this guide, researchers can generate reliable and contextually relevant solubility data, enabling informed decisions in the complex journey of drug discovery and development.

References

An In-depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Nexus of Boron and Azetidine Chemistry

4-(Azetidin-1-ylsulfonyl)phenylboronic acid, a molecule integrating the unique properties of a boronic acid with the increasingly sought-after azetidine scaffold, has emerged as a valuable building block in modern medicinal chemistry. Its utility is particularly pronounced in the realms of targeted protein degradation and the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive overview of its commercial availability, outlines key synthetic considerations, and delves into its practical applications, offering a technical resource for researchers leveraging this compound in their work.

The structure of this compound is characterized by a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, functionalized with an azetidine-containing sulfonyl group. The boronic acid group facilitates the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction. The azetidine ring, a four-membered saturated heterocycle, is a desirable feature in drug design due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers, catering to the needs of research and development laboratories. The compound is typically supplied as a solid with varying levels of purity.

Table 1: Commercial Supplier Overview for this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Various Chemical Suppliers 871329-68-9C₉H₁₂BNO₄S241.1≥96%1g, 5g, 10g, and larger custom amounts

Note: Pricing and stock availability are subject to change and should be verified with the respective suppliers.

Key Physicochemical Properties:

  • IUPAC Name: (4-(azetidin-1-ylsulfonyl)phenyl)boronic acid

  • Appearance: Typically an off-white to white solid.

  • Solubility: Soluble in organic solvents such as methanol, DMSO, and DMF.

Synthesis and Characterization

While commercially available, an understanding of the synthetic routes to this compound is valuable for researchers who may need to synthesize derivatives or scale up production. A plausible and commonly employed synthetic strategy involves a two-step process starting from 4-bromobenzenesulfonyl chloride.

Diagram 1: Plausible Synthetic Pathway

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation 4-bromobenzenesulfonyl_chloride 4-bromobenzenesulfonyl chloride product_1 1-((4-bromophenyl)sulfonyl)azetidine 4-bromobenzenesulfonyl_chloride->product_1 Azetidine, Base (e.g., Triethylamine) Dichloromethane azetidine Azetidine azetidine->product_1 product_1_c 1-((4-bromophenyl)sulfonyl)azetidine final_product This compound product_1_c->final_product Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Dioxane, Heat borylation_reagent Bis(pinacolato)diboron borylation_reagent->final_product

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-((4-bromophenyl)sulfonyl)azetidine

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of azetidine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-((4-bromophenyl)sulfonyl)azetidine.

Experimental Protocol: Miyaura Borylation to form this compound pinacol ester

  • In a flask, combine 1-((4-bromophenyl)sulfonyl)azetidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and heat the mixture at 80-90 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the pinacol ester.

  • The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester under acidic conditions.

Characterization:

The structure and purity of this compound are typically confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the azetidine ring, and a broad singlet for the boronic acid hydroxyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the carbons of the azetidine ring.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block in the synthesis of novel therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many drug molecules.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G boronic_acid This compound reaction Suzuki-Miyaura Coupling boronic_acid->reaction aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->reaction product Biaryl Product reaction->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water)

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0-1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq).

  • De-gas the vessel and introduce an inert atmosphere.

  • Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Heat the reaction mixture to a temperature ranging from 80 °C to reflux and monitor its progress.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Role as a Building Block for PROTACs

The designation of this compound as a "Protein Degrader Building Block" by some suppliers highlights its potential in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The azetidine-sulfonylphenyl moiety can be incorporated into the linker or as part of the ligand for the protein of interest, contributing to the overall shape, solubility, and cell permeability of the PROTAC molecule. The boronic acid functionality provides a convenient handle for further chemical modifications and the attachment of other components of the PROTAC through cross-coupling reactions.

Diagram 3: Conceptual Role in PROTAC Synthesis

G building_block This compound linker Linker Synthesis building_block->linker poi_ligand Ligand for Protein of Interest poi_ligand->linker protac PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac

Caption: Conceptual integration into a PROTAC molecule.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands as a testament to the power of rational molecular design in creating versatile tools for drug discovery. Its commercial availability, coupled with well-established synthetic and reactive pathways, makes it an accessible and valuable building block for medicinal chemists. The ability to readily participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the beneficial properties imparted by the azetidine moiety, positions this compound as a key player in the synthesis of next-generation therapeutics, including the exciting and rapidly evolving field of targeted protein degradation.

References

The Strategic Utility of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-(Azetidin-1-ylsulfonyl)phenylboronic acid has emerged as a key intermediate, particularly in the synthesis of enzyme inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile reagent, with a primary focus on its role in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. We will dissect the rationale behind its molecular architecture, provide detailed protocols for its utilization in Suzuki-Miyaura cross-coupling reactions, and discuss the broader implications for structure-activity relationship (SAR) studies and the design of next-generation therapeutic agents.

Introduction: Unpacking the Molecular Architecture and Significance

This compound is a bifunctional molecule that marries the reactivity of a boronic acid with the unique pharmacological attributes of an azetidinylsulfonyl moiety. Its significance in drug discovery stems from the strategic combination of these two components, which offers medicinal chemists a powerful tool for molecular construction and property modulation.

  • The Boronic Acid Handle: The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of our subject molecule and a variety of aryl or heteroaryl halides, providing a robust and versatile method for constructing complex molecular scaffolds.[1][2]

  • The Azetidin-1-ylsulfonyl Moiety: This portion of the molecule is not merely a passive spectator in the synthetic process. The incorporation of both a sulfonamide and an azetidine ring imparts specific and desirable properties to the final drug candidate.

    • Sulfonamides in Drug Design: Sulfonamide groups are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, thereby enhancing binding affinity to biological targets. In the context of DPP-4 inhibitors, the sulfonamide moiety can engage in key interactions within the enzyme's active site.[3][4][5]

    • The Azetidine Advantage: Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized for their ability to confer favorable pharmacokinetic properties. Their rigid, three-dimensional structure can improve metabolic stability, reduce off-target effects, and enhance cell permeability compared to more flexible or larger aliphatic amines.[6]

This guide will delve into the practical applications of this building block, with a particular emphasis on its role in the synthesis of DPP-4 inhibitors, a critical class of drugs for the management of type 2 diabetes.

Core Application: A Keystone in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The primary and most well-documented application of this compound and its analogs is in the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-4).[6] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7][8] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has made DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes mellitus.[9]

A key patent in this area describes a class of substituted azetidine compounds as potent DPP-4 inhibitors.[6] The general structure of these inhibitors often involves a central scaffold that interacts with the active site of the enzyme, and peripheral groups that optimize binding and pharmacokinetic properties. This compound serves as a critical precursor for introducing the pharmacologically important azetidinylsulfonylphenyl group onto these central scaffolds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The Suzuki-Miyaura cross-coupling reaction is the principal method for incorporating the 4-(azetidin-1-ylsulfonyl)phenyl moiety into a target molecule. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate).

Below is a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction utilizing this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0-1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl halide, and the base.

  • Inerting the System: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Logical Flow of the Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_purification Work-up & Purification Reactants This compound + Aryl/Heteroaryl Halide Setup Combine Reactants & Base Reactants->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) AddSolvCat Add Solvent & Catalyst Catalyst->AddSolvCat Base Base (e.g., K2CO3) Base->Setup Solvent Solvent (e.g., Dioxane/H2O) Solvent->AddSolvCat Inert Inert Atmosphere (N2 or Ar) Setup->Inert Inert->AddSolvCat Heat Heat & Monitor AddSolvCat->Heat Workup Aqueous Work-up Heat->Workup Purify Column Chromatography Workup->Purify Product Purified Coupled Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The azetidin-1-ylsulfonylphenyl moiety introduced by this building block plays a crucial role in the structure-activity relationship of the resulting DPP-4 inhibitors.

Molecular FragmentContribution to Activity and Properties
Phenyl Ring Serves as a rigid scaffold for orienting other functional groups.
Sulfonamide Linker Engages in hydrogen bonding interactions within the S2 extensive subsite of the DPP-4 active site, enhancing binding affinity.
Azetidine Ring Its compact and rigid nature can improve metabolic stability and reduce interactions with unwanted off-targets. It can also favorably occupy hydrophobic pockets within the enzyme.

Hypothetical Binding Mode of a DPP-4 Inhibitor Derived from this compound:

Binding_Mode cluster_enzyme DPP-4 Active Site cluster_inhibitor Inhibitor Molecule S1_pocket S1 Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) S2_extensive S2 Extensive Subsite Inhibitor_Core Central Scaffold Inhibitor_Core->S1_pocket Occupies Pocket Inhibitor_Core->Catalytic_Triad Covalent or Non-covalent Interaction Azetidinylsulfonylphenyl Azetidinylsulfonylphenyl Moiety Azetidinylsulfonylphenyl->S2_extensive H-bonding & Hydrophobic Interactions

Caption: Proposed interaction of a DPP-4 inhibitor with the enzyme's active site.

Broader Applications and Future Perspectives

While the synthesis of DPP-4 inhibitors is a prominent application, the utility of this compound extends to other areas of drug discovery.

  • Protein Degraders (PROTACs): As classified, this molecule is a "Protein Degrader Building Block". Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. This compound can be used to synthesize the target-binding ligand portion of a PROTAC, with the azetidinylsulfonylphenyl group contributing to target affinity and overall compound properties.

  • Other Enzyme Inhibitors: The principles of using this building block to target DPP-4 can be applied to the design of inhibitors for other enzymes, particularly those with deep, hydrophobic pockets that can accommodate the azetidinylsulfonylphenyl moiety.

  • Scaffolding for Diverse Libraries: The versatility of the Suzuki-Miyaura reaction allows for the coupling of this boronic acid with a wide array of halogenated scaffolds, enabling the rapid generation of diverse chemical libraries for high-throughput screening against various biological targets.

Conclusion

This compound is a strategically designed and highly valuable building block for modern medicinal chemistry. Its primary application in the synthesis of DPP-4 inhibitors highlights the synergistic benefits of combining a versatile reactive handle (the boronic acid) with a pharmacologically tuned moiety (the azetidinylsulfonyl group). The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, not only for developing novel antidiabetic agents but also for exploring new therapeutic frontiers in areas such as protein degradation and beyond. The continued exploration of such well-designed building blocks will undoubtedly accelerate the discovery of safer and more effective medicines.

References

Azetidinylsulfonyl Phenylboronic Acid: A Scaffold for Potent and Selective Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the azetidinylsulfonyl phenylboronic acid scaffold, a promising class of inhibitors for serine proteases. Boronic acids have gained significant traction in drug discovery, with several approved drugs validating their therapeutic potential.[1][2] This document, intended for drug development professionals, synthesizes field-proven insights into the mechanism of action, experimental characterization, and strategic considerations for employing these compounds. We will detail the causal biochemistry behind their inhibitory activity, present self-validating experimental protocols for potency and selectivity assessment, and provide a framework for data interpretation, grounded in authoritative references.

Introduction: The Strategic Value of Boronic Acids in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes crucial to a multitude of physiological and pathophysiological processes, including coagulation, inflammation, and cancer progression.[3] Their dysregulation makes them compelling targets for therapeutic intervention. The development of potent and selective inhibitors is a cornerstone of medicinal chemistry, and boronic acids have emerged as a premier class of "warheads" for this purpose.[1][4]

Unlike many traditional inhibitors, boronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] This mechanism confers high potency. The true challenge and opportunity, however, lie in achieving selectivity. The azetidinylsulfonyl phenylboronic acid scaffold addresses this by combining the reactive boronic acid moiety with a chemical group designed to form specific interactions within the enzyme's binding pockets, thus discriminating between closely related proteases. This guide will elucidate the principles and practices for harnessing this powerful scaffold.

Core Mechanism of Action: Reversible Covalent Inhibition

The inhibitory activity of azetidinylsulfonyl phenylboronic acids is rooted in the electrophilic nature of the boron atom. The active site of a serine protease contains a highly reactive serine residue (Ser195 in chymotrypsin numbering), which is activated by a "catalytic triad" of amino acids. This serine's hydroxyl group acts as a potent nucleophile.

The key interaction is a nucleophilic attack by the serine hydroxyl group on the electron-deficient boron atom of the inhibitor. This mimics the formation of the tetrahedral intermediate during natural substrate hydrolysis.[5] The result is a stable, yet reversible, tetrahedral boronate adduct, which effectively sequesters the enzyme in an inactive state. The azetidinylsulfonyl group, extending from the phenyl ring, engages with the enzyme's specificity pockets (e.g., the S1 pocket), providing crucial binding affinity and, most importantly, selectivity for the target protease over others.

Mechanism_of_Inhibition Figure 1: Mechanism of Reversible Covalent Inhibition cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Inhibitor cluster_Complex Inhibition Complex Ser195 Ser195-OH (Nucleophile) Adduct Tetrahedral Boronate Adduct (Reversible Covalent Complex) Ser195->Adduct Nucleophilic Attack His57 Histidine-57 (General Base) His57->Ser195 Activates Asp102 Aspartate-102 Inhibitor_Molecule Azetidinylsulfonyl Phenylboronic Acid Boron Boronic Acid B(OH)₂ (Electrophile) Specificity_Group Azetidinylsulfonyl Group (Selectivity Element) Boron->Adduct Specificity_Group->Adduct Specificity Pocket Interaction

Caption: Reversible covalent adduct formation between the inhibitor and the catalytic serine.

Experimental Workflow: Potency and Selectivity Profiling

Accurate characterization of an inhibitor's potency (IC50) and selectivity is fundamental. The following protocol outlines a robust, self-validating absorbance-based assay for determining these parameters.

Protocol: IC50 Determination via Chromogenic Assay

This method measures the inhibitor concentration that produces 50% inhibition of enzyme activity by monitoring the cleavage of a color-releasing substrate.[6]

Core Principle: The rate of color development from a chromogenic substrate is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate in a concentration-dependent manner.

Materials:

  • Target Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Specific Chromogenic Substrate (e.g., BAPNA for Trypsin)

  • Azetidinylsulfonyl Phenylboronic Acid Inhibitor (stock in 100% DMSO)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme: Prepare a 2X working stock of the enzyme in assay buffer. The final concentration should yield a linear absorbance change for at least 10-15 minutes.

    • Substrate: Prepare a 2X working stock of the chromogenic substrate in assay buffer. A concentration at or near the substrate's Km value is optimal.

    • Inhibitor: Perform a serial dilution of the inhibitor stock in assay buffer to create a 2X concentration series. A typical series might span from 100 µM to 1 pM. Causality Check: It is critical to maintain a constant final DMSO concentration (e.g., ≤1%) across all wells to prevent solvent-induced artifacts.

  • Assay Plate Setup (50 µL final volume example):

    • Add 25 µL of each inhibitor dilution to triplicate wells.

    • For control wells, add 25 µL of assay buffer containing the same final DMSO concentration as the inhibitor wells (100% activity control) and 25 µL of buffer alone (background control).

  • Enzyme-Inhibitor Pre-incubation:

    • Add 25 µL of the 2X enzyme stock to all wells except the background control.

    • Mix gently and incubate the plate for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C). Causality Check: This pre-incubation step is crucial for reversible inhibitors to reach binding equilibrium, ensuring an accurate potency measurement.[7]

  • Initiation and Kinetic Reading:

    • Initiate the reaction by adding 50 µL of the 2X substrate stock to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance (e.g., at 405 nm) every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the average velocity of the background control from all other wells.

    • Normalize the data by expressing each velocity as a percentage of the average 100% activity control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow Figure 2: Experimental Workflow for IC50 Determination cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Assay Execution cluster_Analysis Phase 3: Data Analysis Prep_Inhibitor 1. Create Inhibitor Serial Dilution (2X) Dispense_Inhibitor 4. Dispense Inhibitor/Controls into 96-well Plate Prep_Inhibitor->Dispense_Inhibitor Prep_Enzyme 2. Prepare Enzyme Solution (2X) Add_Enzyme 5. Add Enzyme & Pre-incubate (Allow for Equilibrium) Prep_Enzyme->Add_Enzyme Prep_Substrate 3. Prepare Substrate Solution (2X) Add_Substrate 6. Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate 7. Perform Kinetic Read (Absorbance vs. Time) Add_Substrate->Read_Plate Calc_Velocity 8. Calculate Initial Velocity (V₀) for each Concentration Read_Plate->Calc_Velocity Normalize 9. Normalize Data to % Activity Calc_Velocity->Normalize Plot_Fit 10. Plot Dose-Response Curve & Fit for IC50 Normalize->Plot_Fit

Caption: A three-phase workflow for robust IC50 determination of protease inhibitors.

Selectivity Profiling

True therapeutic potential is defined by selectivity. To assess this, the IC50 protocol must be repeated against a panel of relevant serine proteases (e.g., proteases from the same family or those known for off-target effects). A highly selective compound will exhibit a significantly lower IC50 against the intended target compared to other proteases.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The table below illustrates a representative dataset for a hypothetical inhibitor, "AZPBA-001," demonstrating high potency and selectivity for its target.

Table 1: Potency and Selectivity Profile of Inhibitor AZPBA-001

Protease TargetClassificationIC50 (nM)Selectivity vs. Target X (Fold)
Target Protease X Target 5.2 -
Related Protease AOff-Target832160x
Related Protease BOff-Target> 10,000> 1900x
ThrombinOff-Target4,550875x
ChymotrypsinOff-Target> 10,000> 1900x

Interpretation: The data clearly indicates that AZPBA-001 is a potent inhibitor of Target Protease X. The high fold-selectivity values demonstrate minimal activity against other tested proteases, suggesting a favorable therapeutic window and a lower likelihood of off-target side effects.

Conclusion

The azetidinylsulfonyl phenylboronic acid scaffold represents a validated and highly adaptable platform for the design of potent and selective serine protease inhibitors. Its mechanism of action, leveraging reversible covalent chemistry, provides a distinct advantage in achieving high-affinity binding. By employing robust and well-controlled experimental protocols, as detailed in this guide, researchers can effectively characterize inhibitor candidates and make data-driven decisions to advance their drug discovery programs. The continued exploration and optimization of this scaffold are poised to deliver next-generation therapeutics for a range of diseases.

References

The Azetidine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Strained Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a unique blend of structural rigidity, synthetic accessibility, and favorable physicochemical properties is relentless. Among the pantheon of heterocyclic systems, the four-membered azetidine ring has emerged from relative obscurity to become a privileged motif in medicinal chemistry.[1][2] Historically overshadowed by its less strained five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring's inherent strain was once perceived as a liability. However, this very characteristic is now harnessed by medicinal chemists to imbue drug candidates with a suite of desirable attributes, including enhanced metabolic stability, improved solubility, and novel three-dimensional exit vectors for molecular elaboration.[3] This guide provides a comprehensive exploration of the multifaceted role of the azetidine moiety, from its fundamental physicochemical properties to its application in approved therapeutics and the practicalities of its synthesis.

I. The Azetidine Ring: A Profile in Physicochemical Properties and Conformational Constraints

The unique properties of the azetidine ring stem from its strained four-membered structure. This strain influences its conformation, basicity, and lipophilicity, all of which are critical parameters in drug design.

Conformational Analysis: A Puckered Reality

Unlike the planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain.[4] This puckering is a key determinant of the three-dimensional arrangement of substituents, which in turn dictates how a molecule interacts with its biological target. The degree of puckering and the preferred orientation of substituents (pseudo-axial vs. pseudo-equatorial) are influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring.[4][5] For instance, bulky substituents at the 3-position generally favor a pseudo-equatorial orientation to minimize steric interactions.[4] This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[6]

A Comparative Look at Saturated Nitrogen Heterocycles

The choice of a saturated nitrogen heterocycle can profoundly impact a drug candidate's properties. The following table provides a comparative overview of key physicochemical properties of azetidine, pyrrolidine, and piperidine.

PropertyAzetidinePyrrolidinePiperidineRationale for Differences
pKa of Conjugate Acid ~11.29[7]~11.27[5]~11.22[5]The basicity is influenced by the hybridization of the nitrogen lone pair. In the more strained azetidine ring, the C-N-C bond angle is smaller, leading to a greater p-character in the C-N bonds and consequently a greater s-character in the lone pair orbital. This holds the lone pair closer to the nucleus, slightly increasing basicity compared to piperidine.[8]
Calculated logP -0.330.390.84The smaller ring size and the presence of the nitrogen atom in a more constrained environment contribute to the lower lipophilicity of azetidine compared to its larger homologues.
Ring Strain (kcal/mol) ~25.4[9]~5.4[9]LowThe significant ring strain in azetidine is a key feature that influences its reactivity and makes it a useful synthetic intermediate.[9]

II. Azetidine as a Privileged Scaffold and Bioisostere

The unique structural and physicochemical properties of the azetidine ring have led to its recognition as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.[10][11] Furthermore, it serves as an effective bioisostere for other cyclic amines, offering a powerful tool for fine-tuning the properties of a lead compound.

A Bioisosteric Replacement Strategy

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another with similar steric and electronic properties to improve a molecule's biological activity or pharmacokinetic profile. The azetidine ring is increasingly employed as a bioisostere for larger, more flexible saturated heterocycles like piperidine and pyrrolidine.[3]

Here's a logical breakdown of the advantages of this strategy:

Azelnidipine_MOA Azelnidipine Azelnidipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Azelnidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx Azelnidipine->Ca_Influx Blocks L_type_Ca_Channel->Ca_Influx Mediates Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in Cobimetinib_MOA RAS_RAF RAS/RAF MEK1_2 MEK1/2 RAS_RAF->MEK1_2 Activates ERK ERK MEK1_2->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK1_2 Inhibits Azetidine_Synthesis Start 1-Diphenylmethyl-3-hydroxyazetidine Step1 Step 1: Boc Protection & Deprotection Start->Step1 Intermediate1 N-Boc-3-hydroxyazetidine Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 N-Boc-azetidin-3-one Step2->Intermediate2 Step3 Step 3: Horner-Wadsworth-Emmons Intermediate2->Step3 Final_Product Methyl (N-Boc-azetidin-3-ylidene)acetate Step3->Final_Product

References

Methodological & Application

The Strategic Application of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the vast array of synthetic building blocks, 4-(azetidin-1-ylsulfonyl)phenylboronic acid has emerged as a compound of significant interest. Its unique structural features—a strained azetidine ring, a sulfonamide linker, and a versatile boronic acid moiety—offer a compelling combination for the synthesis of complex molecules, particularly through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the effective use of this valuable reagent.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor binding affinity. When incorporated into a phenylboronic acid framework via a stable sulfonyl linkage, it provides a powerful tool for introducing this desirable scaffold into a variety of molecular targets.

Chemical Properties and Considerations

This compound, with the chemical formula C9H12BNO4S and a molecular weight of 241.1 g/mol , is a white to off-white solid.[1] Its CAS number is 871329-68-9.[2] The presence of the electron-withdrawing sulfonyl group influences the electronic properties of the phenylboronic acid, a factor that requires careful consideration when designing Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 This compound Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Ar-X Aryl/Heteroaryl Halide Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and is highly dependent on the specific substrates being coupled.

Application Notes: Strategic Considerations for Success

The effective use of this compound in Suzuki-Miyaura coupling requires an understanding of its specific reactivity profile. The electron-withdrawing nature of the azetidinylsulfonyl group can impact the transmetalation step and may increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source.

Mitigating Protodeboronation

Protodeboronation is a significant concern, particularly with electron-deficient arylboronic acids. This side reaction can be minimized by careful selection of reaction conditions:

  • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, overly strong bases or prolonged reaction times in protic solvents can exacerbate protodeboronation. Mild inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.

  • Anhydrous Conditions: Minimizing the presence of water in the reaction mixture can help to suppress protodeboronation. The use of anhydrous solvents and reagents is recommended.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of this side reaction. Microwave-assisted synthesis can be particularly effective in rapidly achieving high yields while minimizing degradation of the boronic acid.

Catalyst and Ligand Selection

The choice of the palladium catalyst and associated ligand is paramount for achieving high efficiency and yield.

  • Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and various pre-formed palladium-ligand complexes (precatalysts).

  • Ligands: For coupling with electron-deficient boronic acids and potentially challenging heteroaryl halides, electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), have demonstrated superior performance. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands also offer a robust alternative.

Detailed Protocols

The following protocols provide a starting point for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.

Protocol 1: Synthesis of this compound

A Representative Two-Step Synthetic Approach:

Step 1: Synthesis of 1-(4-bromophenylsulfonyl)azetidine

  • To a solution of 4-bromobenzenesulfonyl chloride (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add azetidine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromophenylsulfonyl)azetidine.

Step 2: Miyaura Borylation of 1-(4-bromophenylsulfonyl)azetidine

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-(4-bromophenylsulfonyl)azetidine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base such as potassium acetate (KOAc) (3.0 eq.).

  • Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the resulting pinacol boronate ester by column chromatography.

  • The pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling, or it can be hydrolyzed to the boronic acid by treatment with an aqueous acid.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation 4-bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride reaction1 Sulfonylation (Base, Solvent) 4-bromobenzenesulfonyl_chloride->reaction1 azetidine Azetidine azetidine->reaction1 product1 1-(4-bromophenylsulfonyl)azetidine reaction1->product1 reaction2 Palladium-catalyzed Borylation product1->reaction2 B2pin2 Bis(pinacolato)diboron B2pin2->reaction2 product2 4-(Azetidin-1-ylsulfonyl)phenylboronic acid pinacol ester reaction2->product2 hydrolysis Hydrolysis (optional) product2->hydrolysis final_product 4-(Azetidin-1-ylsulfonyl)phenylboronic acid hydrolysis->final_product

Caption: A representative workflow for the synthesis of the target boronic acid.

Protocol 2: Representative Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides general conditions for the coupling of this compound with a generic aryl bromide. The optimal conditions may vary depending on the specific aryl halide used.

Materials:

  • This compound (1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)A range of catalysts can be effective. For challenging substrates, a pre-catalyst with a bulky, electron-rich ligand is often beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Mild inorganic bases are generally preferred to minimize protodeboronation of the electron-deficient boronic acid.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common, though anhydrous conditions may be necessary in some cases to prevent protodeboronation.
Temperature 80 - 120 °CThe optimal temperature will depend on the reactivity of the aryl halide. Microwave heating can often accelerate the reaction.
Reaction Time 2 - 24 hoursReaction progress should be monitored to avoid prolonged heating, which can lead to decomposition.

Conclusion: A Versatile Building Block for Advancing Chemical Synthesis

This compound represents a highly valuable and strategic building block for the synthesis of novel chemical entities, particularly in the realm of drug discovery. Its successful application in Suzuki-Miyaura coupling reactions hinges on a clear understanding of its reactivity, particularly the need to mitigate potential side reactions such as protodeboronation. By carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively incorporate the desirable azetidinylsulfonylphenyl motif into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of this versatile reagent in your research endeavors.

References

Application Notes: Leveraging 4-(Azetidin-1-ylsulfonyl)phenylboronic acid for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing degradation of target proteins rather than inhibiting them.[1][2] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization.[3] The choice of building blocks for each component is critical to achieving desired potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview and detailed protocols for utilizing 4-(Azetidin-1-ylsulfonyl)phenylboronic acid as a versatile building block in the synthesis of novel PROTACs. We will explore the scientific rationale for its use, its incorporation via Suzuki-Miyaura cross-coupling, and subsequent biological validation of the resulting degraders.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by recruiting a target POI to an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism allows for substoichiometric degradation of target proteins, a key advantage over traditional occupancy-based inhibitors.[1][6]

The design of a PROTAC involves the judicious selection of three key components:

  • Warhead: A ligand that binds to the target Protein of Interest (POI).

  • E3 Ligase Ligand: A moiety that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][8][9]

  • Linker: A chemical tether that connects the warhead and the E3 ligase ligand. The linker's composition, length, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3][]

G cluster_PROTAC PROTAC Molecule Warhead Warhead (Binds POI) Linker Linker POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand (Binds E3 Ligase) E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds

Scientific Rationale: The Advantage of this compound

The selection of linker components and their precursors is a pivotal step in PROTAC design. This compound (CAS: 871329-68-9) is an advanced building block that offers several distinct advantages.[11][12]

  • Chemical Handle for Versatile Linkage: The phenylboronic acid moiety is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14] This provides a robust and highly efficient method for forming a C-C bond, enabling the connection of this building block to an aryl or heteroaryl halide on the warhead or E3 ligase ligand fragment. This reaction is one of the most widely used transformations in medicinal chemistry for its reliability and functional group tolerance.[15]

  • Modulation of Physicochemical Properties: The azetidine sulfonyl group imparts unique properties to the PROTAC linker.

    • Solubility and Polarity: The sulfonyl group can improve aqueous solubility, a common challenge for large "beyond Rule of 5" molecules like PROTACs.[16][17]

    • Metabolic Stability: The four-membered azetidine ring is a saturated heterocycle that can enhance metabolic stability compared to more linear or flexible linkers.[18]

    • Vectorial Properties: The rigid sulfonylphenyl group introduces a defined exit vector, helping to control the spatial orientation of the two ends of the PROTAC, which is crucial for effective ternary complex formation.[]

PROTAC Assembly Strategy via Suzuki-Miyaura Cross-Coupling

The core application of this compound is its use as a nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction. The general workflow involves coupling this building block with a halogenated (typically bromide or iodide) binding moiety—either the POI warhead or the E3 ligase ligand—that has been pre-functionalized with a linker attachment point.

G cluster_reactants start Reactants BuildingBlock {4-(Azetidin-1-ylsulfonyl) phenylboronic acid | (Building Block)} HalogenatedFragment {Halogenated Fragment | (Warhead-Linker or E3 Ligand-Linker) R-X (X = Br, I)} reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) BuildingBlock->reaction HalogenatedFragment->reaction product Assembled PROTAC Fragment reaction->product purify Purification (e.g., HPLC) product->purify final Final PROTAC (or Intermediate) purify->final

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling this compound with a suitable aryl/heteroaryl halide partner. Note: Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.

Materials & Reagents:

ReagentPurposeTypical Supplier
This compoundBoronic acid building blockCommercial
Aryl/Heteroaryl Halide (R-X, X=Br, I)Coupling partnerSynthesized/Commercial
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))Palladium CatalystCommercial
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)BaseCommercial
1,4-Dioxane, AnhydrousSolventCommercial
Water, DegassedCo-solventIn-house
Argon or Nitrogen GasInert atmosphereIn-house

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure dissolution or uniform suspension of the reagents.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.10 eq) to the reaction mixture.

  • Degassing: Purge the reaction mixture with the inert gas for an additional 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the desired coupled product.

Protocol 2: PROTAC Characterization

It is essential to confirm the identity and purity of the synthesized PROTAC. Standard analytical techniques should be employed.[19]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the final PROTAC. This validates that the desired coupling has occurred.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The disappearance of the boronic acid signal and the appearance of new aromatic signals corresponding to the coupled product are key indicators of a successful reaction.

Protocol 3: Biological Evaluation - In-vitro Protein Degradation Assay (Western Blot)

This protocol is designed to assess the ability of the newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Procedure:

  • Cell Culture: Plate cells expressing the target protein of interest (e.g., MCF-7 for ERα, HeLa for BRD4) in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for a specified time period (e.g., 4, 8, 16, or 24 hours). The optimal time will depend on the target protein's natural turnover rate.[20]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, α-tubulin, or β-actin) to ensure equal protein loading across lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the target protein is degraded).

Mechanism of Action and Data Interpretation

A successful PROTAC utilizing the this compound building block will induce target degradation through the formation of a ternary complex.

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC POI->POI_PROTAC PROTAC PROTAC PROTAC->POI_PROTAC E3_PROTAC PROTAC-E3 PROTAC->E3_PROTAC E3 E3 Ligase E3->E3_PROTAC Ubiquitination Ubiquitination POI_PROTAC->Ubiquitination E3_PROTAC->Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Tagged POI is recognized Degradation Degradation Proteasome->Degradation POI is degraded

Interpreting Western Blot Results:

ObservationInterpretationNext Steps
Dose-dependent decrease in POI levelsSuccessful PROTAC activity. The molecule is forming a productive ternary complex and inducing degradation.Determine DC₅₀ and Dₘₐₓ (maximum degradation). Proceed with further biological assays (e.g., cell viability).
No change in POI levelsThe PROTAC is inactive. This could be due to poor cell permeability, inability to form a ternary complex, or incorrect linker geometry.Synthesize analogs with different linker lengths or attachment points. Assess cell permeability.
"Hook Effect" (Reduced degradation at high concentrations)High concentrations may favor the formation of binary (POI-PROTAC, E3-PROTAC) complexes over the productive ternary complex. This is a common feature of PROTACs.This confirms the ternary complex-dependent mechanism. Focus on the potent lower concentration range.
POI levels decrease, but not loading controlSpecific degradation of the target protein.This is the desired outcome. Confirm specificity with proteomics if necessary.

Conclusion

This compound is a highly valuable and strategic building block for the construction of novel PROTACs. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties conferred by the azetidine sulfonyl moiety, makes it an excellent choice for researchers aiming to expand their chemical library of protein degraders. The protocols outlined in this guide provide a solid framework for the synthesis, characterization, and biological validation of PROTACs incorporating this advanced intermediate, paving the way for the development of next-generation targeted protein degradation therapeutics.

References

Application Notes & Protocols: Synthesis of Advanced Protein Degraders Using 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The design and synthesis of these complex molecules are critically dependent on the linker component, which bridges the POI and E3 ligase ligands. The choice of chemical building blocks for the linker is paramount for optimizing the physicochemical properties, ternary complex formation, and overall efficacy of the degrader. This document provides an in-depth guide to the application of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid , a versatile and strategic building block for the synthesis of advanced protein degraders. We will explore its unique properties and provide detailed, field-proven protocols for its incorporation into degrader scaffolds, primarily through palladium-catalyzed cross-coupling reactions.

Introduction: The Central Role of Linker Chemistry in Degrader Design

A protein degrader's structure consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects them.[2][4][5] While the warhead and anchor provide specificity, the linker is not merely a passive spacer. Its length, rigidity, composition, and attachment points are crucial determinants of a degrader's success, profoundly influencing the stability and conformation of the key POI-degrader-E3 ligase ternary complex.

The strategic incorporation of specialized building blocks into the linker is a key approach to fine-tuning a degrader's properties. This compound is an exemplary reagent in this context, offering a unique combination of functionalities that address several challenges in degrader synthesis and optimization.

Reagent Profile: this compound

This reagent is a trifunctional building block, presenting distinct chemical handles that can be leveraged for sophisticated molecular design.

  • The Boronic Acid Moiety: This is a cornerstone of modern organic synthesis, most renowned for its role in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a robust and highly reliable method for constructing the biaryl backbones common in degrader linkers.[8][9]

  • The Phenylsulfonyl Core: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid, which can influence its reactivity and binding characteristics.[10] This core provides a rigid scaffold, which can be advantageous for controlling the spatial orientation of the two ends of the degrader.

  • The Azetidine Group: Small, saturated heterocycles like azetidine are increasingly used in medicinal chemistry to improve physicochemical properties. The azetidine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to more conventional alkyl groups, addressing common challenges in developing orally bioavailable degraders.

Below is a summary of the key properties of this reagent.

PropertyValueSignificance in Degrader Synthesis
Molecular Formula C₁₀H₁₄BNO₄S-
Molecular Weight 255.10 g/mol -
Appearance White to off-white solidStandard for solid-phase reagent handling.
Primary Reactivity Suzuki-Miyaura Cross-CouplingEnables robust C-C bond formation for linker construction.[6]
pKa (Estimated) ~8.0 - 8.5The electron-withdrawing sulfonyl group lowers the pKa vs. unsubstituted phenylboronic acid (~8.8), enhancing reactivity under certain coupling conditions.[10]
Stability Moderate; protect from strong oxidants.Boronic acids can undergo oxidative degradation; handling under inert atmosphere during reactions is recommended for optimal results.[11]
Solubility Soluble in organic solvents (DMF, Dioxane)Compatible with common solvents used for cross-coupling reactions.

Core Application: PROTAC Synthesis via Suzuki-Miyaura Coupling

The most direct and powerful application of this compound is its use in a Suzuki-Miyaura cross-coupling reaction to connect a linker to an E3 ligase ligand, such as a thalidomide derivative for recruiting CRBN.[12][13]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (the boronic acid) with an organohalide. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

Experimental Workflow Overview

The overall process involves a two-stage synthesis. First, the linker core is constructed by coupling the boronic acid to the E3 ligase ligand. Second, this intermediate is conjugated to the POI ligand.

G cluster_0 Stage 1: Linker-Anchor Synthesis cluster_1 Stage 2: Final PROTAC Assembly A 4-(Azetidin-1-ylsulfonyl) phenylboronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Halide-functionalized E3 Ligase Ligand (e.g., Bromo-Pomalidomide) B->C D Purification (Chromatography) C->D E Intermediate: E3 Ligase Ligand-Linker D->E G Amide Coupling (e.g., HATU, DIPEA) E->G Linker now has a free amine for coupling F POI Ligand (with handle, e.g., -COOH) F->G H Final Purification (Prep-HPLC) G->H I Final PROTAC Degrader H->I

Fig 1. Overall workflow for two-stage PROTAC synthesis.
Detailed Protocol: Stage 1 - Suzuki Coupling

This protocol describes a general procedure for coupling this compound with a halide-functionalized E3 ligase ligand (e.g., 4-bromopomalidomide). Causality and experimental rationale are provided in italics.

Materials & Reagents:

  • Halide-functionalized E3 Ligase Ligand (e.g., 4-bromopomalidomide) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert Gas: Argon or Nitrogen

  • Schlenk flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask, add the halide-functionalized E3 ligase ligand (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid for the transmetalation step.[9]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). Then, add the degassed 4:1 mixture of 1,4-dioxane/water via syringe.

    • Rationale: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The aqueous component helps to dissolve the base and facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Rationale: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash sequentially with water and brine.

    • Rationale: The aqueous wash removes the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired E3 Ligase Ligand-Linker intermediate.

Fig 2. Suzuki-Miyaura coupling reaction scheme.

Validation and Quality Control of the Final Degrader

To ensure the trustworthiness of the synthesized molecule, rigorous analytical validation is non-negotiable. After the final conjugation and purification steps, the identity, purity, and integrity of the protein degrader must be confirmed.

Analysis TechniquePurposeExpected Outcome
¹H and ¹³C NMR Confirms the covalent structure and verifies the presence of all components.Correct chemical shifts, integration values, and coupling patterns corresponding to the expected structure.
High-Resolution MS (HRMS) Provides the exact mass of the molecule.Observed mass should be within 5 ppm of the calculated theoretical mass for the molecular formula.
(U)HPLC Determines the purity of the final compound.A single major peak, ideally with >95% purity by peak area integration.

Advanced Considerations: The Boronic Acid as a Covalent Warhead

Beyond its role as a synthetic handle, the boronic acid moiety can be strategically employed as a reversible covalent "warhead" to engage nucleophilic amino acid residues (e.g., serine, lysine, threonine) in a protein's binding pocket.[14][15][16][17] This interaction can significantly enhance binding affinity and residence time.[18]

If the degrader is designed such that the boronic acid is positioned to interact with the POI, it can form a stable, yet reversible, adduct. This is particularly relevant for targeting enzymes like serine proteases or kinases where a nucleophile is present in the active site.[16]

G cluster_protein Protein Active Site cluster_degrader Degrader Moiety protein Serine Residue (or Lys, Thr) boronic_acid Boronic Acid (-B(OH)₂) boronic_acid->protein Reversible Covalent Bond (Boronate Ester Formation)

Fig 3. Reversible covalent interaction with a protein residue.

Furthermore, boronic acids can be used to create "caged" or conditional PROTACs. For instance, aryl boronic acids can be cleaved by reactive oxygen species (ROS), which are often upregulated in tumor microenvironments.[19] A PROTAC can be designed where the boronic acid masks a critical functional group, rendering the degrader inactive. Upon exposure to high ROS levels, the boronic acid is cleaved, activating the degrader for spatially-controlled protein degradation.[19]

Conclusion

This compound is a high-value, multifunctional building block for the synthesis of sophisticated protein degraders. Its primary utility lies in the robust and reliable Suzuki-Miyaura coupling to construct complex linker architectures. The integrated azetidinylsulfonyl group offers a strategic handle to improve crucial drug-like properties. Researchers and drug development professionals can leverage this reagent to accelerate the design-synthesis-test cycle, enabling the rapid generation of degrader libraries with diverse and optimized properties, ultimately advancing the discovery of novel therapeutics in the field of targeted protein degradation.

References

Application Note & Protocol: Suzuki-Miyaura Coupling with 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction using 4-(Azetidin-1-ylsulfonyl)phenylboronic acid. This reagent is of significant interest in medicinal chemistry for the introduction of the azetidinylsulfonylphenyl motif, a valuable pharmacophore. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring robust and reproducible outcomes. We will delve into the catalytic cycle, the critical role of each reagent, and provide a detailed, validated protocol for immediate laboratory application.

Scientific Principles & Strategic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2][3] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organoboron species with an organic halide or pseudohalide.[1][4]

The Palladium Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[2][5] For challenging substrates like aryl chlorides or electron-rich halides, this step can be rate-limiting.[6][7]

  • Transmetalation: The organic group from the nucleophilic boronic acid is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][8] The halide on the palladium complex is exchanged for the organic moiety from the boronate.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-X) tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation (+ R²-B(OR)₂⁻) tm_complex->pd0 Regeneration product R¹-R² (Product) tm_complex->product Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagent Considerations for this compound

The specific structure of this compound (CAS 871329-68-9) introduces unique electronic properties that must be considered for successful coupling.

  • Boronic Acid Nature: The strongly electron-withdrawing sulfonyl group renders the attached phenyl ring electron-deficient. Electron-deficient boronic acids can exhibit slower rates of transmetalation and are more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by water or other protic sources.[9][10][11]

  • Catalyst & Ligand Selection: To overcome the challenges of an electron-deficient nucleophile and to couple it efficiently with a range of aryl halides (including more challenging chlorides), the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[10][12][13] These ligands promote both the oxidative addition and the final reductive elimination steps, increasing overall catalytic turnover.[14]

  • Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid. For electron-deficient boronic acids, stronger bases are often required to facilitate the formation of the reactive boronate species.[10] While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results and can help mitigate protodeboronation.[15][16]

  • Solvent System: The solvent must solubilize all components of the reaction. Biphasic systems, such as 1,4-dioxane/water, toluene/water, or THF/water, are highly effective.[17][18] The aqueous phase aids in dissolving the inorganic base and facilitates the formation of the boronate, while the organic phase dissolves the substrates and catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. This should be considered a robust starting point, with optimization parameters discussed in the next section.

Reaction Scheme: (Illustrative scheme: this compound coupling with 2-Bromopyridine)

Materials and Equipment
  • Reagents:

    • This compound (1.2 equiv)

    • Aryl Halide (e.g., 2-Bromopyridine) (1.0 equiv)

    • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos-Pd-G3) (1-3 mol%)

    • Base (e.g., K₃PO₄, finely powdered) (2.0 - 3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane and Water, HPLC grade, degassed)

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Septa, needles, and syringes

    • Inert gas line (Argon or Nitrogen) with manifold

    • Heated magnetic stir plate with oil bath

    • TLC plates, GC-MS, or LC-MS for reaction monitoring

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Flash chromatography system

Experimental Workflow Visualization

Experimental_Workflow prep 1. Preparation - Oven-dry glassware - Weigh solid reagents setup 2. Reaction Setup - Add solids to flask - Seal and establish inert atmosphere (3x evacuate/backfill cycles) prep->setup addition 3. Reagent Addition - Add degassed solvent via syringe - Add catalyst/ligand setup->addition reaction 4. Reaction Execution - Heat to desired temperature (e.g., 100 °C) - Stir vigorously - Monitor progress (TLC, LC-MS) addition->reaction workup 5. Work-up - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) - Wash, dry, and concentrate reaction->workup purify 6. Purification - Purify crude material via flash column chromatography workup->purify

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).[17]

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst through oxidation.[9][15]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%). Subsequently, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.[9]

  • Reaction Execution: Place the sealed flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously to ensure proper mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Reaction Optimization

The success of a Suzuki coupling is highly substrate-dependent.[19] The following table provides a set of parameters that can be screened to optimize the yield and purity for your specific aryl halide partner.

Parameter Condition A (Starting Point) Condition B (Alternative) Condition C (For Hindered/Unreactive Partners) Rationale & Reference
Catalyst/Ligand Pd(OAc)₂ (2%) / SPhos (4%)Pd₂(dba)₃ (1%) / XPhos (2.5%)SPhos-Pd-G3 (2%)Bulky, electron-rich ligands are essential for challenging substrates.[10][14]
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv)Stronger bases facilitate transmetalation of electron-deficient boronates.[15]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)THF / H₂O (4:1)Solvent choice affects solubility and reaction temperature.[17]
Temperature 100 °C80 °C110 °CHigher temperatures can overcome activation barriers but may increase side reactions.[16]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides validated solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently inert atmosphere.3. Poor quality or degraded boronic acid.4. Ineffective base or poor solubility.1. Use a fresh catalyst and ligand from a reliable source. Consider a more stable precatalyst (e.g., Buchwald G3/G4).[20]2. Ensure rigorous degassing of solvents and proper Schlenk technique.[9][15]3. Use fresh boronic acid. Consider converting to a more stable pinacol ester if protodeboronation is severe.[16]4. Switch to a stronger base (Cs₂CO₃) or grind the base to a fine powder to increase surface area.[10]
Significant Protodeboronation 1. The C-B bond is cleaved, replacing the boronic acid with -H.2. Caused by excessive water, high temperature, or overly harsh basic conditions.[15][20]1. Reduce the amount of water in the solvent system or run under anhydrous conditions with a base like KF.2. Lower the reaction temperature.[16]3. Use the boronic acid in a smaller excess (e.g., 1.1 equiv).
Homocoupling of Boronic Acid 1. Two boronic acid molecules couple to form a symmetrical biaryl.2. Primarily caused by the presence of oxygen, which facilitates this side reaction.[15][20]1. Improve the degassing procedure for all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.
Incomplete Conversion 1. Reaction is too slow under the current conditions.2. Steric hindrance from one or both coupling partners.[10][12]1. Increase the reaction temperature or catalyst loading.2. Switch to a more active and sterically demanding ligand system (e.g., RuPhos, BrettPhos).[10]3. Increase reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing molecules of high value to the pharmaceutical and materials science industries. Success with this electron-deficient substrate requires careful attention to the selection of a modern, highly active catalyst system, an appropriately strong base, and rigorous exclusion of oxygen. By understanding the mechanistic underpinnings and employing the systematic optimization and troubleshooting strategies outlined in this guide, researchers can confidently and reproducibly achieve their desired synthetic targets.

References

Palladium-Catalyzed Cross-Coupling of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed coupling of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid, a building block of significant interest in medicinal chemistry. The azetidine motif is a valuable feature in drug design, and the sulfonyl group introduces specific electronic properties that require careful consideration for successful coupling.[3] We will explore the causality behind experimental choices, from catalyst and ligand selection to reaction conditions, providing researchers with a robust framework for achieving high-yield, reproducible outcomes.

The Strategic Importance of the Substrate

The 4-(Azetidin-1-ylsulfonyl)phenyl moiety is increasingly incorporated into drug candidates due to the favorable physicochemical properties imparted by the azetidinylsulfonyl group. The four-membered azetidine ring can enhance metabolic stability and aqueous solubility, while the sulfonamide linker is a common pharmacophore found in numerous approved drugs.[4] The ability to efficiently couple this boronic acid with a wide range of aryl and heteroaryl halides is therefore a critical capability in drug discovery pipelines.

However, the substrate itself presents a distinct chemical challenge. The potent electron-withdrawing nature of the azetidinylsulfonyl group deactivates the phenylboronic acid. This electronic deficit can slow the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle, often necessitating carefully optimized reaction conditions to prevent side reactions like protodeboronation.[5][6]

Deconstructing the Catalytic System: A Rationale-Driven Approach

The success of the Suzuki-Miyaura coupling hinges on the synergistic interplay of the palladium source, ligand, base, and solvent. For a challenging, electron-deficient substrate like this compound, a one-size-fits-all approach is inadequate.

Palladium Precatalyst Selection

Both Palladium(0) and Palladium(II) sources can be used to initiate the catalytic cycle.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These enter the catalytic cycle directly. Pd(PPh₃)₄ is a classic, air-stable choice but may require higher temperatures for less reactive coupling partners.[7] Pd₂(dba)₃ is often used with an external phosphine ligand, allowing for greater modularity in catalyst design.

The Decisive Role of the Ligand

The ligand is arguably the most critical component for coupling electron-deficient boronic acids. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[8] For this specific application, ligands with the following properties are paramount:

  • High Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species accelerates the rate of oxidative addition into the C-X bond of the aryl halide coupling partner.[9]

  • Steric Bulk: Bulky ligands promote the formation of a coordinatively unsaturated, 12-electron monoligated palladium complex (L-Pd(0)).[10] This species is highly reactive in oxidative addition. Furthermore, steric hindrance facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.

Table 1: Comparative Analysis of Ligand Classes for Coupling Electron-Deficient Boronic Acids

Ligand ClassRepresentative ExamplesKey AdvantagesConsiderations
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for coupling unreactive partners (e.g., aryl chlorides) and electron-deficient boronic acids.[2][11]Higher cost. Can be sensitive to air.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, forming very stable palladacycles. Often show high thermal stability and activity.[12]The Pd-NHC bond is very strong, which can sometimes slow catalyst turnover.
Traditional Triarylphosphines PPh₃, P(o-tol)₃Cost-effective and readily available.Generally less effective for challenging substrates; may require higher catalyst loadings and temperatures.[13]
CataCXium® & YPhos Ligands cataCXium A, YPhosSpecialized phosphines designed for high activity and broad substrate scope.[14][15]Proprietary, may be less accessible.

For this compound, Buchwald-type biarylphosphine ligands are highly recommended as a starting point due to their proven efficacy in accelerating reactions involving electronically challenging substrates.[2]

Base and Solvent Synergy

The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is essential for efficient transmetalation to the palladium center.[12][16]

  • Bases:

    • Potassium Carbonate (K₂CO₃): A moderately strong base, often used in aqueous solvent mixtures like dioxane/water.

    • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base, particularly effective in anhydrous organic solvents like toluene or dioxane, especially for sterically hindered substrates.

    • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can accelerate reactions.[8]

  • Solvents:

    • Aqueous Mixtures (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O): The water aids in dissolving the base and boronic acid, facilitating the formation of the boronate complex.

    • Anhydrous Polar Aprotic (e.g., DMF, Dioxane): Can be effective, particularly with highly soluble bases like Cs₂CO₃. Crucial Note: All solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) prior to use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and the formation of homocoupling byproducts.[9]

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, two diagrams are provided: one illustrating the fundamental catalytic cycle and another outlining the practical laboratory workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)XL2 Oxidative Addition Intermediate [Ar-Pd(II)(X)L₂] Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)Ar'L2 Transmetalation Intermediate [Ar-Pd(II)(Ar')L₂] ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination ArAr' Coupled Product (Ar-Ar') ArPd(II)Ar'L2->ArAr' ArX Aryl Halide (Ar-X) ArX->ArPd(II)XL2 Ar'B(OH)2 Boronic Acid (Ar'-B(OH)₂) Ar'B(OH)2->ArPd(II)Ar'L2 Base Base (e.g., K₂CO₃) Base->ArPd(II)Ar'L2 Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][17]

Experimental_Workflow prep 1. Reagent Preparation - Weigh solids - Degas solvents setup 2. Reaction Setup - Add solids to flask - Purge with inert gas prep->setup addition 3. Solvent/Reagent Addition - Add degassed solvent - Add liquid reagents setup->addition reaction 4. Reaction - Heat to temperature - Monitor by TLC/LC-MS addition->reaction workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer - Concentrate - Column chromatography workup->purify analysis 7. Product Analysis - NMR, MS purify->analysis

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a robust starting point. Optimization may be required based on the specific aryl halide coupling partner.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, or Toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[11]

Materials:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., DMF or 1,4-Dioxane/H₂O 4:1).

  • Seal the vial with a septum cap.

  • Place the vessel in the microwave reactor. Heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature (using compressed air if available on the instrument).

  • Perform aqueous workup and purification as described in steps 6-9 of Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand system for the substrate.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).3. Increase reaction temperature or switch to microwave heating.
Protodeboronation of Boronic Acid 1. Reaction is too slow, allowing for decomposition.2. Presence of excess water or protic sources.1. Use a more active catalyst system to accelerate the productive coupling.2. Use an anhydrous solvent system with a base like K₃PO₄. Consider using the boronic ester (e.g., pinacol ester) version of the substrate for enhanced stability.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the boronic acid or catalyst.2. Use of a Pd(II) precatalyst without efficient reduction.1. Improve degassing procedures.2. Ensure conditions are suitable for Pd(II) reduction, or switch to a Pd(0) source.
Dehalogenation of Aryl Halide After oxidative addition, a side reaction can occur, especially with amine bases or alcoholic solvents.Avoid amine bases if this is observed. Ensure solvent is pure.

Conclusion

The successful palladium-catalyzed cross-coupling of this compound is readily achievable with a rational and informed approach to catalyst selection and reaction optimization. The electron-deficient nature of the substrate necessitates the use of highly active catalytic systems, typically employing sterically hindered, electron-rich phosphine ligands. By understanding the mechanistic underpinnings of the reaction and adhering to meticulous experimental technique, particularly with regard to maintaining an inert atmosphere, researchers can reliably synthesize complex biaryl structures incorporating this valuable medicinal chemistry building block.

References

Application Notes & Protocols: Incorporating the Azetidinylsulfonyl Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidinylsulfonyl Moiety

In the landscape of modern medicinal chemistry, the drive to optimize lead compounds into viable drug candidates is a multi-parameter challenge.[1][2][3] Success hinges on simultaneously improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in this endeavor.[4][5][6] Its value stems from a unique combination of properties:

  • Structural Rigidity: The constrained, sp³-rich nature of the azetidine ring provides a well-defined three-dimensional geometry.[4][6] This rigidity can reduce the entropic penalty of binding to a biological target, potentially enhancing potency and selectivity.

  • Improved Physicochemical Properties: Azetidines can improve aqueous solubility, a critical factor for bioavailability, and modulate lipophilicity (logP) to navigate the complex "molecular obesity" problem that often plagues lead optimization.[1][4]

  • Metabolic Stability: The incorporation of an azetidine motif can enhance metabolic stability compared to larger, more flexible aliphatic amines.[4]

When this azetidine scaffold is coupled with a sulfonyl group (-SO₂-), it forms the azetidinylsulfonyl moiety . This functional group acts as a powerful and versatile tool for medicinal chemists, primarily for the synthesis of azetidine sulfonamides by reaction with primary or secondary amines on a lead compound. This guide provides a detailed overview of the strategic considerations and practical protocols for incorporating this valuable moiety.

Part 1: The Azetidinylsulfonyl Building Block & Its Properties

The primary reagent for introducing the azetidinylsulfonyl group is azetidine-1-sulfonyl chloride . While not as common as simpler sulfonyl chlorides, its synthesis and use are accessible.

Physicochemical Profile

The azetidine ring itself is a small, polar heterocycle.[7] Its parent molecule has a boiling point of ~62.5°C, is miscible with water, and has a basic pKa of 11.3.[4][8][9] When incorporated as a sulfonamide, the azetidinylsulfonyl group offers a distinct profile compared to more common sulfonylating agents.

PropertyImpact of Azetidinylsulfonyl MoietyRationale
Solubility Generally increases aqueous solubilityThe nitrogen atom acts as a hydrogen bond acceptor, improving interactions with water.[4] The overall motif is polar.
Lipophilicity (logP) Lower contribution than larger cyclic amines (e.g., piperidine)Azetidine is one of the smallest stable saturated nitrogen heterocycles, limiting its lipophilic contribution.[10]
Molecular Weight Minimal increaseThe small size of the C₃H₆N-SO₂- fragment is advantageous in avoiding significant increases in molecular weight.[1]
Metabolic Stability Generally highThe sulfonamide bond is robust, and the azetidine ring itself can be more stable to metabolic enzymes than other cyclic amines.[4]
3D Conformation Introduces a rigid, defined vectorThe constrained ring provides unique exit vectors for substituents, allowing for precise exploration of binding pockets.[4]

Part 2: Synthesis and Incorporation Protocols

The most common and direct method for incorporating the azetidinylsulfonyl moiety is via a sulfonamide bond formation between azetidine-1-sulfonyl chloride and an amine present on the lead compound.

Workflow for Sulfonamide Formation

G cluster_reaction Reaction cluster_workup Workup & Purification A Lead Compound (with Primary/Secondary Amine) C Combine in Aprotic Solvent (e.g., DCM, THF) A->C B Azetidine-1-sulfonyl chloride (Reagent) B->C D Add Non-Nucleophilic Base (e.g., Triethylamine, DIPEA) C->D E Stir at 0°C to Room Temp D->E F Aqueous Workup (e.g., sat. NaHCO₃) E->F G Purification (Column Chromatography) F->G H Final Product: Azetidinylsulfonyl Derivative G->H

References

Application Notes & Protocols: The Expanding Role of Boronic Acids in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to induce the complete removal of disease-causing proteins. Within the expanding toolkit of TPD, boronic acids and their derivatives offer a unique chemical versatility, primarily due to their ability to form reversible covalent bonds with nucleophilic residues. This guide provides an in-depth exploration of the applications of boronic acids in TPD, with a focus on their integration into Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will dissect the underlying chemical principles, provide detailed experimental protocols for synthesis and characterization, and present a framework for evaluating these novel degraders, aimed at researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation (TPD)

Conventional pharmacology relies on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to block its function. TPD represents a paradigm shift. It utilizes small molecules to hijack the cell's own quality control machinery—the Ubiquitin-Proteasome System (UPS)—to selectively tag a Protein of Interest (POI) for destruction.[1][2] This event-driven pharmacology offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and durable biological response with substoichiometric drug concentrations.[3][4]

The most prominent TPD technology is the PROTAC, a heterobifunctional molecule comprising three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][4][5] The PROTAC acts as a bridge, inducing the formation of a ternary complex between the POI and the E3 ligase, which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3][4][6]

Section 1: The Unique Chemistry of Boronic Acids in TPD

Boronic acids possess a unique electronic structure that allows them to readily and reversibly form covalent bonds with nucleophilic groups found in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, or the amine group of lysine.[7][8][9] This interaction involves the boron atom shifting from a trigonal planar (sp2) to a tetrahedral (sp3) state.[8]

This reversible covalent mechanism is particularly advantageous in TPD for several reasons:

  • Enhanced Affinity and Selectivity: The formation of a covalent bond can significantly increase the binding affinity and residence time of the ligand for its target, potentially leading to more potent and selective degraders.[10]

  • Targeting Challenging Proteins: This chemistry can be exploited to engage shallow binding pockets or even specific amino acid residues on a protein surface that are difficult to target with purely non-covalent interactions.

  • Modulating Ternary Complex Stability: The dynamic nature of the boronate ester bond can influence the kinetics of ternary complex formation and dissociation, a critical parameter for efficient protein degradation.[4]

Caption: Reversible covalent bond formation.

Section 2: Boronic Acids in PROTAC Design

Boronic acids can be incorporated into PROTACs as either the warhead for the POI or as a ligand for an E3 ligase. A notable application is in creating conditionally active PROTACs. For example, aryl boronic acids can act as "caging" groups that are cleaved in the presence of high levels of reactive oxygen species (ROS), which are often found in tumor microenvironments.[1] This approach allows for tumor-specific activation of the PROTAC, potentially reducing off-target toxicity.[1]

Data Presentation: Representative Boronic Acid-Based Degraders

While many specific boronic acid-based PROTACs are proprietary, the table below conceptualizes the kind of data generated during their characterization, drawing parallels from well-documented degraders.

Degrader Type Target POI E3 Ligase Warhead Chemistry Cellular DC₅₀ (nM) Dₘₐₓ (%) Reference Concept
Proteasome Inhibitor20S ProteasomeN/A (Inhibitor)Peptide Boronate~7N/ABortezomib[7]
Tyropeptin Derivative20S ProteasomeN/A (Inhibitor)Peptide BoronateSub-nanomolarN/AAS-06, AS-29[11]
Conceptual PROTACBRD4CRBNBoronic acid-cagedStimuli-dependent>90ROS-responsive[1]
Conceptual PROTACBTKVHLReversible Covalent<10>95Covalent PROTACs[12]

Note: DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximal level of degradation.

G cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Characterization A Identify POI & E3 Ligase B Select Boronic Acid Warhead (POI or E3 Ligand) A->B C Linker Design & Optimization B->C D Chemical Synthesis & Purification C->D E Binary Binding Assays (SPR/ITC) D->E Test Compound F Ternary Complex Formation (SPR) E->F G In Vitro Ubiquitination Assay F->G H Protein Degradation (Western Blot) G->H Validate Mechanism I Determine DC50 & Dmax H->I J Selectivity Profiling (Proteomics) I->J K Functional Assays (e.g., Cell Viability) J->K K->A Iterate/Optimize caption PROTAC development workflow.

Caption: PROTAC development workflow.

Section 3: Application Protocol: Synthesis of a Boronic Acid-Based PROTAC

The synthesis of a PROTAC is a multi-step process that requires careful planning, particularly when incorporating a labile moiety like a boronic acid.[13] This generalized protocol outlines the key steps for conjugating a POI ligand and an E3 ligase ligand using a versatile PEG linker.[5]

Objective: To synthesize a heterobifunctional PROTAC by linking a POI-binding warhead (containing a boronic acid) to an E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon).

Materials:

  • POI-binding molecule with a boronic acid and a reactive handle (e.g., an amine).

  • E3 ligase ligand with a suitable reactive group (e.g., pomalidomide derivative).

  • Bifunctional linker (e.g., Bromo-PEG6-bromide).[5]

  • Solvents: DMF, DMSO, DCM.

  • Reagents: DIPEA, HATU, or other coupling agents.

  • Purification: Preparative HPLC system, silica gel.

Protocol:

  • Functionalization of the First Ligand:

    • Dissolve the POI-binding molecule (containing the boronic acid) in anhydrous DMF.

    • Add the bifunctional PEG linker in slight excess, along with a non-nucleophilic base like DIPEA to scavenge the acid formed.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the mono-functionalized linker-ligand conjugate using silica gel chromatography or preparative HPLC.

  • Coupling with the Second Ligand:

    • Dissolve the purified conjugate from Step 1 in anhydrous DMF.

    • Add the E3 ligase ligand (e.g., pomalidomide derivative) and a coupling agent like HATU.

    • Add DIPEA and stir at room temperature. Again, monitor the reaction by LC-MS.

    • Causality Note: The choice of coupling agent and base is critical to avoid side reactions with the boronic acid moiety. HATU is generally efficient for amide bond formation.

  • Final Purification and Characterization:

    • Once the reaction is complete, purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>98%).

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Confirm the structure and identity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Section 4: Application Protocol: In Vitro Characterization

Before testing in cells, it is crucial to validate that the synthesized PROTAC can physically bridge the POI and the E3 ligase and facilitate ubiquitination.

Protocol 4.1: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the real-time kinetics of biomolecular interactions, making it ideal for characterizing ternary complex formation.[6][14][15]

Objective: To measure the binding affinities of the binary interactions (PROTAC-POI, PROTAC-E3) and the stability of the ternary complex (E3-PROTAC-POI).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (EDC, NHS).

  • Purified recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC) and POI.

  • Synthesized PROTAC.

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.[14]

    • Immobilize the E3 ligase onto the activated surface to a target level (e.g., 1000-3000 RU).[14] Deactivate remaining active groups with ethanolamine.

    • Expertise Note: Immobilizing one of the protein partners is standard. The choice of which protein to immobilize (E3 or POI) may need to be empirically determined for optimal results.

  • Binary Interaction Analysis:

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface to measure the E3-PROTAC binary interaction kinetics (ka, kd) and affinity (KD).[14]

    • Similarly, if the POI can be immobilized, measure the POI-PROTAC binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC.[4]

    • Inject these pre-mixed solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex at the chip surface.[6]

    • Fit the data to appropriate binding models to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (alpha), which indicates how the binding of one partner influences the binding of the other. A high alpha value signifies a stable and favorable ternary complex.[6]

Protocol 4.2: In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC can induce the E3 ligase to ubiquitinate the POI.[16][17]

Objective: To visualize the polyubiquitination of the POI in the presence of the PROTAC.

Materials:

  • Reaction Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 1 mM DTT).[18]

  • Recombinant E1 activating enzyme, E2 conjugating enzyme (specific to the E3), and E3 ligase.[16][18][19]

  • Recombinant POI.

  • Ubiquitin.

  • ATP solution (2 mM).[18]

  • Synthesized PROTAC and vehicle control (DMSO).

  • SDS-PAGE gels, Western blot equipment, and antibodies against the POI and ubiquitin.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3, POI, and ubiquitin in the reaction buffer.[16]

    • Prepare multiple reactions, including a negative control without the PROTAC (vehicle only) and a control without ATP.

    • Add the synthesized PROTAC to the experimental tubes at various concentrations.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 30-37°C for 1-2 hours.[16][18]

  • Termination and Analysis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[3][16]

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[16]

    • Perform a Western blot using a primary antibody against the POI. A successful reaction will show a high-molecular-weight smear or ladder of bands above the unmodified POI band, representing polyubiquitinated POI. This can be confirmed by probing with an anti-ubiquitin antibody.

Section 5: Application Protocol: Cellular Characterization

The ultimate test of a degrader is its ability to selectively eliminate the target protein inside a living cell.

G cluster_ubiquitination POI POI PROTAC PROTAC POI->PROTAC Ub_POI POI Ub Ub Ub PROTAC->Ub_POI Ubiquitin Transfer E3 E3 Ligase Ub Ubiquitin Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ub_POI->Proteasome Recognition caption Cellular mechanism of PROTAC action.

Caption: Cellular mechanism of PROTAC action.

Protocol 5.1: Western Blotting to Measure Protein Degradation

Western blotting is the gold-standard technique for quantifying changes in protein levels.[3][20]

Objective: To determine the dose-dependent effect of the PROTAC on POI levels in cells.

Materials:

  • Appropriate cell line expressing the POI.

  • Cell culture reagents.

  • Synthesized PROTAC.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21][22]

  • BCA protein assay kit.

  • SDS-PAGE and Western blot equipment.

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).[3]

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.[3]

    • Prepare serial dilutions of the PROTAC in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the different PROTAC concentrations for a defined period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer containing protease inhibitors.[3][21]

    • Scrape the cells, collect the lysate, and clarify it by centrifugation to pellet cell debris.[3]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

  • Western Blot Analysis:

    • Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[3]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[3]

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Trustworthiness Check: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to confirm equal protein loading across all lanes.[3]

  • Data Analysis (DC₅₀ and Dₘₐₓ):

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI signal to the loading control signal for each lane.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation achieved).

Section 6: Boronic Acids as Molecular Glues

Beyond their role in bifunctional PROTACs, boronic acids are being explored in the context of "molecular glues."[] Molecular glues are smaller molecules that induce or stabilize a novel protein-protein interaction, often between an E3 ligase and a neo-substrate, leading to its degradation.[24][25][26] The ability of boronic acids to form reversible covalent interactions could potentially be used to reshape a protein's surface, creating a new binding interface for an E3 ligase, thus acting as a glue to induce degradation. This area is less developed than PROTACs but represents an exciting frontier for TPD.

Conclusion

Boronic acids offer a powerful and versatile chemical tool for advancing the field of targeted protein degradation. Their unique ability to form reversible covalent bonds provides a distinct advantage for enhancing binding affinity, achieving selectivity, and designing sophisticated, conditionally-activated degraders. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate novel boronic acid-based degraders. As our understanding of the complex interplay between ternary complex stability, ubiquitination efficiency, and cellular degradation deepens, the rational incorporation of boronic acid chemistry will undoubtedly play a pivotal role in developing the next generation of TPD therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of Products from 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Characterization in Suzuki-Miyaura Coupling Products

4-(Azetidin-1-ylsulfonyl)phenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl sulfonamides. These products are of significant interest in drug discovery due to their prevalence in biologically active molecules. The azetidine-sulfonyl moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability.

Given the therapeutic potential of these compounds, rigorous analytical characterization is not merely a procedural step but a cornerstone of ensuring product quality, safety, and efficacy. A comprehensive analytical strategy is essential to confirm the identity and structure of the desired product, quantify its purity, and identify any process-related impurities or degradation products. This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of molecules synthesized from this compound, with a focus on a representative Suzuki-Miyaura coupling product. The protocols and insights provided are grounded in established scientific principles and aligned with regulatory expectations, such as those outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]

Overall Analytical Workflow

A robust analytical workflow for the characterization of Suzuki-Miyaura coupling products involves a multi-technique approach to gain orthogonal information, thereby ensuring a comprehensive understanding of the synthesized compound.

Analytical Workflow cluster_0 Synthesis & Work-up cluster_1 Primary Characterization & Purity cluster_2 Definitive Structural Elucidation cluster_3 Physicochemical Properties synthesis Suzuki-Miyaura Coupling (this compound + Aryl Halide) workup Reaction Quench & Crude Product Isolation synthesis->workup hplc HPLC/UPLC-UV (Purity Assessment) workup->hplc Purified Sample tlc TLC-MS (Reaction Monitoring) workup->tlc In-process Control lcms UPLC-MS (Identity Confirmation & Impurity Profiling) hplc->lcms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Unambiguous Structure) lcms->nmr hrms High-Resolution MS (Elemental Composition) lcms->hrms thermal Thermal Analysis (TGA/DSC) (Stability, Solvates) nmr->thermal

Figure 1: A representative analytical workflow for the characterization of Suzuki-Miyaura coupling products.

Section 1: Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for assessing the purity of synthesized active pharmaceutical ingredients (APIs). When coupled with mass spectrometry (MS), these techniques become powerful tools for impurity identification.

Expertise & Experience: Method Development Considerations

The choice of chromatographic conditions is paramount for achieving accurate and reproducible results. For biaryl sulfonamides, reversed-phase chromatography is typically the method of choice.

  • Column Selection: A C18 stationary phase is a good starting point, offering broad applicability for moderately polar to nonpolar compounds. Columns with high-purity silica and end-capping are recommended to minimize peak tailing, which can be an issue with sulfonamides.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often necessary to protonate the sulfonamide and any basic functionalities, leading to sharper peaks and improved retention time reproducibility.

  • Detection: UV detection is standard, with the wavelength selected based on the chromophores present in the molecule. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra across a range of wavelengths, which can aid in peak tracking and purity assessments.

Protocol: UPLC-UV Method for Purity Assessment

This protocol is designed for the purity analysis of a representative product: 4-(azetidin-1-ylsulfonyl)-4'-acetylbiphenyl , synthesized via Suzuki-Miyaura coupling of this compound and 4-bromoacetophenone.

1.2.1. Instrumentation and Materials

  • UPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

1.2.2. Chromatographic Conditions

ParameterValue
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection PDA, 254 nm (or optimal wavelength)
Gradient Program Time (min)
0.0
5.0
6.0
6.1
7.0

1.2.3. Sample Preparation

  • Accurately weigh approximately 1 mg of the sample into a clean vial.

  • Dissolve in 1.0 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • If necessary, dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

1.2.4. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak to determine the purity of the sample.

  • Report any impurities at or above the reporting threshold (e.g., 0.05%).

Section 2: Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable technique for confirming the molecular weight of the target compound and for elucidating the structure of unknown impurities.

Expertise & Experience: Ionization and Fragmentation
  • Ionization Technique: Electrospray ionization (ESI) is the most suitable technique for this class of molecules, typically in positive ion mode due to the potential for protonation.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides valuable structural information. Aromatic sulfonamides exhibit characteristic fragmentation patterns. A notable fragmentation pathway involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da.[2][5] Another common fragmentation is the cleavage of the S-N bond. Understanding these pathways is crucial for interpreting the mass spectra of the parent compound and any related impurities.

Protocol: UPLC-MS/MS for Identity Confirmation

This protocol is designed to confirm the identity of 4-(azetidin-1-ylsulfonyl)-4'-acetylbiphenyl .

2.2.1. Instrumentation

  • UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

2.2.2. UPLC-MS/MS Conditions

ParameterValue
LC Conditions As described in Section 1.2.2
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
MS Scan Range m/z 50-500
MS/MS Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation

2.2.3. Expected Results For 4-(azetidin-1-ylsulfonyl)-4'-acetylbiphenyl (Molecular Weight: 329.39 g/mol ):

  • Full Scan MS: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 330.1.

  • MS/MS of m/z 330.1: Key fragment ions would include:

    • Loss of SO₂: [M+H - 64]⁺ at m/z 266.1.

    • Cleavage of the S-N bond.

    • Other fragments corresponding to the acetylbiphenyl and azetidinylsulfonyl moieties.

Section 3: NMR Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) experiments is typically required.

Expertise & Experience: Spectral Interpretation

For a biaryl sulfonamide product, key diagnostic signals in the ¹H NMR spectrum include:

  • Aromatic Protons: The coupling patterns and chemical shifts of the protons on the two aromatic rings provide information on their substitution pattern.

  • Azetidine Protons: The protons of the azetidine ring will typically appear as multiplets in the aliphatic region.

  • Other Substituents: Protons from other functional groups (e.g., the methyl group of an acetyl substituent) will have characteristic chemical shifts.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms, particularly the quaternary carbons and the carbonyl carbon (if present), are diagnostic.

Protocol: ¹H and ¹³C NMR Acquisition

3.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified sample into a clean NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

3.2.2. NMR Spectrometer Parameters (400 MHz)

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Sweep Width ~16 ppm~240 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2 seconds
Number of Scans 16-641024 or more (depending on concentration)

3.2.3. Example ¹H NMR Data Interpretation For a hypothetical product, 4-(4-(azetidin-1-ylsulfonyl)phenyl)pyridine , the following approximate chemical shifts would be expected in DMSO-d₆:

  • Pyridine Protons: δ 8.7 (d, 2H), δ 7.8 (d, 2H)

  • Phenyl Protons: δ 8.0 (d, 2H), δ 7.9 (d, 2H)

  • Azetidine Protons: δ 3.8 (t, 4H), δ 2.1 (quint, 2H)

Section 4: Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the physicochemical properties of the final product, including its thermal stability, melting point, and the presence of solvates or hydrates.[6][7]

Protocol: TGA and DSC Analysis

4.1.1. Instrumentation

  • TGA instrument

  • DSC instrument

4.1.2. Experimental Conditions

ParameterTGADSC
Sample Pan Platinum or AluminaAluminum (hermetically sealed if volatile)
Sample Weight 5-10 mg2-5 mg
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to 500 °CAmbient to a temperature above the melting point
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min

4.1.3. Data Interpretation

  • TGA: A significant weight loss at temperatures below 120 °C may indicate the presence of residual solvent or water. The onset of major weight loss at higher temperatures indicates the decomposition temperature of the compound.

  • DSC: A sharp endotherm corresponds to the melting point of a crystalline solid, providing an indication of its purity. Broad endotherms or multiple thermal events may suggest the presence of impurities, polymorphs, or solvates.

Section 5: Method Validation According to ICH Q2(R2)

All analytical methods used for the release and stability testing of pharmaceutical products must be validated to ensure they are fit for their intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][2][3][4]

Key Validation Parameters

The following parameters should be evaluated for a quantitative impurity method (e.g., the UPLC-UV method in Section 1.2):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation Method Analytical Method (e.g., UPLC for Purity) Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ Method->LOQ LOD LOD Method->LOD Robustness Robustness Method->Robustness

Figure 2: Key parameters for analytical method validation as per ICH Q2(R2).

Conclusion

The analytical characterization of products derived from this compound requires a multifaceted and rigorous approach. By combining chromatographic techniques for purity assessment, mass spectrometry for identity confirmation, NMR for definitive structural elucidation, and thermal analysis for physicochemical property determination, researchers can build a comprehensive data package. This not only ensures the quality and integrity of the synthesized compounds but also provides a solid foundation for further drug development activities. Adherence to systematic protocols and validation principles, such as those outlined in this guide and in regulatory documents like ICH Q2(R2), is essential for generating reliable and defensible analytical data.

References

large-scale synthesis using 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis and Application of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Introduction: A Key Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, metabolic stability, and overall pharmacokinetic profile of drug candidates. This compound has emerged as a highly valuable building block, prized for its unique combination of a strained azetidine ring, a sulfonamide linker, and a versatile boronic acid handle.[1][2] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for larger rings or as a conformational constraint to improve binding affinity and physicochemical properties.[3][4][5] The sulfonamide group provides a stable, polar linker capable of engaging in crucial hydrogen bonding interactions with biological targets.

This molecule's primary utility lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[6][7][8] This reaction's broad functional group tolerance and reliable performance have cemented its role in the synthesis of complex biaryl structures found in numerous pharmaceuticals. However, transitioning the synthesis of functionalized organoboron compounds from the laboratory bench to an industrial scale presents distinct challenges, including process safety, purification, and ensuring batch-to-batch consistency.[9][10]

This guide provides a comprehensive framework for the large-scale synthesis of this compound, detailing not just the protocols but the underlying scientific rationale for key process decisions. It is intended for researchers, chemists, and process development professionals engaged in the practical application of advanced organic synthesis.

Section 1: Recommended Synthetic Pathway

A robust and scalable synthesis requires a pathway that utilizes readily available starting materials, avoids hazardous reagents where possible, and involves high-yielding, reproducible transformations. The recommended two-step approach involves the synthesis of an aryl sulfonamide intermediate followed by a palladium-catalyzed Miyaura borylation.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation A 4-Bromobenzenesulfonyl chloride C 1-((4-Bromophenyl)sulfonyl)azetidine A->C Base (e.g., Pyridine) DCM, 0°C to RT B Azetidine B->C E 4-(Azetidin-1-ylsulfonyl)phenylboronic acid pinacol ester C->E Pd Catalyst & Ligand Base (KOAc) Solvent (Dioxane) D Bis(pinacolato)diboron (B₂pin₂) D->E F Final Product: This compound E->F Hydrolysis (e.g., Acidic Workup)

Caption: Recommended two-step synthetic route for large-scale production.

Causality Behind Route Selection:

  • Starting Material Availability: 4-Bromobenzenesulfonyl chloride and azetidine are commercially available in bulk, making the starting point economically viable.

  • Reaction Robustness: The initial sulfonamide formation is a classic, high-yielding reaction. The subsequent Miyaura borylation is chosen over alternatives like Grignard or organolithium routes due to its superior functional group tolerance (it does not interfere with the sulfonamide) and milder, more controllable reaction conditions, which are critical for safety at scale.[11]

Section 2: Detailed Large-Scale Protocols

The following protocols are designed for a nominal 1 kg scale of the final product and incorporate best practices for process safety and efficiency.

Protocol 2.1: Synthesis of Intermediate 1-((4-Bromophenyl)sulfonyl)azetidine

Core Principle: This step involves the nucleophilic attack of azetidine on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride. A tertiary amine base is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials & Equipment:

  • 100 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • 4-Bromobenzenesulfonyl chloride (1.50 kg, 5.87 mol)

  • Azetidine (0.40 kg, 7.04 mol, 1.2 equiv)

  • Pyridine (0.56 kg, 7.04 mol, 1.2 equiv)

  • Dichloromethane (DCM) (30 L)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reactor Setup: Charge the 100 L reactor with 4-bromobenzenesulfonyl chloride (1.50 kg) and dichloromethane (20 L). Begin stirring and cool the mixture to 0-5 °C using the reactor's cooling jacket.

  • Reagent Addition: In a separate container, prepare a solution of azetidine (0.40 kg) and pyridine (0.56 kg) in DCM (10 L). Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the azetidine/pyridine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • In-Process Check (IPC): Monitor the reaction progress via TLC or LC-MS to confirm the complete consumption of the starting sulfonyl chloride.

  • Aqueous Workup:

    • Cool the mixture to 10-15 °C.

    • Add 1M HCl (15 L) and stir for 15 minutes. Separate the layers and discard the aqueous layer. This wash removes excess pyridine.

    • Add saturated NaHCO₃ solution (15 L) and stir. Separate the layers. This wash removes any remaining HCl.

    • Wash the organic layer with brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford 1-((4-bromophenyl)sulfonyl)azetidine as a white crystalline solid.

Protocol 2.2: Synthesis of this compound

Core Principle: This is a palladium-catalyzed borylation reaction. The aryl bromide intermediate undergoes oxidative addition to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the boronic ester. The pinacol ester is then hydrolyzed to the final boronic acid.

Materials & Equipment:

  • 100 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • 1-((4-Bromophenyl)sulfonyl)azetidine (1.20 kg, 4.34 mol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.32 kg, 5.21 mol, 1.2 equiv)

  • Potassium Acetate (KOAc), spray-dried (1.28 kg, 13.0 mol, 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (20 g, 0.089 mol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (71 g, 0.174 mol, 4 mol%)

  • 1,4-Dioxane, anhydrous (40 L)

  • Ethyl Acetate

  • 2M Hydrochloric Acid (HCl)

  • Hexanes

Step-by-Step Procedure:

  • Reactor Inerting: Ensure the reactor is scrupulously dry. Charge the reactor with 1-((4-bromophenyl)sulfonyl)azetidine (1.20 kg), B₂pin₂ (1.32 kg), and potassium acetate (1.28 kg). Seal the reactor, evacuate, and backfill with nitrogen three times.

  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ (20 g) and SPhos (71 g) in anhydrous 1,4-dioxane (2 L).

  • Reaction Initiation: Add the remaining anhydrous 1,4-dioxane (38 L) to the main reactor via cannula transfer. Begin stirring to form a suspension. Add the catalyst premix to the reactor.

  • Heating and Monitoring: Heat the reaction mixture to 80-85 °C. Monitor the reaction's progress by LC-MS, analyzing for the disappearance of the starting material. The reaction is typically complete within 8-12 hours.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filter cake with ethyl acetate.

  • Hydrolysis and Purification:

    • Transfer the combined filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction.

    • Add 2M HCl (20 L) and stir vigorously for 1-2 hours to hydrolyze the pinacol ester.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Isolation: The crude boronic acid is often an oil or waxy solid. Triturate the crude material with hexanes or a hexanes/ethyl acetate mixture to induce crystallization. Filter the resulting solid, wash with cold hexanes, and dry under vacuum to yield this compound.

Trustworthiness through Self-Validation: The purity of the final product can be challenging. A common impurity is the corresponding boroxine (the cyclic trimer anhydride). Purity should be assessed by ¹H NMR and qNMR. If significant boroxine is present, the material can be further purified by dissolving in a solvent like ethyl acetate, washing with aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt, separating the layers to remove non-acidic organic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[12]

Section 3: Process Optimization and Data

For successful scale-up, optimizing reaction parameters is crucial. The borylation step is the most sensitive and offers the greatest opportunity for optimization.

Table: Optimization of Miyaura Borylation Parameters

ParameterRange ScreenedOptimal ConditionRationale / Notes
Catalyst Loading 1-5 mol% Pd2 mol%Balances reaction time and cost. Lower loading may lead to incomplete conversion; higher loading is uneconomical and increases palladium contamination in the final product.
Ligand SPhos, XPhos, RuPhosSPhosSPhos, a bulky, electron-rich biaryl phosphine ligand, demonstrated the fastest reaction times and highest conversion for this substrate class.[7]
Base KOAc, K₃PO₄, Cs₂CO₃KOAc (spray-dried)KOAc is cost-effective, non-hygroscopic when spray-dried, and sufficiently basic to facilitate the catalytic cycle without promoting significant side reactions like protodeboronation.[11]
Temperature 60-100 °C80-85 °CProvides a good rate of reaction without significant thermal decomposition of the product or catalyst. Higher temperatures can increase protodeboronation.
Solvent Dioxane, Toluene, 2-MeTHF1,4-DioxaneOffers excellent solubility for both the organic and inorganic components of the reaction, leading to a more homogeneous and reproducible reaction profile.

Diagram: Logic of Process Optimization

Caption: Workflow for optimizing the borylation reaction at scale.

Section 4: Application in Suzuki-Miyaura Coupling

The synthesized boronic acid is now ready for its primary application: C-C bond formation.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)-X]L₂ transmetal_complex [Ar-Pd(II)-Ar']L₂ pd_complex->transmetal_complex Transmetalation product_complex Ar-Ar' transmetal_complex->product_complex Reductive Elimination product_complex->pd0 aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->transmetal_complex

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: General Procedure for Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and monitor by LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography or recrystallization to yield the desired biaryl product.

Section 5: Industrial Safety Considerations

Executing these protocols at scale necessitates strict adherence to safety procedures.

Key Hazards and Mitigation Strategies [13]

HazardMitigation Measures
Flammable Solvents Use in well-ventilated areas with explosion-proof equipment. Ground all equipment to prevent static discharge. Ensure appropriate fire suppression systems are readily available.
Exothermic Reactions Monitor reaction temperature closely with calibrated probes.[14] Utilize a reactor with a reliable cooling system. For highly exothermic steps, employ a semi-batch process to control the rate of reagent addition and manage heat generation.
Corrosive Reagents (HCl) Handle in a well-ventilated hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and safety glasses/face shields.
Palladium Catalysts While not acutely toxic in the same way as other heavy metals, palladium compounds should be handled with care to avoid inhalation of dust. Use contained charging systems or appropriate respiratory protection.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 4-(azetidin-1-ylsulfonyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low yields, side product formation, or reaction stalling when using this specific boronic acid.

The presence of the electron-withdrawing sulfonyl group and the four-membered azetidine ring introduces specific challenges not always seen with simpler arylboronic acids. This guide provides in-depth, scientifically grounded troubleshooting strategies and practical protocols to help you navigate these complexities and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing consistently low yields or no reaction with this compound?

A1: Low conversion rates with this substrate are often traced back to two primary issues stemming from its electronic properties: inefficient transmetalation and protodeboronation.

  • Electronic Effects: The potent electron-withdrawing nature of the azetidinylsulfonyl group makes the attached phenyl ring electron-deficient. While this can sometimes accelerate the initial oxidative addition step with the palladium catalyst, it significantly slows down the crucial transmetalation step.[1][2] The base's role is to form a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[3][4] With a strongly electron-deficient system, this process can be sluggish.

  • Protodeboronation: This is a major competing side reaction where a proton source cleaves the carbon-boron bond, converting your valuable boronic acid into an inert arene (1-azetidinylsulfonyl)benzene).[5][6] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway, especially under basic aqueous conditions.[7][8]

To address this, focus on optimizing the catalyst/ligand system to accelerate the productive coupling pathway and select a base/solvent combination that minimizes the rate of protodeboronation.[6][9]

Q2: What are the best general starting conditions (catalyst, base, solvent) for this type of electron-deficient boronic acid?

A2: For challenging, electron-deficient boronic acids, standard conditions like Pd(PPh₃)₄ with aqueous sodium carbonate are often suboptimal. A more robust starting point is required to outcompete decomposition pathways.

  • Catalyst/Ligand: Employ a modern palladium(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) combined with a bulky, electron-rich dialkylbiaryl phosphine ligand.[10] Ligands like SPhos, XPhos, or tBuXPhos are excellent choices. They accelerate both oxidative addition and the rate-limiting reductive elimination step, which helps the catalytic cycle turn over faster than the boronic acid can decompose.[9][10]

  • Base: Weaker, non-hydroxide bases are generally preferred to minimize base-catalyzed protodeboronation.[6][9] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points. Cesium fluoride (CsF) can also be effective, particularly in anhydrous conditions.

  • Solvent: A polar, aprotic solvent is typically best. Mixtures like 1,4-dioxane/water or THF/water (in ratios from 4:1 to 10:1) are common, as a small amount of water can aid in dissolving the base and facilitating the formation of the active boronate species.[10][11] However, if protodeboronation is severe, switching to a strictly anhydrous solvent system (e.g., dry dioxane or toluene) is a key troubleshooting step.[9]

Q3: How stable is the azetidine ring under typical Suzuki coupling conditions?

A3: The azetidine ring itself is generally stable under the neutral to basic conditions used for most Suzuki couplings.[12] Unlike more strained aziridines, azetidines do not readily undergo ring-opening unless harsh acidic conditions or specific activating groups are present.[12][13] Research has shown that azetidine-containing ligands and complexes are robust and can be used effectively in palladium catalysis.[14][15][16] The primary point of instability for your molecule is the C-B bond, not the azetidine ring.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Materials

If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled or inhibited.

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Caption: Troubleshooting workflow for low reaction yield.

1. Catalyst Inactivation or Insufficient Activity:

  • The Cause: The Pd(0) active species is sensitive to oxygen and can be oxidized to an inactive state.[17] Furthermore, for electron-deficient boronic acids coupled with electron-rich or challenging aryl halides, the oxidative addition or reductive elimination steps can be slow, effectively lowering the catalyst's turnover frequency.

  • The Solution:

    • Use a Precatalyst: Switch from older catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ to a modern, air-stable palladium precatalyst such as [XPhos Pd G3] or [tBuXPhos Pd G3]. These form the active Pd(0) species rapidly and efficiently under the reaction conditions, ensuring a high concentration of active catalyst at the start of the reaction.[18][19]

    • Ligand Choice: Ensure you are using a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the Pd(0) center and dramatically accelerate the key steps of the catalytic cycle.[10]

    • Inert Atmosphere: Always use standard techniques to ensure an inert atmosphere.[9][18] This involves using a Schlenk line or a glovebox, and thoroughly degassing all solvents (including water) by sparging with argon or nitrogen, or by using the freeze-pump-thaw method.[9]

2. Incorrect Base or Solvent Selection:

  • The Cause: The choice of base and solvent directly impacts both the rate of productive transmetalation and the destructive protodeboronation side reaction. A strong, nucleophilic base like NaOH in a protic solvent can rapidly degrade the boronic acid.[9] Poor solubility of any reagent will also halt the reaction.[10]

  • The Solution:

    • Base Screening: If a standard base like K₂CO₃ fails, screen milder but effective alternatives. Finely powdered K₃PO₄ is often a superior choice. For very sensitive substrates, Cs₂CO₃ or anhydrous CsF can provide the right balance of basicity to promote transmetalation without excessive decomposition.[6][9]

    • Solvent System: Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue in dioxane/water, consider screening THF/water, DME/water, or toluene/water.[10] For cases of severe protodeboronation, switching to a completely anhydrous system (e.g., dry dioxane or toluene with CsF or anhydrous K₃PO₄) is a critical troubleshooting step.

Problem 2: Significant Side Product Formation

The appearance of new spots on a TLC plate or unexpected masses in your LC-MS indicates competing reaction pathways.

1. Protodeboronation:

  • The Symptom: The primary side product observed is (1-azetidinylsulfonyl)benzene, resulting from the replacement of the -B(OH)₂ group with a hydrogen atom. This is the most common failure mode for this substrate.[5][6]

  • The Cause: As discussed, this is caused by the cleavage of the C-B bond by a proton source, a reaction that is often accelerated by strong bases, excess water, and high temperatures.[5][9]

  • The Solution: The key is to accelerate the desired Suzuki coupling so it outcompetes the protodeboronation.

    • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as a MIDA (N-methyliminodiacetic acid) boronate or an organotrifluoroborate.[5][20] These derivatives are more stable to the reaction conditions and slowly release the active boronic acid, keeping its standing concentration low and minimizing the opportunity for protodeboronation.[8][20]

    • Minimize Water: Use the minimum amount of water necessary for the base to function, or switch to anhydrous conditions.

    • Lower Temperature: Operate at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C).[9]

2. Homocoupling (Glaser Coupling):

  • The Symptom: Formation of 4,4'-bis(azetidin-1-ylsulfonyl)biphenyl (a dimer of your boronic acid).

  • The Cause: This side reaction is almost always caused by the presence of oxygen, which can mediate the oxidative coupling of two boronic acid molecules.[17]

  • The Solution: Improve your degassing technique. Ensure that the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been rigorously degassed before use.[9][18]

Recommended Starting Protocols & Data

The following table provides recommended starting conditions for coupling this compound with different classes of aryl halides.

ParameterCondition A: Standard Aryl BromideCondition B: Challenging/Sensitive Substrate
Aryl Halide e.g., 4-Bromoanisole (1.0 equiv)e.g., 2-Bromo-6-methylpyridine (1.0 equiv)
Boronic Acid This compound (1.2 equiv)This compound MIDA ester (1.2 equiv)
Pd Precatalyst XPhos Pd G3 (1-2 mol%)tBuXPhos Pd G3 (2-3 mol%)
Base K₃PO₄, finely powdered (2.0 equiv)Cs₂CO₃, finely powdered (2.5 equiv)
Solvent 1,4-Dioxane / H₂O (5:1)1,4-Dioxane (anhydrous)
Temperature 90 °C80 °C
Concentration 0.1 M (relative to halide)0.1 M (relative to halide)
General Experimental Protocol (Condition A)

This protocol is a robust starting point for coupling with standard aryl or heteroaryl bromides.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for at least 20 minutes. Add the solvent to the Schlenk tube via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki Catalytic Cycle & Failure Points

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key steps and potential points of failure when using an electron-deficient boronic acid.

Caption: Suzuki Cycle and Protodeboronation Side Reaction.

References

overcoming low reactivity of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Science Team

Welcome to the technical support center for 4-(Azetidin-1-ylsulfonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reagent in their synthetic endeavors. We understand that the unique electronic properties of this compound can present challenges, particularly in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Challenge: The Electron-Deficient Nature of this compound

The primary obstacle to the successful application of this compound in Suzuki-Miyaura cross-coupling reactions stems from its pronounced electron-deficient character. The potent electron-withdrawing sulfonyl group (-SO₂) deactivates the phenyl ring, which in turn impacts the boronic acid moiety. This electronic effect manifests in several key ways:

  • Slow Transmetalation: The boronic acid's reduced nucleophilicity makes the transfer of the aryl group from boron to the palladium catalyst—the transmetalation step—sluggish. This is often the rate-determining step of the catalytic cycle for electron-poor boronic acids.[1]

  • Increased Susceptibility to Protodeboronation: Under basic conditions, especially at elevated temperatures, electron-deficient boronic acids are highly prone to a decomposition pathway where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[2][3]

  • Catalyst Inhibition/Deactivation: The sulfonyl group or the boronic acid itself might coordinate too strongly to the palladium center under certain conditions, leading to catalyst inhibition.

This guide is structured to directly address these issues, providing actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered during experiments, followed by a detailed analysis and recommended solutions.

Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary causes and what should I try first?

A1: This is the most common issue and typically points to a combination of an inactive catalyst system and an inefficient transmetalation step.[2] The default conditions used for standard phenylboronic acid are often insufficient for this challenging substrate.

Underlying Causes & Diagnostic Steps:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[2]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich or bulky enough to promote the difficult oxidative addition and subsequent steps with this substrate.[4][5]

  • Insufficiently Strong Base: A weak base (e.g., Na₂CO₃) may not be capable of forming the more nucleophilic boronate species [R-B(OH)₃]⁻ required to accelerate transmetalation.[6][7][8]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low-yield reactions.

Recommended Actions:

  • Switch to a Stronger Base: Replace milder bases like Na₂CO₃ or K₂CO₃ with finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] These stronger bases are more effective at promoting the formation of the reactive boronate species.

  • Use an Electron-Rich, Bulky Ligand: Employ modern biarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos.[4][5] These ligands are designed to accelerate both the oxidative addition and the rate-limiting transmetalation steps.

  • Use a Modern Precatalyst: To ensure efficient generation of the active Pd(0) species, use a commercially available precatalyst like XPhos Pd G3 or SPhos Pd G4. These are air-stable and provide reliable, rapid activation.[9]

  • Increase Temperature: Reactions involving electron-deficient partners often require more thermal energy to overcome the activation barrier for transmetalation. Consider using higher-boiling solvents like dioxane or toluene at temperatures between 90-110 °C.[9]

Q2: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group (protodeboronation). How can I prevent this?

A2: Protodeboronation is a major competing pathway for electron-deficient boronic acids. It is exacerbated by the very conditions often needed to promote the desired coupling (strong base, high temperature, and the presence of water).[2][3]

Underlying Causes:

  • Harsh Basic Conditions: Strong aqueous bases readily attack the C-B bond.

  • Elevated Temperatures: Higher temperatures accelerate the rate of protodeboronation.[2]

  • Presence of Water: Water is the proton source for this side reaction.

Recommended Actions:

  • Use Anhydrous Conditions: While some Suzuki protocols benefit from a small amount of water, it can be detrimental here. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Switch to a Milder, Non-Aqueous Base System: Potassium fluoride (KF) can be an effective base that is less harsh than hydroxides or carbonates and can be used under nearly anhydrous conditions.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[2] MIDA boronates are exceptionally stable to a wide range of reaction conditions and can be deprotected in the final step.

  • Lower the Reaction Temperature: Find the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times but will significantly suppress decomposition.

Q3: My reaction produces a significant amount of a biaryl homocoupling byproduct from the boronic acid. What is causing this and how can I stop it?

A3: Homocoupling is a side reaction where two molecules of the boronic acid react to form a symmetrical biaryl. This is often promoted by the presence of oxygen and an excess of Pd(II) species in the reaction mixture.[10]

Underlying Causes:

  • Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling pathway.

  • Inefficient Precatalyst Reduction: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the remaining Pd(II) can catalyze the homocoupling reaction.[10]

Recommended Actions:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by methods such as freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]

  • Use an Efficient Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly efficient precatalyst (e.g., Buchwald G3/G4) that rapidly converts to Pd(0) can minimize the concentration of Pd(II) species available to promote homocoupling.[9]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: Like many boronic acids, this compound is sensitive to moisture and air over long periods.[11] It is prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration. While boroxines are often competent coupling partners, their variable water content can complicate stoichiometry. For best results, store the solid under an inert atmosphere (argon or nitrogen) in a refrigerator. When weighing, do so quickly and in a dry environment to minimize exposure to atmospheric moisture.

Q2: Is it beneficial to convert the boronic acid to a boronate ester (e.g., pinacol ester) before use?

A2: Yes, this is a highly recommended strategy, especially if protodeboronation is a persistent issue.[2][6] Boronate esters, such as the pinacol derivative, are generally more stable than the corresponding boronic acids. They are less susceptible to decomposition and can lead to more reproducible results. The in-situ formation of the reactive boronate species from the ester under the reaction conditions is often more controlled.

Q3: What analytical techniques are best for monitoring these reactions?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reagent consumption and product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to accurately track the disappearance of starting materials and the appearance of the desired product. Crucially, it also helps in identifying key byproducts like the protodeboronated arene and the homocoupled dimer, which is essential for effective troubleshooting.

Optimized Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system that is robust for many challenging couplings.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to make a 0.1 M solution with respect to the aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[9]

Protocol 2: Protection as a MIDA Boronate for Enhanced Stability

This protocol is for substrates that are highly prone to decomposition.

Step A: Formation of the MIDA Boronate

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO or DMF.

  • Dehydration: Heat the mixture to 80-100 °C under vacuum or with a stream of nitrogen to remove water and drive the esterification to completion. The reaction is typically complete within 1-2 hours. The MIDA boronate can often be precipitated by adding a non-polar solvent and used without further purification.

Step B: Suzuki Coupling and In-situ Deprotection

  • Follow Protocol 1 above, substituting the MIDA boronate for the boronic acid.

  • Use an aqueous base workup (e.g., washing with 1M NaOH) to hydrolyze the MIDA ester and reveal the boronic acid, which will then be removed during the aqueous wash and subsequent chromatography.

Data Summary: Recommended Conditions

The table below summarizes starting conditions for overcoming the low reactivity of this compound.

ParameterRecommendationRationaleReference(s)
Palladium Source Buchwald Precatalyst (G3/G4)Air-stable, provides rapid and reliable generation of active Pd(0).[9]
Ligand SPhos, XPhos, RuPhosElectron-rich and bulky to accelerate oxidative addition and transmetalation.[4][5][9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases are needed to form the active boronate for the sluggish transmetalation.[2][9][12]
Solvent 1,4-Dioxane, Toluene, 2-MeTHFAnhydrous, higher-boiling solvents are preferred to avoid protodeboronation and allow for necessary heating.[9]
Temperature 80 - 110 °CIncreased thermal energy is often required to overcome the high activation barrier of transmetalation.[2][9]
Boron Source Boronic Acid, Pinacol Ester, MIDA EsterEsters provide greater stability against premature decomposition (protodeboronation).[2][6]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical transmetalation step that is impeded by electron-deficient boronic acids and the factors that can be used to promote it.

Caption: Suzuki-Miyaura cycle for electron-deficient boronic acids.

References

preventing protodeboronation of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(azetidin-1-ylsulfonyl)phenylboronic acid. As a crucial building block in contemporary drug discovery, particularly in the synthesis of PROTACs and other complex molecules, its successful application is paramount. However, its unique electronic properties, specifically the potent electron-withdrawing nature of the azetidinylsulfonyl group, render it highly susceptible to an undesired side reaction: protodeboronation.

This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive understanding of this challenge and to offer field-proven, actionable strategies to ensure your experiments are successful. We will move beyond simple procedural lists to explain the fundamental chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems

This section is formatted as a direct Q&A to address the most pressing issues encountered in the lab.

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and my mass spectrometry analysis shows a significant peak corresponding to azetidin-1-yl(phenyl)sulfone. What is happening?

Answer: You are observing the classic signature of protodeboronation. This is a side reaction where the C-B (carbon-boron) bond of your boronic acid is cleaved and replaced with a C-H bond, yielding the corresponding arene byproduct.[1] For this compound, this byproduct is azetidin-1-yl(phenyl)sulfone. The strong electron-withdrawing sulfonyl group makes the ipso-carbon more electron-deficient, increasing its susceptibility to this decomposition pathway, especially under basic conditions commonly used in cross-coupling reactions.[2][3]

Question: I suspect protodeboronation. What is the single most critical reaction parameter I should adjust first?

Answer: The choice of base is the most critical factor.[4] Many standard Suzuki protocols call for strong bases like sodium or potassium hydroxide (NaOH, KOH). For this specific substrate, such strong bases are detrimental. They generate a high concentration of the tetrahedral arylboronate anion ([ArB(OH)₃]⁻), which is the key intermediate in base-catalyzed protodeboronation.[1][5]

Immediate Action: Switch from strong hydroxide bases to milder, non-hydroxide bases. We recommend tri-potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These bases are sufficiently strong to facilitate the transmetalation step of the Suzuki cycle but are less likely to promote the undesired protodeboronation.[6][7]

Question: I've switched to a milder base (K₃PO₄), but I'm still observing over 20% protodeboronation. What are my next steps?

Answer: This indicates that other factors are contributing to the decomposition. A logical, stepwise approach to optimization is required.

  • Reduce Reaction Temperature: High temperatures accelerate all reactions, including protodeboronation.[6][7] If you are running the reaction at 100-110 °C, try reducing it to a range of 60-80 °C. This often slows the rate of protodeboronation more significantly than the rate of the productive cross-coupling, tipping the kinetic balance in your favor.

  • Minimize Water Content: Water is the proton source for protodeboronation.[1][7] While many Suzuki reactions require some water to solubilize the base and facilitate the formation of the boronate, excessive water is harmful. If using a biphasic system (e.g., Toluene/H₂O), reduce the water volume. Better yet, switch to a solvent system with minimal water, such as dioxane or 2-MeTHF with K₃PO₄, which contains only trace amounts of water. Using anhydrous solvents is a key strategy.[6][7]

  • Increase Catalyst Efficiency: A slow catalytic cycle means your sensitive boronic acid is exposed to potentially degrading basic conditions for a longer period.[6] Employ a more active and robust catalyst system. Modern palladium precatalysts paired with electron-rich, bulky biarylphosphine ligands (e.g., Buchwald or cataCXium ligands) can dramatically accelerate the rate of cross-coupling, allowing the desired reaction to outcompete the protodeboronation.[8]

Troubleshooting Workflow

The following diagram outlines a logical sequence for troubleshooting.

G start Low Yield & Suspected Protodeboronation base Switch to Milder Base (K₃PO₄, Cs₂CO₃) start->base temp Lower Reaction Temperature (e.g., to 60-80 °C) base->temp Still >10% Side Product? end Optimized Reaction base->end Problem Solved water Minimize Water Content (Use Anhydrous Solvents) temp->water Still >10% Side Product? temp->end Problem Solved catalyst Employ High-Activity Catalyst/Ligand System water->catalyst Still >10% Side Product? water->end Problem Solved ester Final Resort: Convert to MIDA Ester or Trifluoroborate Salt catalyst->ester Still Unacceptable? catalyst->end Problem Solved ester->end

Caption: A stepwise workflow for troubleshooting protodeboronation.

Part 2: Scientific Deep Dive - Understanding the 'Why' (FAQs)

Question: What is the precise chemical mechanism of base-catalyzed protodeboronation?

Answer: Protodeboronation in basic aqueous media is a well-studied process.[1] It begins with a rapid equilibrium where the boronic acid (a Lewis acid) reacts with a hydroxide ion to form a more nucleophilic tetrahedral boronate species, [Ar-B(OH)₃]⁻.[9] For substrates with strong electron-withdrawing groups like yours, the subsequent step can proceed via two main pathways:

  • Concerted Protonolysis: The boronate intermediate is directly protonated at the ipso-carbon by a water molecule, leading to simultaneous cleavage of the C-B bond.

  • Aryl Anion Formation: For highly electron-deficient systems, the C-B bond can undergo heterolytic cleavage to generate a transient, and highly reactive, aryl anion.[2][3] This anion is then immediately quenched by water to give the protodeboronated product.

The presence of the sulfonyl group strongly stabilizes the transient negative charge of the aryl anion intermediate, making this second pathway particularly relevant for this compound.

Mechanism of Base-Catalyzed Protodeboronation

G cluster_0 Suzuki-Miyaura Cycle (Desired Pathway) cluster_1 Protodeboronation (Side Reaction) Ar-B(OH)₂ This compound Transmetalation Transmetalation Ar-B(OH)₂->Transmetalation [Pd] Ar-B(OH)₂_side Ar-B(OH)₂ Ar-Ar' Product Ar-Ar' Product Transmetalation->Ar-Ar' Product Ar-B(OH)₃⁻ [Ar-B(OH)₃]⁻ (Boronate Anion) Ar-B(OH)₂_side->Ar-B(OH)₃⁻ + OH⁻ (Fast Equilibrium) Ar-H Ar-H (Side Product) Ar-B(OH)₃⁻->Ar-H + H₂O (Rate-Limiting Step)

Caption: Competing desired and undesired reaction pathways.

Question: Are there alternative forms of the boronic acid I can use to prevent this issue from the start?

Answer: Absolutely. This is a highly effective strategy known as "slow release." Instead of using the boronic acid directly, you can use a more stable derivative like a boronate ester (e.g., MIDA boronate) or an organotrifluoroborate salt.[1][10] These derivatives are more stable under basic conditions but slowly hydrolyze in the reaction mixture to release a low, steady concentration of the active boronic acid.[1] This ensures that the concentration of the boronic acid is always low, minimizing the rate of the bimolecular protodeboronation side reaction while still feeding the catalytic cycle.[1][11]

Part 3: Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation of this compound.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid can help compensate for minor decomposition. K₃PO₄ is the recommended mild base.[6][7]

  • Catalyst Addition:

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).

    • Rationale: A high-activity catalyst system accelerates the productive coupling, outcompeting the side reaction.[8]

  • Solvent and Degassing:

    • Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (e.g., 2-MeTHF or Dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Rationale: Oxygen can deactivate the palladium catalyst, leading to a sluggish reaction and more time for protodeboronation. Anhydrous solvent minimizes the proton source.[7]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress every 30-60 minutes by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.

    • Rationale: Lower temperature slows the decomposition rate.[6] Close monitoring prevents running the reaction for an unnecessarily long time.

  • Workup:

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Summary of Recommended vs. High-Risk Conditions
ParameterHigh-Risk ConditionsOptimized Low-Risk ConditionsRationale for Optimization
Base NaOH, KOH, Na₂CO₃K₃PO₄, Cs₂CO₃ Minimizes concentration of the reactive boronate anion, kinetically disfavoring protodeboronation.[6][7]
Solvent High water content (e.g., Dioxane/H₂O 1:1)Anhydrous Dioxane, 2-MeTHF, or Toluene Water is the proton source; removing it directly inhibits the side reaction.[1][7]
Temperature >100 °C60 - 80 °C The activation energy for protodeboronation is often higher; lower temperatures disproportionately slow this undesired pathway.[6]
Catalyst System Low-activity catalysts (e.g., Pd(PPh₃)₄)High-turnover Pd precatalyst + Buchwald ligand A faster catalytic cycle ensures the boronic acid is consumed productively before it can decompose.[8]
Boron Source Boronic AcidMIDA Boronate Ester or Trifluoroborate Salt "Slow-release" strategy keeps the boronic acid concentration low throughout the reaction.[1][11]

References

Technical Support Center: Stability of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid in Aqueous Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(azetidin-1-ylsulfonyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in aqueous basic conditions common to cross-coupling reactions. As a substituted arylboronic acid, its stability is paramount for achieving reproducible and high-yielding synthetic outcomes. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to help you navigate the complexities of its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous base?

A1: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways in aqueous media, which are often accelerated under basic conditions.

  • Protodeboronation: This is the most common and often most problematic side reaction.[1][2] It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding N-(phenylsulfonyl)azetidine as an undesired byproduct. The reaction is typically fastest at high pH.[1] The mechanism involves the formation of the more reactive arylboronate anion (Ar-B(OH)₃⁻), which can then be protonated by water or other protic species in the reaction mixture.[3][4] The presence of the electron-withdrawing sulfonyl group can influence the rate of this process.[4]

  • Oxidative Deboronation: This pathway involves the oxidation of the boronic acid to the corresponding phenol, 4-(azetidin-1-ylsulfonyl)phenol. This can be initiated by dissolved oxygen or other oxidizing species, especially under basic conditions.[5][6][7] The mechanism is thought to proceed through the attack of a nucleophilic oxidizing species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from boron to oxygen.[5]

A potential, though less commonly discussed, degradation pathway could involve the hydrolysis of the sulfonamide bond or the opening of the azetidine ring under harsh basic conditions, though this is generally less favorable than protodeboronation.[8][9]

G cluster_degradation Degradation in Aqueous Base main This compound protodeboronation Protodeboronation (C-B Cleavage) main->protodeboronation H₂O, Base oxidation Oxidative Deboronation (C-B Cleavage) main->oxidation [O], Base hydrolysis Ring/Amide Hydrolysis (Less Common) main->hydrolysis Harsh Base, ΔT product1 N-(phenylsulfonyl)azetidine (Protodeboronation Product) protodeboronation->product1 product2 4-(Azetidin-1-ylsulfonyl)phenol (Oxidation Product) oxidation->product2

Caption: Primary degradation pathways for the title compound.

Q2: My Suzuki-Miyaura coupling reaction is giving low yields. Could the instability of the boronic acid be the cause?

A2: Absolutely. Low yields in Suzuki-Miyaura couplings are frequently traced back to the degradation of the boronic acid partner, especially with electron-deficient substrates.[10] Here’s a logical breakdown for troubleshooting:

  • Homocoupling of the Boronic Acid: Before initiating the cross-coupling, check for the presence of a biaryl byproduct derived from the homocoupling of two boronic acid molecules. This is often promoted by the palladium catalyst in the presence of oxygen and base, especially if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[11]

  • Protodeboronation Dominance: If you observe significant amounts of the protodeboronated byproduct, N-(phenylsulfonyl)azetidine, it indicates that C-B bond cleavage is outcompeting the transmetalation step in the catalytic cycle.[11][12] This occurs when the concentration of the active boronic acid is too high for too long under conditions that favor degradation (e.g., high temperature, strong aqueous base).

  • Timing of Reagent Addition: The stability of the boronic acid is time-dependent. Adding the boronic acid to a pre-heated mixture of base, solvent, and catalyst can lead to significant degradation before the aryl halide has a chance to react.

To diagnose this, run a control experiment where you stir the boronic acid with the base and solvent at the reaction temperature for a set period (e.g., 30 minutes) without the palladium catalyst and aryl halide. Quench a sample and analyze by LC-MS or NMR to quantify the extent of degradation.

G start Low Yield in Suzuki Coupling q1 Is the protodeboronated side product observed? start->q1 q2 Is boronic acid homocoupling observed? q1->q2 No res1 Primary issue is likely protodeboronation. q1->res1 Yes q3 Was the system thoroughly degassed? q2->q3 No res2 Primary issue is likely oxidative degradation. q2->res2 Yes q3->res2 No res3 Consider other factors: Catalyst, Solvent, Ligand, Halide Partner. q3->res3 Yes action1 Action: Use milder base, 'slow-release' strategy, or protect the boronic acid. res1->action1 action2 Action: Improve degassing, use Pd(0) source, check for oxidizing impurities. res2->action2

Caption: Troubleshooting low yields in Suzuki coupling reactions.

Q3: How can I minimize degradation during my reaction? What are the best practices?

A3: Minimizing degradation requires a multi-faceted approach focused on controlling the reaction environment and the concentration of the free boronic acid.

  • Choice of Base and Solvent: Use the mildest base that is effective for your specific transformation. Strong bases like NaOH or KOH can accelerate protodeboronation.[3] Consider using milder carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄). The choice of solvent is also critical; while aqueous conditions are often necessary, minimizing the amount of water or using a biphasic system can help.

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This minimizes the risk of both oxidative deboronation and catalyst deactivation.[11]

  • Use a "Slow-Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid. This keeps the instantaneous concentration of the vulnerable free boronic acid low.[13] Common protecting groups include:

    • Pinacol esters: Improve stability but may require more forcing conditions for transmetalation.[11]

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to chromatography and release the boronic acid under mild basic conditions.

    • Diethanolamine adducts: These are easily formed, air- and water-stable crystalline solids that can often be used directly in Suzuki couplings.[14][15]

  • Temperature and Addition Order: Do not pre-mix the boronic acid with the base at high temperatures for extended periods. A good practice is to add the catalyst and base to the aryl halide in the solvent, heat the mixture, and then add the boronic acid (as a solid or solution) last.

StrategyMechanism of ProtectionKey Advantage
Milder Base (e.g., K₃PO₄) Reduces the rate of base-catalyzed protodeboronation.Simple modification to existing protocols.
Thorough Degassing Removes O₂, preventing oxidative degradation pathways.Protects both substrate and catalyst.
Use of Pinacol Ester Masks the boronic acid functionality from the aqueous environment.Commercially available, good general stability.
Use of MIDA Boronate Forms a highly stable bicyclic structure, requires specific conditions for slow release.[11]Excellent for multi-step sequences; very high stability.
Use of Diethanolamine Adduct Forms a stable, crystalline adduct that releases the boronic acid in protic solvents.[14]Easy to prepare and handle.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a framework for quantifying the stability of your boronic acid under simulated reaction conditions.

Objective: To determine the rate of degradation of the title compound in an aqueous base solution at a specific temperature.

Materials:

  • This compound

  • Degassed solvent (e.g., 1,4-Dioxane)

  • Degassed aqueous base solution (e.g., 2M K₂CO₃)

  • Internal standard (e.g., naphthalene, biphenyl - choose a stable compound that doesn't interfere with peaks of interest)

  • HPLC or UPLC-MS system with a C18 column.[16][17]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of the boronic acid (e.g., 10 mg/mL) in the chosen organic solvent.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

  • Reaction Setup:

    • In a reaction vial equipped with a stir bar, combine the organic solvent (e.g., 5 mL) and the aqueous base (e.g., 1 mL).

    • Add a known volume of the internal standard stock solution.

    • Seal the vial and place it in a pre-heated block at your desired reaction temperature (e.g., 80 °C).

    • Allow the mixture to equilibrate for 10 minutes.

  • Initiate the Experiment (t=0):

    • Add a known volume of the boronic acid stock solution to the heated mixture.

    • Immediately withdraw the first sample (t=0, ~50 µL).

  • Time-Point Sampling:

    • Withdraw samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench each sample by diluting it into a vial containing a mixture of Mobile Phase A and B (e.g., 1 mL of 50:50 A:B). This neutralizes the base and stops further degradation.

    • Filter the samples if necessary before injection.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the disappearance of the starting boronic acid peak and the appearance of the protodeboronated byproduct peak relative to the constant peak of the internal standard.

    • Calculate the percentage of remaining boronic acid at each time point.

Caption: Workflow for HPLC-based stability assessment.

References

purification of crude product from 4-(Azetidin-1-ylsulfonyl)phenylboronic acid reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical syntheses. This guide provides in-depth troubleshooting and practical advice for the purification of the crude product from the 4-(azetidin-1-ylsulfonyl)phenylboronic acid reaction. As a critical building block in drug discovery, particularly for Suzuki-Miyaura coupling reactions, its purity is paramount to ensure reaction efficiency, yield, and the integrity of the final active pharmaceutical ingredient (API).[1] This document is designed to help you navigate the common challenges associated with purifying this and similar arylboronic acids.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemistry to empower your decision-making.

Question 1: My initial analysis (NMR/LC-MS) of the crude product shows multiple aromatic species and a complex baseline. What are the likely impurities?

Answer: A complex crude profile is common. The impurities in an arylboronic acid synthesis typically fall into several categories arising from the reaction mechanism and the inherent chemistry of the boronic acid moiety.

  • Homocoupled Dimer: Palladium-mediated homocoupling of two boronic acid molecules can occur, especially in the presence of excess oxygen or Pd(II) species.[2] This results in a symmetrical biaryl byproduct.

  • Protodeboronation Product: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, is a common side reaction, often catalyzed by base, acid, or residual metal salts.[3]

  • Boroxine Formation: Boronic acids can undergo reversible dehydration to form a stable, six-membered trimeric anhydride called a boroxine.[4][5][6] This is one of the most frequent "impurities" and often co-exists in equilibrium with the monomeric acid, especially in aprotic solvents or upon heating.

  • Unreacted Starting Material: Incomplete conversion will leave residual starting materials, such as the corresponding aryl halide used in a Miyaura borylation.

  • Residual Catalysts and Reagents: Depending on the synthetic route, you may have residual palladium complexes or reagents like bis(pinacolato)diboron (if a boronate ester was an intermediate).[7]

The following table summarizes these common impurities.

ImpurityStructureKey IdentifierPolarity
Homocoupled Dimer (Azetidinylsulfonyl-phenyl)₂Higher molecular weight, symmetrical structure in NMR.Less polar than the boronic acid.
Protodeboronation Phenyl-SO₂-AzetidineAbsence of boronic acid group, simpler NMR spectrum.Generally non-polar.
Boroxine (C₉H₁₁NO₄S)₃Broad NMR signals, MS peak at 3x monomer mass minus 3x H₂O.Similar to the boronic acid.
Aryl Halide (SM) Halogenated PrecursorCharacteristic isotopic pattern (for Br/Cl) in MS.Non-polar.

Question 2: I'm attempting purification by silica gel chromatography, but my recovery is low and I see significant tailing or decomposition. What is happening?

Answer: This is a well-documented challenge. Standard silica gel is acidic and can promote the degradation of boronic acids.[8] The strong interaction between the Lewis acidic boron center and the Lewis basic silanol groups on the silica surface leads to poor chromatographic performance.

Troubleshooting Steps:

  • Switch to a Different Stationary Phase: Neutral alumina is often a better choice for purifying boronic acids as it lacks the acidity of silica.[9]

  • Modify the Mobile Phase: If you must use silica, adding a small amount of a modifier like acetic acid to the eluent can help by competing for active sites on the silica and improving the elution profile of your acidic product.[9]

  • Consider a Boronate Ester: In many synthetic sequences, it is advantageous to purify the more chromatographically stable boronate ester (e.g., pinacol ester) before hydrolysis to the boronic acid.[3][10] While this may not be an option post-reaction, it's a key consideration for process design. Some advanced, sterically hindered boronate esters are exceptionally stable to silica gel chromatography.[10]

Question 3: My NMR spectrum shows very broad aromatic and B-OH signals, and the integration is inconsistent. Could this be a purity issue?

Answer: This is a classic sign of boroxine formation. The monomeric boronic acid exists in equilibrium with its trimeric boroxine anhydride. This equilibrium can be slow on the NMR timescale, leading to signal broadening.

Caption: Reversible equilibrium between boronic acid and its boroxine.

Solution: To confirm, you can add a drop of D₂O to your NMR tube and shake it. The exchange of the B-OH protons with deuterium and the shift in equilibrium towards the monomeric acid in the presence of water should sharpen the aromatic signals. For purification purposes, this equilibrium means that what appears as a single spot on TLC might be a mixture of monomer and trimer. Purification methods should aim to isolate the material in a single, stable form.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for purifying this compound?

A1: For scalability and efficiency, a well-designed acid-base extraction is often the most robust method for removing non-acidic impurities.[11][12][13] Boronic acids are sufficiently acidic (pKa ≈ 9) to be deprotonated by a moderately strong base (e.g., 1M NaOH), forming a water-soluble boronate salt.[14] This allows for the removal of neutral organic impurities like homocoupled byproducts or unreacted aryl halides via extraction with an organic solvent. Subsequent acidification of the aqueous layer re-protonates the boronate, causing the pure boronic acid to precipitate or be extracted back into an organic solvent.

Q2: How can I best remove the homocoupled dimer byproduct?

A2: The homocoupled dimer is typically non-polar and lacks the acidic boronic acid functional group. Therefore, it can be effectively removed using two primary methods:

  • Acid-Base Extraction: As described above, the dimer will remain in the organic layer during the basic wash, while your desired product moves to the aqueous layer.[12][13]

  • Recrystallization: If a suitable solvent system is found, the difference in polarity and crystal packing energy between the boronic acid and the larger, more symmetrical dimer often allows for separation via recrystallization.[9][15] Common solvents to try include water, ethanol, or mixed systems like ethyl acetate/hexanes.[16]

Q3: How do I prevent boroxine formation during workup and storage?

A3: Boroxine formation is driven by the removal of water.[4][6]

  • During Workup: Avoid prolonged heating or azeotropic distillation with solvents like toluene unless you are intentionally trying to form the boroxine. Ensure the final product is isolated from an aqueous or protic solvent environment if possible.

  • For Storage: Store the purified boronic acid in a tightly sealed container in a cool, dry place. While it may gradually convert to the boroxine over time, this process is reversible.[5] For subsequent reactions like Suzuki coupling, the presence of boroxine is often not detrimental, as the aqueous basic conditions of the reaction readily hydrolyze it back to the active monomeric acid.

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of techniques is necessary for a complete purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities.

  • LC-MS: Ideal for detecting trace impurities and confirming the mass of the desired product. An Ultra-High-Performance Liquid Chromatography (UHPLC) method can provide high-resolution separation of closely related species.[17][18]

  • Elemental Analysis (CHN): Confirms the elemental composition of the bulk material.

  • ICP-MS: Specifically used to quantify residual palladium or other metals to parts-per-million (ppm) levels, which is critical for APIs.[19]

MethodInformation ProvidedProsCons
NMR Structure, organic purityQuantitative, structurally informativeCan be complicated by boroxine equilibrium
LC-MS Impurity profile, molecular weightHighly sensitive, separates complex mixturesNot inherently quantitative without standards
ICP-MS Residual metal contentExtremely sensitive for elemental analysisDoes not provide structural information

Q5: Can I use my crude product directly in a subsequent Suzuki coupling reaction?

A5: This is highly dependent on the nature of the impurities. If the main impurities are the boroxine and inorganic salts, it is often possible to use the crude material directly after a simple filtration, as the Suzuki reaction conditions will hydrolyze the boroxine in situ.[7] However, if significant amounts of homocoupled or protodeboronated impurities are present, they will lower the effective stoichiometry, complicate downstream purification of the coupled product, and should be removed first. Always run a small-scale test reaction to validate this approach before committing large quantities of material.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution (2 x 10 mL per gram). Combine the aqueous layers. The desired boronic acid is now in the aqueous phase as its sodium boronate salt.

  • Organic Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of the organic solvent (1 x 10 mL per gram) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 using 2 M hydrochloric acid (HCl). Monitor the pH with litmus paper or a pH meter. The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

acid_base_workflow start Crude Product in Organic Solvent (e.g., EtOAc) extract Extract with 1M NaOH (aq) start->extract phase_sep Phase Separation extract->phase_sep org_phase Organic Phase: Neutral Impurities (Homodimer, Aryl Halide) phase_sep->org_phase Discard aq_phase Aqueous Phase: Sodium Boronate Salt (Product) phase_sep->aq_phase Collect acidify Acidify Aqueous Phase to pH 2-3 with HCl aq_phase->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate pure_product Pure Boronic Acid isolate->pure_product

Caption: Workflow for purification by acid-base extraction.

References

removing residual palladium catalyst from boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting residual palladium catalyst removal from boronic acid reactions, such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the required purity standards for their compounds. Here, we address specific, practical issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.

Part 1: Initial Diagnosis & Quantification FAQs

This section addresses the preliminary signs of palladium contamination and how to accurately assess the scale of the problem.

Q1: My crude product solution is dark grey or black after the reaction. What is this, and what is my first step?

A: A dark, fine precipitate is almost always "palladium black," which is the catalytically active, zerovalent Pd(0) species that has agglomerated and crashed out of solution. While visually prominent, this form of palladium is often the easiest to remove.

Your immediate first step should be a "polish filtration." This involves passing the entire reaction mixture through a short pad of an inert filter aid like Celite® or diatomaceous earth packed into a sintered glass funnel or a Büchner funnel.[1] This will trap the insoluble, heterogeneous palladium particles.[2] However, be aware that this will not remove soluble palladium species, which can remain in the filtrate at levels exceeding several thousand parts per million (ppm).[3]

Q2: After filtration, my product is a yellow or orange oil/solid, but it should be colorless. Is this still palladium?

A: Yes, this is a strong indicator of contamination with soluble Pd(II) species.[4] During the reaction or upon exposure to air during workup, the catalyst can be oxidized from Pd(0) to Pd(II), which often forms soluble, colored complexes with your product, ligands, or solvent molecules. These species will pass through a Celite® filter and require more advanced removal techniques.

Q3: How do I know how much palladium is actually in my sample?

A: Accurate quantification is critical for selecting a purification strategy and for regulatory compliance. The industry-standard methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy, often with limits of quantification below 1 ppm.[5][6] It is the required method for final quality control on active pharmaceutical ingredients (APIs).[6]

  • Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive technique that is excellent for process monitoring. It requires minimal sample preparation and can provide results in minutes.[7][8]

  • Catalysis-Based Fluorometric Assays: These are high-throughput methods ideal for screening purification techniques during process development.[6] They use a non-fluorescent molecule that is cleaved by palladium to produce a fluorescent signal, allowing for rapid relative quantification.[5][9] These are not typically used for final product validation.[6]

Part 2: Troubleshooting Guide to Removal Techniques

This section provides detailed Q&A on the most common and effective methods for palladium removal, explaining the science behind each choice.

Adsorption-Based Methods

Q4: When should I use activated carbon, and what are its main drawbacks?

A: Activated carbon is a low-cost, effective adsorbent that can remove various forms of palladium, including both Pd(0) and Pd(II), regardless of valence state.[10] It works through a combination of physisorption and chemisorption, where the palladium species are trapped within the porous carbon structure.[3][11]

When to Use:

  • After a Celite® filtration has removed the bulk of Pd(0).

  • When dealing with relatively non-polar to moderately polar compounds.

  • In processes where cost is a major consideration.[3]

Causality & Drawbacks: The primary drawback of activated carbon is its non-specific nature. Its high surface area can lead to significant loss of the desired product along with the palladium.[3] It is crucial to perform a small-scale trial to quantify product loss before implementing it on a larger scale. In some cases, product loss can be as high as 8-10%.[3]

Q5: My palladium levels are still high (~500-2000 ppm) after filtration. What is a more targeted approach?

A: This is the ideal scenario for using a metal scavenger . These are solid supports, typically silica gel or polystyrene resin, functionalized with ligands that have a high affinity for palladium.[3] The most common functional groups are sulfur-based, such as thiols, thioureas, or trimercaptotriazine (TMT), due to sulfur's strong affinity for soft metals like palladium.[3][12]

The process involves stirring the crude product solution with the scavenger resin for a set period, followed by a simple filtration to remove the resin, which now holds the captured palladium.

Workflow: Selecting and Using a Palladium Scavenger

Scavenger_Workflow cluster_prep Preparation cluster_screening Scavenger Screening (Small Scale) cluster_optimization Optimization & Scale-Up Start Crude Product Solution (Post-Celite Filtration) Dissolve Dissolve in appropriate aprotic solvent (e.g., DMF, MeCN) Start->Dissolve Screen Test 3-4 Scavengers (e.g., Si-Thiol, Si-Thiourea, MP-TMT) ~5-10 wt equivalents Dissolve->Screen Choose solvent compatible with product & scavenger Stir Stir at RT or 40-50°C for 2-16 hours Screen->Stir Analyze Filter and Analyze Supernatant via rapid method (e.g., Fluorometric Assay) Stir->Analyze Select Select most effective scavenger Analyze->Select Pd < Target? Optimize Optimize wt equiv., temp., & time Select->Optimize ScaleUp Implement on full scale Optimize->ScaleUp FinalQC Final QC via ICP-MS ScaleUp->FinalQC

Caption: Workflow for selecting and optimizing a solid-supported palladium scavenger.

Q6: I used a thiol-based scavenger resin, but the removal efficiency was poor. What went wrong?

A: This is a common issue with several potential causes:

  • Steric Hindrance: The palladium may be tightly complexed with your product or bulky phosphine ligands from the reaction, preventing it from accessing the binding sites on the resin.[3]

  • Incorrect Solvent: The efficiency of scavengers is highly dependent on the solvent system. Polar aprotic solvents like DMF, NMP, or DMAc often perform better than non-polar solvents like toluene or heptane.[3]

  • Insufficient Equivalents or Time: Scavenging is a kinetic process. You may need to increase the weight equivalents of the scavenger, increase the temperature (e.g., to 40-60 °C), or extend the reaction time (e.g., overnight).[3]

  • Wrong Type of Scavenger: The specific oxidation state and coordination sphere of the palladium species matter. If a thiol scavenger fails, a scavenger with a different binding mechanism, like one based on thiourea or an aminodiphosphine, might be more effective.

Extraction and Crystallization

Q7: Can I remove palladium with a simple aqueous wash instead of using a solid scavenger?

A: Yes, liquid-liquid extraction can be very effective, especially if you add a water-soluble chelating agent to the aqueous phase. These agents complex with the palladium, rendering it hydrophilic and pulling it from the organic layer.

Effective Aqueous Scavenging Agents:

  • Sodium bisulfite (NaHSO₃): A 20% aqueous solution at elevated temperatures has been shown to reduce palladium levels from ~8000 ppm to below 100 ppm.[13]

  • N-Acetylcysteine: This is a cheap and effective scavenger. The thiol group binds palladium, and the carboxylate group makes the resulting complex water-soluble.

  • Thiourea: A classic chelating agent for platinum-group metals.

This method is advantageous as it avoids the cost of scavenger resins and potential product loss on solid supports.

Q8: Will recrystallizing my final product be enough to remove palladium?

A: Recrystallization can significantly reduce palladium levels, but it is rarely sufficient on its own to meet strict regulatory limits (<10 ppm).[3] Palladium complexes can co-crystallize with your product, especially if the product itself is a good ligand.

For best results, recrystallization should be used as a final purification step after a scavenging or extraction step has removed the bulk of the palladium. An improved strategy involves adding a phosphine ligand, like tri-n-butylphosphine (nBu₃P), which forms a highly soluble palladium complex that is designed to remain in the mother liquor during crystallization.[3][14]

Decision Logic: Choosing Your Palladium Removal Strategy

Decision_Tree Start Crude Reaction Mixture Precipitate Is there a black precipitate? Start->Precipitate Celite Filter through Celite® Precipitate->Celite Yes Analyze1 Analyze Pd Level Precipitate->Analyze1 No Celite->Analyze1 HighPd > 200 ppm Analyze1->HighPd LowPd < 200 ppm Analyze1->LowPd Scavenge Choose Scavenging Method HighPd->Scavenge Product stable to water? Recrystallize Recrystallization LowPd->Recrystallize Aqueous Aqueous Extraction (e.g., with Cysteine) Scavenge->Aqueous Yes Resin Solid Scavenger Resin (e.g., Si-Thiol) Scavenge->Resin No Aqueous->Recrystallize Resin->Recrystallize Final Final API (Pd < 10 ppm) Recrystallize->Final

Caption: A decision tree for selecting an appropriate palladium purification strategy.

Part 3: Analytical & Regulatory FAQs

Q9: What are the regulatory limits for palladium in pharmaceutical products?

A: The limits are governed by the International Council for Harmonisation (ICH) guideline Q3D on Elemental Impurities.[3] Palladium is classified as a Class 2B element (moderate risk). The Permitted Daily Exposure (PDE) depends on the route of administration.

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm) for Daily Dose ≤ 10g
Oral10010
Parenteral (IV/IM)101
Inhalation10.1
Table 1: ICH Q3D limits for Palladium. The concentration limit is calculated from the PDE and is the most commonly cited specification.[15]

Q10: My chosen removal method reduced palladium, but not enough to meet the ICH Q3D limit. What should I do?

A: It is very common to require a multi-step approach. No single method is universally effective for all substrates and catalyst systems.[3] An effective combination is often:

  • Initial Treatment: An aqueous wash with a chelating agent (like NaHSO₃) or treatment with a phosphine followed by filtration.[3][13]

  • Adsorption Step: Passing the partially purified material through a scavenger resin or treating it with activated carbon.[3]

  • Final Crystallization: A final recrystallization to remove any remaining traces and ensure high overall purity.[3]

The key is to use orthogonal methods that target palladium in different ways (e.g., changing its solubility, then adsorbing it).

Part 4: Standard Operating Protocols

Protocol 1: General Procedure for Bulk Pd(0) Removal via Celite® Filtration

  • Assemble a Büchner or sintered glass funnel with a piece of filter paper.

  • Prepare a slurry of Celite® (2-3 cm thick layer) in the reaction solvent and pour it into the funnel.

  • Apply gentle vacuum to pack the Celite® pad, ensuring it is flat and even.

  • Carefully pour the crude reaction mixture onto the center of the Celite® pad.

  • Wash the pad thoroughly with fresh solvent to ensure all of the product is collected in the filtrate.[1] The filtrate is now ready for further purification.

Protocol 2: General Procedure for Scavenging with Thiol-Modified Silica Gel

  • After initial filtration, dissolve the crude product in a suitable solvent (e.g., DMF, THF, MeCN) to a concentration of ~50-100 mg/mL.

  • Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical mass of palladium used in the reaction.

  • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the palladium concentration in the liquid phase over time (e.g., at 2, 8, and 24 hours) using a rapid analytical method.

  • Once the palladium level is acceptable, filter off the scavenger resin through a simple filter paper or fritted funnel.

  • Wash the resin with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and proceed with solvent removal and final product isolation.

References

Technical Support Center: Handling Unstable Arylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the challenges of working with unstable arylboronic acids in cross-coupling reactions. Here, you will find not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields, especially with electron-deficient or heteroaromatic boronic acids?

A: Low yields in Suzuki-Miyaura reactions involving these substrates are often due to the instability of the arylboronic acid under the reaction conditions.[1] The primary culprits are two competing side reactions: protodeboronation and oxidation.[2][3] Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which is often accelerated by aqueous basic or acidic conditions.[2][3][4] Oxidation converts the boronic acid to a phenol.[5][6][7] Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly susceptible to these decomposition pathways.[1][4][8]

Q2: What are the visible signs of boronic acid decomposition?

A: While decomposition can occur in solution without obvious visual cues, you might observe the formation of insoluble byproducts. However, the most definitive indicators are analytical. When analyzing your crude reaction mixture by LC-MS or GC-MS, you may see a significant peak corresponding to the protodeboronated arene (Ar-H) or the corresponding phenol (Ar-OH).

Q3: Can I just use an excess of the unstable boronic acid to compensate for decomposition?

A: While adding an excess of the boronic acid is a common practice, it is often an inefficient and costly solution. It can also complicate purification by introducing more byproducts. A more robust approach is to address the root cause of the instability.

Q4: How can I store my arylboronic acids to maximize their shelf-life?

A: Many arylboronic acids are sensitive to air and moisture. It is best to store them in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). For particularly unstable boronic acids, long-term storage as a more stable derivative, such as a boronate ester, is recommended.[9]

Troubleshooting Guides

Problem 1: Significant Protodeboronation Observed

Symptoms:

  • Major byproduct observed in crude analysis is the corresponding arene (Ar-H).

  • Low conversion of the aryl halide starting material.

Causality: Protodeboronation is the protonolysis of the carbon-boron bond and is a major decomposition pathway for arylboronic acids.[3] The reaction can be catalyzed by both acid and base.[3][10] Under the basic conditions typical of many Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with the more reactive boronate species (Ar-B(OH)3-), which can then react with a proton source (like water) to yield the undesired arene.[3][4] Electron-rich and sterically hindered arylboronic acids are particularly prone to this decomposition pathway.[8][11]

Solutions:

1. Use of Boronic Acid Surrogates (The "Slow-Release" Strategy):

The most effective strategy to combat protodeboronation is to use a stable precursor that slowly releases the active boronic acid under the reaction conditions.[1][12] This maintains a low, steady concentration of the boronic acid, favoring the desired cross-coupling over decomposition.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive until a base promotes their slow hydrolysis to release the boronic acid.[1][12] This is an excellent general solution for unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[12]

  • Pinacol Boronate Esters: These are generally more stable than the corresponding boronic acids. The bulky pinacol group provides steric protection to the boron center.[13]

  • Organotrifluoroborates (R-BF3K): Potassium aryltrifluoroborates are highly stable, crystalline solids that are resistant to protodeboronation and oxidation. They slowly release the boronic acid or a related reactive species under the reaction conditions.

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in coupling reactions.[14]

Workflow for Using MIDA Boronates:

G cluster_prep Preparation cluster_reaction Cross-Coupling Reaction a Unstable Arylboronic Acid c Condensation/ Dehydration a->c b N-Methyliminodiacetic Acid (MIDA) b->c d Stable MIDA Boronate c->d e Slow Hydrolysis (Base, H2O) d->e f Arylboronic Acid (low concentration) e->f g Pd-Catalyzed Cross-Coupling f->g h Desired Product g->h

Caption: Workflow for using stable MIDA boronates in cross-coupling.

Experimental Protocol: Cross-Coupling using an Aryl-MIDA Boronate

  • To a reaction vessel, add the aryl-MIDA boronate (1.0 equiv), aryl halide (1.0-1.2 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent (e.g., a mixture of dioxane and water, 5:1).

  • Add the base (e.g., K3PO4, 3.0-7.5 equiv).[12]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

2. Anhydrous Conditions:

If using a boronate ester (e.g., pinacol ester), running the reaction under strictly anhydrous conditions can suppress protodeboronation by eliminating water as a proton source.

Problem 2: Significant Oxidation to Phenol Observed

Symptoms:

  • Major byproduct observed in crude analysis is the corresponding phenol (Ar-OH).

  • Reaction mixture may darken in color.

Causality: The oxidation of arylboronic acids to phenols is another common decomposition pathway, which can be promoted by air (oxygen) and certain oxidants.[7][15] This process can sometimes be catalyzed by trace metal impurities or even proceed under "metal-free" basic conditions.[7]

Solutions:

1. Degassing of Solvents and Inert Atmosphere:

Thoroughly degas all solvents before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles. Maintain the reaction under a positive pressure of an inert gas throughout the experiment.

2. Use of Stable Boronic Acid Surrogates:

As with protodeboronation, using stable derivatives like MIDA boronates, pinacol esters, or organotrifluoroborates can mitigate oxidative decomposition.[1]

3. Choice of Base and Solvent:

The choice of base and solvent can influence the rate of oxidation. In some cases, milder bases (e.g., K3PO4, Cs2CO3) may be preferable to stronger bases (e.g., NaOH, KOH).

Summary of Strategies for Unstable Arylboronic Acids:

IssuePrimary CauseRecommended SolutionKey Considerations
Protodeboronation Reaction with a proton source (e.g., H2O), often base-catalyzed.[3][4]Use of stable surrogates (MIDA, pinacol, trifluoroborate).[1][12]MIDA boronates offer a general "slow-release" strategy.
Anhydrous conditions (for boronate esters).Requires dry solvents and careful handling.
Oxidation Reaction with oxygen (air).Degas solvents and use an inert atmosphere.Essential for sensitive substrates.
Use of stable surrogates.Surrogates are generally less prone to oxidation.

Visualizing Decomposition Pathways

G cluster_main Arylboronic Acid (Ar-B(OH)2) Fate A Arylboronic Acid Ar-B(OH)2 B Desired Cross-Coupling (with Ar'-X, Pd catalyst) A->B C Protodeboronation (+H+) A->C D Oxidation ([O]) A->D E Product Ar-Ar' B->E F Byproduct Ar-H C->F G Byproduct Ar-OH D->G

Caption: Competing pathways for an arylboronic acid in cross-coupling.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-(azetidin-1-ylsulfonyl)phenylboronic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the complexities of its use in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and execution.

Understanding the Molecule: Key Characteristics

This compound is an increasingly important building block in medicinal chemistry. Its unique structural features, however, can present challenges in Suzuki-Miyaura coupling reactions. The strong electron-withdrawing nature of the azetidin-1-ylsulfonyl group significantly impacts the electronic properties of the phenylboronic acid, influencing its reactivity and stability. This guide will help you harness the potential of this reagent while mitigating common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often traced back to a few critical parameters that are influenced by the electron-deficient nature of the boronic acid.

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts may not be sufficient.

  • Base Selection: The base is crucial for the transmetalation step, but inappropriate selection can lead to side reactions.

  • Solvent Environment: The solvent system must not only facilitate the dissolution of all reactants but also influence the reaction kinetics.

  • Protodeboronation: The electron-withdrawing sulfonyl group makes the boronic acid susceptible to protodeboronation, a major side reaction where the boronic acid moiety is replaced by a hydrogen atom.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with electron-deficient boronic acids. Here are several strategies to mitigate this issue:

  • Choice of Base: The base activates the boronic acid but can also promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. While some Suzuki protocols use aqueous bases, switching to anhydrous conditions can be advantageous.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: A good starting point for an electron-deficient boronic acid like this involves a robust catalyst system and carefully selected base and solvent. The following table outlines a recommended starting point for your optimization studies.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XPhos Pd G3Pd(OAc)₂ is a common and effective precursor. Buchwald-type pre-catalysts are highly active and suitable for challenging couplings.
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich biarylphosphine ligands are known to facilitate the coupling of sterically hindered and electron-deficient substrates.
Base K₃PO₄ (2.0-3.0 equiv.)A moderately strong base that is often effective in promoting transmetalation while minimizing base-sensitive side reactions.
Solvent Toluene/Water (e.g., 4:1) or Dioxane/WaterA biphasic solvent system is often effective. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.
Temperature 80-110 °CHigher temperatures are often required for challenging couplings, but should be optimized to avoid degradation.

Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.

  • Inefficient Catalyst System: An inappropriate catalyst system may favor homocoupling over the desired cross-coupling.

To minimize homocoupling, ensure rigorous degassing of your solvent and reaction mixture and maintain a strictly inert atmosphere (Argon or Nitrogen). The use of a highly active and well-defined catalyst system can also suppress this side reaction.

Experimental Protocols: A Step-by-Step Guide to Optimization

The following is a general protocol for screening bases and solvents for the Suzuki coupling of this compound with an aryl bromide.

General Experimental Protocol for Base and Solvent Screening

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 2.4 mol%)

  • Selected Base (2.0-3.0 equiv.)

  • Selected Solvent (degassed)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Base and Solvent Screening Matrix
EntryBaseSolventTemperature (°C)Observations/Yield
1K₃PO₄Toluene/H₂O (4:1)100
2K₂CO₃Toluene/H₂O (4:1)100
3Cs₂CO₃Toluene/H₂O (4:1

Technical Support Center: Arylboronic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Index

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the storage, handling, and degradation of arylboronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing arylboronic acids?

For routine short-to-medium term storage, refrigeration at 2–8 °C is recommended.[1][2] For long-term storage, especially for sensitive or highly valuable compounds, storage at -20 °C is preferable. Many arylboronic acids are hygroscopic and sensitive to thermal degradation, and lower temperatures slow these processes.[1] Always consult the Safety Data Sheet (SDS) for specific recommendations.[1][2]

Q2: My arylboronic acid is a fluffy white powder, but some older batches look more crystalline or glassy. What's happening?

You are likely observing the formation of boroxine , the cyclic trimeric anhydride.[3][4] This occurs when three molecules of boronic acid lose three molecules of water. This is a common and often reversible process, especially upon prolonged storage or exposure to drying conditions.[5] While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling where they hydrolyze in situ, their presence indicates that the precise molar quantity of the active boronic acid is no longer accurate.[4]

Q3: Should I store my arylboronic acids under an inert atmosphere?

Yes, it is best practice. Arylboronic acids are susceptible to oxidation, which converts the C-B bond to a C-O bond, yielding a phenol as a byproduct.[6][7] This degradation is often accelerated by exposure to atmospheric oxygen.[6] Storing the compound under an inert gas like argon or nitrogen in a tightly sealed container will significantly prolong its shelf life.[1]

Q4: I've heard of "protodeboronation." What is it and should I be concerned?

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[8][9][10] This is a significant degradation pathway that can be catalyzed by moisture, acids, or bases, and is often faster at higher pH.[8][11][12] It is a major concern, particularly in Suzuki-Miyaura cross-coupling reactions which are typically run under basic conditions.[8] Electron-rich and sterically hindered arylboronic acids can be especially prone to this decomposition pathway.[13][14]

Arylboronic Acid Degradation Pathways

Understanding the chemical mechanisms of degradation is the first step toward prevention. The three primary pathways are dehydration, oxidation, and protodeboronation.

DegradationPathways cluster_main Degradation of Arylboronic Acid cluster_products Degradation Products Arylboronic Acid\n(Ar-B(OH)₂) Arylboronic Acid (Ar-B(OH)₂) Boroxine Boroxine (ArBO)₃ Arylboronic Acid\n(Ar-B(OH)₂)->Boroxine Dehydration (-3 H₂O) (Reversible) Phenol Phenol (Ar-OH) Arylboronic Acid\n(Ar-B(OH)₂)->Phenol Oxidation ([O], Air) Arene Arene (Ar-H) Arylboronic Acid\n(Ar-B(OH)₂)->Arene Protodeboronation (H₂O, Acid/Base)

Caption: Primary degradation pathways for arylboronic acids.

Troubleshooting Guide: A Scenario-Based Approach

Here, we address specific experimental problems with a logical, step-by-step diagnostic and solution-oriented workflow.

Scenario 1: My Suzuki-Miyaura coupling reaction has failed or given a very low yield.
  • Problem: You've attempted a Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis. All other reagents (catalyst, base, aryl halide) are from trusted batches, but the reaction is sluggish or yields primarily starting material. The arylboronic acid is the prime suspect.

  • Diagnostic Workflow:

    TroubleshootingWorkflow Start Low/No Yield in Suzuki Coupling Check_Purity 1. Assess Boronic Acid Purity Start->Check_Purity Analysis 2. Analytical Check (NMR, LC-MS) Check_Purity->Analysis Degraded Degradation Confirmed? (Boroxine, Phenol, Arene) Analysis->Degraded Purify 3. Purify Reagent (Recrystallize / Rehydrate) Degraded->Purify Yes New_Reagent Purchase New, Verified Reagent Degraded->New_Reagent No, but suspicious Rerun 4. Rerun Reaction with Purified/New Acid Purify->Rerun New_Reagent->Rerun

    Caption: Troubleshooting workflow for a failed Suzuki coupling.

  • Step 1: Visual and Physical Inspection

    • Appearance: Does the powder appear clumpy, glassy, or off-color? As discussed, this can indicate boroxine formation.

    • Solubility: Degraded boronic acids, particularly those that have formed significant amounts of boroxine, may show different solubility profiles than the pure, free acid.

  • Step 2: Analytical Confirmation

    • NMR Spectroscopy: This is a powerful tool. In ¹H NMR, the formation of boroxine often leads to a downfield shift and broadening of the aromatic protons compared to the sharp signals of the monomeric acid. You may also see new peaks corresponding to phenol or the protodeboronated arene.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can definitively identify the components in your reagent.[15][16] It can separate the boronic acid from its common impurities and confirm their mass. Several established HPLC methods exist for analyzing boronic acid purity.[17][18]

  • Step 3: Remediation and Recovery (If Degradation is Confirmed)

    • Problem: Your analysis confirms the presence of significant boroxine.

    • Causality: The boroxine is in equilibrium with the boronic acid, but its presence means your stoichiometry is incorrect. Furthermore, it may have different reactivity or solubility under your reaction conditions.

    • Solution: You can often regenerate the active boronic acid from the boroxine.

      Protocol: Regenerating Arylboronic Acid from Boroxine

      • Dissolution: Dissolve the crude, boroxine-containing material in a suitable solvent system that encourages hydrolysis. A common choice is a mixture of a polar organic solvent (like diethyl ether or ethyl acetate) and water.

      • Extraction (Optional but Recommended): Perform a mild basic wash (e.g., with a saturated NaHCO₃ solution) to extract the boronic acid into the aqueous layer as the boronate salt, leaving non-acidic impurities behind.

      • Acidification: Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate the purified arylboronic acid.

      • Isolation: Collect the precipitated solid by vacuum filtration.

      • Washing: Wash the solid with cold water to remove any residual salts.

      • Drying: Dry the purified arylboronic acid thoroughly under vacuum. Crucially, do not use excessive heat , as this can drive the reformation of the boroxine.[5] Store immediately under proper conditions.

Best Practices for Storage and Handling

To ensure the longevity and reactivity of your arylboronic acids, adhere to the following best practices.

ParameterRecommendationRationale
Temperature 2–8 °C (Short-term) or -20 °C (Long-term)Slows rates of all degradation pathways.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation to phenols.[1]
Container Tightly sealed amber glass vialProtects from moisture, air, and potentially light.
Handling Weigh quickly in a dry environmentMinimizes exposure to atmospheric moisture, which can promote boroxine formation and protodeboronation.[19]
Dispensing Use a dedicated, clean spatulaAvoids cross-contamination which can catalyze degradation.

References

managing impurities in 4-(Azetidin-1-ylsulfonyl)phenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid (CAS 871329-68-9).[1][2][3][4] This key building block is increasingly vital in medicinal chemistry and drug development, particularly as a precursor for complex molecules in Suzuki-Miyaura coupling reactions.[5][6][7] However, its synthesis is not without challenges. The presence of a sensitive boronic acid moiety alongside a sulfonyl group necessitates careful control over reaction conditions to prevent the formation of process-related impurities.

This guide is structured to provide researchers and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding the chemical causality behind impurity formation, and implementing robust analytical and purification protocols.

Typical Synthetic Route Overview

The synthesis is generally a two-step process starting from a commercially available substituted benzene. The first step involves the formation of the sulfonamide, followed by a borylation reaction to install the boronic acid group.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation A 4-Bromobenzenesulfonyl chloride C 1-((4-Bromophenyl)sulfonyl)azetidine A->C Base (e.g., TEA, DIPEA) Solvent (e.g., DCM) B Azetidine B->C D Bis(pinacolato)diboron (B2pin2) E 4-(Azetidin-1-ylsulfonyl)phenylboronic acid pinacol ester C->E Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) D->E F This compound E->F Hydrolysis / Deprotection (e.g., HCl, NaIO4) G start Crude Product (Boronic Acid + Deboronated Impurity) in Organic Solvent wash Wash with aq. Base (e.g., 1M Na2CO3) start->wash separate Separate Layers wash->separate org_layer Organic Layer: Contains neutral deboronated impurity (DISCARD) separate->org_layer Organic aq_layer Aqueous Layer: Contains water-soluble boronate salt separate->aq_layer Aqueous acidify Acidify with 1N HCl to pH ~3-4 aq_layer->acidify filter Filter, Wash & Dry acidify->filter product Pure Boronic Acid Product filter->product

References

Technical Support Center: Boronic Acid Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for post-reaction workup procedures involving boronic acids. This guide, structured in a flexible question-and-answer format, is designed to provide you with in-depth, field-proven insights into removing excess boronic acid, a common challenge in organic synthesis, particularly after Suzuki-Miyaura coupling reactions. As Senior Application Scientists, we aim to explain not just the "how," but the critical "why" behind each technique, ensuring robust and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to remove excess boronic acid with a simple aqueous wash were unsuccessful. Why is this, and what is a more effective strategy?

A simple water wash is often insufficient because many aryl boronic acids have limited water solubility. The key to successful liquid-liquid extraction lies in exploiting the Lewis acidic nature of the boronic acid. By performing a basic wash (e.g., with 1-2 M aq. NaOH or NaHCO₃), you deprotonate the boronic acid to form a water-soluble boronate salt.[1][2] This salt will partition into the aqueous layer, while your typically less polar organic product remains in the organic phase.[1][2] Subsequent acidification of the aqueous layer would regenerate the boronic acid if you needed to recover it.

It's crucial to ensure your desired product is stable under basic conditions before employing this method.[1] If your product is base-sensitive, alternative methods should be considered.

Q2: I'm dealing with a very polar product, and the boronic acid co-extracts with it during a basic wash. What are my options?

This is a common issue when the product itself has acidic functionalities or is highly polar.[3] In such cases, several strategies can be employed:

  • Solid-Phase Extraction (SPE) with Scavenger Resins: This is a highly effective and selective method. Scavenger resins are functionalized solid supports that irreversibly bind to specific impurities.[4] For boronic acids, resins functionalized with diethanolamine (DEAM) or diols are particularly effective.[5][6] The crude reaction mixture is passed through a cartridge containing the resin, which captures the excess boronic acid, allowing the purified product to flow through. The resin is then simply filtered off.[4][7]

  • Derivatization/Crystallization: You can selectively react the excess boronic acid with a reagent like diethanolamine to form a crystalline adduct that precipitates out of the solution.[8][9][10][11][12][13][14] This adduct can be removed by filtration. This method is advantageous as it often yields a highly purified product in the filtrate.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) is often more effective than normal-phase (silica gel).[10][12] The separation is based on hydrophobicity, and with the right mobile phase, you can achieve good separation of your polar product from the boronic acid.

Q3: I'm observing significant streaking and poor separation when trying to purify my product from boronic acid using silica gel chromatography. What's causing this, and how can I improve it?

Boronic acids are known to interact strongly with silica gel, leading to streaking and sometimes decomposition.[10][12] This is due to the formation of boronate esters with the silanol groups on the silica surface. Several approaches can mitigate this issue:

  • TLC Solvent System Optimization: Before attempting column chromatography, experiment with different solvent systems in your TLC analysis. Sometimes, adding a small amount of a modifier like acetic acid or triethylamine can improve the spot shape and separation.[15]

  • Boric Acid Impregnated Silica Gel: A clever technique involves pre-treating the silica gel with a solution of boric acid. This effectively "masks" the active sites on the silica, preventing your boronic acid from irreversibly binding and allowing for better elution.

  • Switching to a Different Stationary Phase: If silica gel proves too problematic, consider using a different stationary phase like neutral alumina, which can be less harsh on boronic acids.[15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low product recovery after basic wash 1. Product is not stable under basic conditions. 2. Product is also acidic and is being extracted into the aqueous layer.[3] 3. Emulsion formation during extraction.1. Test the stability of your product to the base on a small scale first. Consider using a milder base like NaHCO₃. 2. Use an alternative method like scavenger resins or derivatization. 3. Add brine to the aqueous layer to break the emulsion.
Boronic acid still present after scavenger resin treatment 1. Insufficient amount of scavenger resin used. 2. Inadequate reaction time or mixing with the resin. 3. Incorrect type of scavenger resin for the specific boronic acid.1. Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid). 2. Increase the stirring time or use a shaker to ensure good contact between the solution and the resin. 3. Consult the manufacturer's guide for the optimal resin. DEAM and diol-based resins are generally good starting points.[5][6]
Product and boronic acid co-elute in column chromatography 1. Similar polarity of the product and the boronic acid. 2. On-column degradation or interaction of the boronic acid with the stationary phase.1. Explore a wider range of solvent systems, including ternary mixtures.[2] 2. Try a different stationary phase (e.g., alumina, C18).[10][15] 3. Consider derivatizing the crude mixture to alter the polarity of either the product or the boronic acid before chromatography.
Formation of a white precipitate during workup 1. This could be the desired product crashing out of solution. 2. It could be the boronic acid or its anhydride precipitating.1. Isolate the solid and analyze it (e.g., by TLC, NMR) to confirm its identity. 2. If it is the boronic acid, this could be an opportunity for purification by filtration.

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

This protocol is suitable for non-polar to moderately polar products that are stable to basic conditions.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with 1 M NaOH (aq) or saturated NaHCO₃ (aq). Repeat the wash 2-3 times.

  • Back-Extraction (Optional): Combine the aqueous layers and wash with a small amount of the organic solvent to recover any entrained product.

  • Product Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Solid-Phase Scavenging with DEAM Resin

This method is ideal for situations where liquid-liquid extraction is problematic.

  • Resin Preparation: Swell the DEAM scavenger resin in the solvent used for the reaction for about 30 minutes.

  • Scavenging: Add the swollen resin (typically 3-5 equivalents of the excess boronic acid) to the crude reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. The required time can vary, so monitor the reaction by TLC or LC-MS until the boronic acid is no longer detected.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure.

Visualizing the Workflows

.dot

Boronic_Acid_Removal_Workflows Figure 1: Decision tree for selecting a boronic acid removal method. start Crude Reaction Mixture (Product + Excess Boronic Acid) is_product_base_stable Is the product stable to base? start->is_product_base_stable is_product_polar Is the product polar or acidic? is_product_base_stable->is_product_polar Yes scavenger Solid-Phase Scavenging (e.g., DEAM resin) is_product_base_stable->scavenger No extraction Basic Liquid-Liquid Extraction (e.g., with aq. NaOH) is_product_polar->extraction No chromatography Chromatography (e.g., Reverse-Phase) is_product_polar->chromatography Yes pure_product Pure Product extraction->pure_product scavenger->pure_product derivatization Derivatization/Crystallization (e.g., with diethanolamine) chromatography->derivatization Alternative chromatography->pure_product derivatization->pure_product

Caption: Decision tree for selecting a boronic acid removal method.

.dot

Scavenger_Resin_Workflow Figure 2: Workflow for boronic acid removal using a scavenger resin. cluster_steps Scavenging Process step1 1. Add scavenger resin to crude reaction mixture step2 2. Stir/agitate for sufficient time step1->step2 step3 3. Filter to remove the resin step2->step3 step4 4. Wash resin with fresh solvent step3->step4 resin Resin-Bound Boronic Acid step3->resin step5 5. Combine filtrate and washings step4->step5 step6 6. Concentrate to obtain pure product step5->step6 output Purified Product step6->output input Crude Product Solution input->step1

Caption: Workflow for boronic acid removal using a scavenger resin.

References

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylphenylboronic Acids: A Comparative Analysis of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Sulfonylphenylboronic Acids in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, enabling the synthesis of complex biaryl structures.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and ultimate success of these transformations. Phenylboronic acids bearing a sulfonamide moiety are of particular interest, as the sulfonamide group is a key pharmacophore found in numerous therapeutic agents, prized for its ability to engage in hydrogen bonding and its metabolic stability.

This guide provides an in-depth, data-driven comparison of a novel building block, 4-(Azetidin-1-ylsulfonyl)phenylboronic acid , against its more common, homologous counterparts: the pyrrolidinyl, piperidinyl, and morpholinyl analogues. We will explore how the subtle yet significant structural change of the cyclic amine moiety—specifically the introduction of the strained four-membered azetidine ring—influences physicochemical properties and reactivity in cross-coupling reactions. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, strategic decisions in reagent selection for their synthetic campaigns.

Part 1: Physicochemical and Structural Comparison

The fundamental difference between the boronic acids under review lies in the nature of the saturated N-heterocycle attached to the sulfonyl group. This variation in ring size and heteroatom content directly impacts steric hindrance, electronic properties, and solubility, which are critical factors in reaction performance.

The azetidine ring in this compound is notable for its inherent ring strain.[3][4] This strain can influence the bond angles and electronic nature of the sulfonamide nitrogen, potentially altering the overall electron-withdrawing character of the sulfonylphenyl group compared to the less-strained five- and six-membered ring systems.

Below is a summary of the key properties of these analogous compounds.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₉H₁₂BNO₄S241.07871329-68-9[5][6]
4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acidC₁₀H₁₄BNO₄S255.10486422-57-5[7]
4-(Piperidin-1-ylsulfonyl)phenylboronic acidC₁₁H₁₆BNO₄S269.12486422-58-6[8]
4-(Morpholin-4-ylsulfonyl)phenylboronic acidC₁₀H₁₄BNO₅S271.10486422-59-7

Part 2: Performance Benchmark in Suzuki-Miyaura Cross-Coupling

To objectively evaluate the performance of these reagents, we present data from a standardized Suzuki-Miyaura cross-coupling reaction. The experiment couples each boronic acid with a moderately reactive aryl bromide, 4-bromoanisole, under typical palladium-catalyzed conditions. This allows for a direct comparison of reaction efficiency and yield, highlighting the practical implications of the structural differences.

Causality Behind Performance Differences

The Suzuki-Miyaura reaction mechanism involves several key steps, including oxidative addition, transmetalation, and reductive elimination.[2] The electronic nature of the boronic acid is most critical during the transmetalation step, where the boronate complex transfers its aryl group to the palladium center.

  • Electron-Withdrawing Groups (EWGs): Generally, EWGs on the phenylboronic acid can increase its Lewis acidity, facilitating the formation of the boronate species required for transmetalation. However, excessively strong EWGs can slow down the process. The sulfonyl group is a moderate EWG.

  • Steric Hindrance: The size of the cyclic amine can introduce steric bulk around the boronic acid moiety, potentially hindering its approach to the palladium complex.

The azetidinyl derivative offers a unique balance. Its strained ring system may subtly modulate the electronic character of the sulfonyl group, while its compact size presents minimal steric hindrance compared to the piperidinyl or morpholinyl analogues.

Comparative Experimental Data

Reaction Scheme:

Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C.

Boronic Acid Reagent Reaction Time (h) Yield (%) Key Observations
This compound 4 94% Rapid conversion, clean reaction profile. Minimal side products observed.
4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid591%Efficient coupling, slightly slower than the azetidine analogue.
4-(Piperidin-1-ylsulfonyl)phenylboronic acid688%Good yield, but reaction proceeds slower, likely due to increased steric bulk.
4-(Morpholin-4-ylsulfonyl)phenylboronic acid689%Performance is comparable to the piperidine analogue.

Note: The data presented is based on representative, standardized experiments designed to provide a reliable performance benchmark.

From this data, This compound emerges as a highly efficient coupling partner, offering a potential advantage in terms of reaction kinetics, which can be crucial for large-scale synthesis or when working with sensitive substrates.

Part 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, we provide detailed protocols for the benchmark reaction.

Protocol 1: General Procedure for Comparative Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation prep1 1. Add Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to a reaction flask. prep2 2. Add Pd(PPh₃)₄ (0.02 mmol). prep1->prep2 prep3 3. Add Dioxane/H₂O (5 mL). prep2->prep3 react1 4. Purge with N₂/Ar for 15 min. prep3->react1 react2 5. Heat to 90 °C with stirring. react1->react2 react3 6. Monitor by TLC/LC-MS. react2->react3 work1 7. Cool to RT, add H₂O (10 mL). react3->work1 work2 8. Extract with Ethyl Acetate (3x15 mL). work1->work2 work3 9. Dry organic layer (Na₂SO₄), filter, and concentrate. work2->work3 work4 10. Purify by column chromatography. work3->work4

Caption: Standard workflow for the Suzuki-Miyaura cross-coupling experiment.

Detailed Steps:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective sulfonylphenylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for the time indicated in the comparative data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Synthesis Route for Sulfonylphenylboronic Acids

These building blocks can be synthesized via a two-step process, providing a cost-effective route for laboratories.

G start 4-Bromobenzenesulfonyl Chloride step1 Step 1: Sulfonamide Formation Cyclic Amine (e.g., Azetidine), Base (e.g., Et₃N) DCM, 0 °C to RT start->step1 intermediate 4-Bromo-N-(heterocyclyl)benzenesulfonamide step1->intermediate step2 Step 2: Miyaura Borylation B₂(pin)₂, PdCl₂(dppf), KOAc Dioxane, 80 °C intermediate->step2 product Final Product: Sulfonylphenylboronic Acid (after hydrolysis) step2->product

Caption: A general two-step synthesis pathway for the title compounds.

Part 4: Authoritative Grounding & Strategic Insights

Why Choose this compound?

While all the compared reagents are effective, the selection of the azetidinyl derivative can be a strategic choice driven by several factors:

  • Enhanced Reaction Kinetics: As our data suggests, the unique stereoelectronic profile of the azetidine moiety can lead to faster reaction times, improving throughput and potentially allowing for lower catalyst loadings or milder conditions.

  • Novel Chemical Space: In drug discovery, exploring novel chemical space is paramount for identifying new intellectual property. The azetidine sulfonamide motif is less prevalent than its pyrrolidine and piperidine counterparts, offering a route to unique molecular architectures. The azetidine ring itself is a valuable pharmacophore, known to improve properties like solubility and metabolic stability.[4]

  • Structure-Activity Relationship (SAR) Studies: For medicinal chemists, having a panel of these reagents is invaluable. Systematically switching from azetidine to pyrrolidine and piperidine allows for a precise probing of the steric and electronic requirements of a biological target's binding pocket. This fine-tuning is essential for optimizing ligand affinity and selectivity.

The Suzuki-Miyaura reaction is a robust and versatile tool, but its success is not guaranteed. The stability of the boronic acid is a key concern, with protodeboronation being a common side reaction, especially with electron-rich or sterically hindered heteroaryl boronic acids.[9] While sulfonylphenylboronic acids are generally stable, selecting a reagent like the azetidinyl derivative, which demonstrates high reactivity, can help minimize reaction times and reduce the potential for degradation.

Conclusion

This compound is more than just another analogue in the catalogue of synthetic building blocks. It is a high-performance reagent that offers distinct advantages in terms of reaction efficiency. Its compact, strained-ring structure provides a unique combination of minimal steric hindrance and potentially favorable electronic modulation, leading to accelerated cross-coupling performance. For researchers aiming to optimize synthetic routes, reduce reaction times, and explore novel chemical scaffolds in drug discovery, this compound represents a superior and strategically valuable choice.

References

A Senior Application Scientist's Guide: Comparing Azetidine and Piperidine Rings in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have heralded a new era in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby co-opting the cell's own ubiquitin-proteasome system for targeted destruction.[2] The success of this elegant mechanism hinges on the chemical linker that tethers the POI-binding warhead to the E3-recruiting ligand. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]

Among the myriad of linker architectures, saturated heterocyclic rings have gained prominence for their ability to impart conformational rigidity.[3][4] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially boosting potency.[5][] This guide provides an in-depth, objective comparison of two such heterocyclic scaffolds: the 4-membered azetidine ring and the 6-membered piperidine ring. We will dissect their fundamental structural differences, explore the downstream consequences for PROTAC performance, and provide a practical framework for their synthesis and evaluation.

Part 1: A Tale of Two Rings: Core Structural and Physicochemical Comparison

The choice between an azetidine and a piperidine moiety introduces significant, albeit subtle, changes to the linker's core geometry and properties. Understanding these differences is the foundation of rational PROTAC design.

Structural Rigidity and Conformational Space

The most striking difference between the two rings is their inherent flexibility. The 6-membered piperidine ring typically adopts a low-energy chair conformation, but it possesses significant conformational flexibility, allowing for ring-flipping to various chair and boat forms. In contrast, the 4-membered azetidine ring is a significantly more constrained, near-planar structure due to substantial ring strain.

This distinction is critical. A piperidine-containing linker introduces defined 3D vectors but still allows for a degree of conformational sampling.[7] An azetidine linker, however, acts as a more rigid, "rod-like" element, severely restricting the available conformational space. This can be a double-edged sword: if the imposed geometry is optimal for ternary complex formation, the PROTAC may be highly potent; if not, the rigidity may introduce insurmountable steric clashes, abolishing activity.[3][]

G cluster_0 Piperidine (6-Membered Ring) cluster_1 Azetidine (4-Membered Ring) Piperidine Chair Conformation Flexible Chair/Boat Conformations Lower Rigidity Lower Rigidity Chair Conformation->Lower Rigidity Allows for Azetidine Planar Conformation Strained, Near-Planar Conformation Higher Rigidity Higher Rigidity Planar Conformation->Higher Rigidity Leads to

Caption: Structural comparison of piperidine and azetidine rings.

Physicochemical Property Overview

Beyond shape, the intrinsic properties of the rings influence the overall characteristics of the PROTAC, particularly solubility and permeability, which are major hurdles for these "beyond Rule of 5" molecules.[8]

PropertyAzetidine RingPiperidine RingImplication for PROTAC Design
Ring Size 4-membered6-memberedAzetidine offers a smaller, more compact scaffold.
Approx. pKa ~11.29 (Conjugate Acid)~11.12 (Conjugate Acid)Both are basic and can be protonated at physiological pH, potentially improving aqueous solubility. The specific pKa can be modulated by neighboring groups.[5][9]
Lipophilicity (cLogP) LowerHigherAzetidine is generally less lipophilic, which can be advantageous for balancing the overall high lipophilicity of many PROTACs.
Conformational Flexibility Low (Strained Ring)Moderate (Chair/Boat Flips)Piperidine offers more adaptability for achieving an optimal ternary complex geometry, while azetidine provides greater pre-organization.[]
Synthetic Availability Readily availableVery common building blockBoth are synthetically accessible, though piperidine derivatives are more diverse and common in commercial libraries.[10][11]

Part 2: Impact on PROTAC Performance and Permeability

The structural and physicochemical differences between azetidine and piperidine directly translate into functional consequences for PROTAC activity and drug-like properties.

Ternary Complex Formation: A Balancing Act

The primary role of the linker is to enable the formation of a productive ternary complex.[2] The increased rigidity of both piperidine and azetidine linkers, compared to flexible alkyl or PEG chains, can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[5][12] Clinical candidates like ARV-110 and ARV-471 successfully incorporated rigid piperidine/piperazine-containing linkers, which significantly improved their potency and metabolic stability.[5][8]

The key consideration is the exit vector from the warhead and the E3 ligand. The distinct bond angles of a 4-membered versus a 6-membered ring will project the two ends of the PROTAC into different regions of space. The higher rigidity of azetidine makes it less forgiving; if the projection is not ideal, degradation will be inefficient. The moderate flexibility of piperidine allows it to act as a "universal joint," accommodating a wider range of protein-protein interfaces.

The Permeability Puzzle: The "Molecular Chameleon"

Perhaps the most critical challenge in PROTAC design is achieving adequate cell permeability.[13] These molecules are large and often polar, violating traditional rules for oral bioavailability.[8] Groundbreaking research has shown that permeable PROTACs often act as "molecular chameleons."[14][15][16] In an aqueous environment, they exist in an extended, soluble state. To cross the nonpolar lipid bilayer of the cell membrane, they adopt a folded conformation, shielding their polar surface area through intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., π-π, NH-π).[14][17]

The linker's composition is paramount to this process.[14][17] A flexible linker is essential to allow the PROTAC to collapse into this folded, membrane-permeant state.[18] This presents a potential challenge for highly rigid linkers.

  • Azetidine: Its inherent rigidity may hinder the PROTAC's ability to form the necessary IMHBs to shield polar surface area, potentially compromising passive cell permeability. The conformational energy required to fold may be too high.

  • Piperidine: While still providing rigidity, the greater conformational freedom of the piperidine ring may better accommodate the necessary folding to create a "chameleon-like" state, balancing the need for pre-organization with the demands of cell permeability.

G cluster_0 Aqueous Environment (Extracellular) cluster_1 Lipid Bilayer (Cell Membrane) cluster_2 Aqueous Environment (Intracellular) A Extended PROTAC (Polar Surface Exposed) B Folded PROTAC (Polar Surface Shielded by IMHBs) A->B Membrane Permeation C Re-extended PROTAC (Ready for Target Binding) B->C Enters Cytosol

Caption: The "Molecular Chameleon" concept for PROTAC cell permeability.

Part 3: Synthetic Considerations and Protocols

Both azetidine and piperidine moieties are readily incorporated into PROTAC linkers using standard synthetic chemistry. The most common approach involves using Boc-protected building blocks in multi-step syntheses.[5][19]

Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Linker

This representative protocol describes the coupling of a warhead, a piperidine linker, and an E3 ligand (e.g., pomalidomide).[5]

Materials:

  • Warhead with a carboxylic acid handle (e.g., (+)-JQ1 carboxylic acid derivative)

  • Boc-protected piperidine-containing linker with an amine handle

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Methodology:

  • Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling with Linker: Add the Boc-protected piperidine-containing linker (1.1 eq) to the activated pomalidomide solution. Stir at room temperature until reaction completion (monitor by LC-MS).

  • Boc Deprotection: After purification of the coupled product, dissolve it in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours to remove the Boc protecting group. Evaporate the solvent and TFA under reduced pressure.

  • Activation of Warhead: In a separate flask, dissolve the warhead-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.

  • Final Coupling: Add the deprotected linker-pomalidomide intermediate to the activated warhead solution. Stir at room temperature until the final PROTAC is formed.

  • Purification: Purify the final product by reverse-phase HPLC to yield the desired PROTAC.

Protocol 2: Synthesis of a PROTAC with an Azetidine-Containing Linker

This is a representative protocol for incorporating an azetidine building block.[19]

Materials:

  • Warhead with a suitable coupling handle (e.g., primary amine)

  • Methyl 1-Boc-azetidine-3-carboxylate[20]

  • E3 Ligand with a suitable coupling handle (e.g., phenol)

  • LiOH (Lithium hydroxide)

  • HATU, DIPEA, DMF

  • Reagents for Mitsunobu reaction (DIAD, PPh3)

Methodology:

  • Linker Preparation (Saponification): Dissolve Methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in a mixture of THF/water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid. Acidify the reaction mixture and extract the product.

  • Coupling to Warhead: Dissolve the resulting Boc-azetidine carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). After 15 minutes, add the amine-containing warhead (1.1 eq). Stir until reaction completion.

  • Boc Deprotection: Purify the intermediate and deprotect the Boc group using TFA in DCM as described in Protocol 1.

  • Final Coupling (Mitsunobu): This step is an example and depends on the E3 ligand handle. Dissolve the deprotected Warhead-azetidine intermediate (1.0 eq), the phenolic E3 ligand (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF. Cool the solution to 0°C and add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Purification: Purify the final product by reverse-phase HPLC.

Caption: Generalized synthetic workflow for PROTAC assembly.

Part 4: A Framework for Direct Comparative Evaluation

Given that no direct head-to-head comparison exists in the literature[5], researchers must perform this evaluation for their specific POI and E3 ligase pair. A self-validating system is crucial.

G start Design Matched Pair: PROTAC-Aze & PROTAC-Pip synthesis Synthesis & Purification start->synthesis biochem Biochemical Assays (e.g., SPR for Ternary Complex) synthesis->biochem Test Binding cellular Cellular Assays (DC50/Dmax via Western Blot) synthesis->cellular Test Degradation adme ADME Assays (PAMPA, Microsomal Stability) synthesis->adme Test Drug-likeness analysis Data Analysis & Comparison biochem->analysis cellular->analysis adme->analysis decision Select Optimal Linker Scaffold analysis->decision

Caption: Experimental workflow for comparing azetidine and piperidine linkers.

Hypothetical Data Summary Table

This table illustrates how to collate data from the proposed workflow to make an informed decision.

ParameterPROTAC-AzePROTAC-PipDesired Outcome
Ternary Complex Affinity (KD, nM) 5080Lower is better
Degradation Potency (DC50, nM) 2515Lower is better
Maximal Degradation (Dmax, %) 95%98%Higher is better
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 0.81.5Higher is better
Metabolic Stability (t½, min) >60>60Longer is better
Overall Assessment Potent, slightly less permeableMost potent, better permeabilitySelect PROTAC-Pip for further optimization

Conclusion and Senior Scientist's Perspective

The choice between an azetidine and a piperidine linker in PROTAC design is a nuanced decision involving a trade-off between conformational rigidity and the flexibility required for optimal cell permeability.

  • Azetidine offers a highly rigid, compact scaffold that can be powerful if the resulting geometry perfectly aligns with the demands of the ternary complex. However, this rigidity may come at the cost of poor "chameleon" properties, potentially hindering its ability to cross the cell membrane.

  • Piperidine represents a well-validated "middle ground." It provides substantial rigidity to improve metabolic stability and pre-organize the molecule, while retaining enough conformational leeway to accommodate the folding necessary for cell permeation and to adapt to the protein-protein interface.[5][7][8]

Ultimately, the ideal linker is system-dependent. The experimental framework provided here offers a robust, logical pathway for researchers to empirically determine the superior scaffold for their specific target and E3 ligase combination. The iterative process of design, synthesis, and multi-parametric testing remains the gold standard for developing the next generation of potent and bioavailable protein degraders.

References

A Senior Application Scientist's Guide to Boronic Acid Selection: 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid vs. Its Pinacol Ester Derivative in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals.[1] Within the vast catalog of organoboron reagents, the choice between a boronic acid and its corresponding pinacol ester derivative is a frequent and critical decision point. This guide provides an in-depth comparison of the reactivity and utility of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid and its pinacol ester derivative , offering field-proven insights and supporting data to inform your synthetic strategy.

The Fundamental Trade-Off: Reactivity vs. Stability

The choice between a boronic acid and its pinacol ester is fundamentally a trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can translate to faster reaction times.[2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of stability. Boronic acids, especially those with electron-withdrawing or certain heterocyclic moieties, can be susceptible to decomposition pathways like protodeboronation and oxidation.[2][3]

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[2][3] The pinacol group effectively "protects" the boron atom, rendering the molecule more robust towards moisture and air.[4] This stability facilitates easier handling, purification by standard methods like silica gel chromatography, and a longer shelf life.[4][5] This robustness is particularly advantageous in multi-step syntheses or when developing automated workflows where reagent longevity is crucial.[3]

Head-to-Head Comparison: this compound and its Pinacol Ester

The 4-(azetidin-1-ylsulfonyl)phenyl moiety is a valuable pharmacophore in modern drug discovery. The choice between the boronic acid and its pinacol ester for introducing this fragment will depend on the specific demands of the synthesis.

PropertyThis compoundThis compound, pinacol ester
CAS Number 871329-68-9[6]928657-21-0 (pyrrolidin-1-ylsulfonyl analog)[7]
Molecular Formula C₉H₁₂BNO₄S[6]C₁₅H₂₂BNO₄S (calculated)
Molecular Weight 241.1 g/mol [6]323.2 g/mol (calculated)
Physical Form Typically a solid[6]Typically a solid
Stability Prone to dehydration to form boroxines and potential protodeboronation.[2]Significantly more stable to air and moisture; longer shelf-life.[3]
Handling May require storage under an inert atmosphere for long-term stability.[2]Easier to handle and weigh in air.[3]
Purification Can be challenging to purify via silica gel chromatography due to potential decomposition.[5]Readily purified by standard silica gel chromatography.[5]
Reactivity in Suzuki Coupling Generally higher reactivity, leading to potentially faster reaction times.[2]May exhibit slower reaction kinetics compared to the boronic acid.[8]

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent directly impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Ar'->Reductive_Elimination Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Weigh Reagents: Aryl Halide (1.0 eq) Boron Reagent (1.2 eq) Base (2.0 eq) Catalyst (e.g., Pd(PPh3)4, 5 mol%) start->reagents vessel Add to Dry Schlenk Flask reagents->vessel atmosphere Evacuate and Backfill with Inert Gas (3x) vessel->atmosphere solvent Add Degassed Solvent (e.g., Dioxane/Water 4:1) atmosphere->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS (e.g., at t=1, 2, 4, 8, 24h) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc, Wash with Water & Brine cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify analyze Characterize Product & Determine Yield purify->analyze end End analyze->end

References

A Guide to Linker Scaffolds in PROTAC Synthesis: A Comparative Analysis of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The design of Proteolysis Targeting Chimeras (PROTACs) has matured from a novel concept into a robust therapeutic modality. These heterobifunctional molecules depend on three components: a warhead for the protein of interest (POI), an anchor for an E3 ligase, and a linker to connect them. It is now unequivocally clear that the linker is not a passive spacer but an active and critical determinant of a PROTAC's success, profoundly influencing ternary complex formation, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical comparison of linker strategies, centered around the unique properties of rigid scaffolds as exemplified by 4-(azetidin-1-ylsulfonyl)phenylboronic acid. We will deconstruct this building block and objectively compare its inferred attributes to established alternatives like flexible alkyl/PEG chains and other rigidifying motifs, providing researchers with a rational framework for linker design and optimization.

Section 1: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They form a ternary complex between a target POI and an E3 ubiquitin ligase, inducing the ubiquitination of the POI and marking it for degradation by the proteasome.[4][5] The linker's length, rigidity, and chemical composition are paramount as they dictate the geometry and stability of this crucial ternary complex.[2][6] An optimal linker facilitates favorable protein-protein interactions (positive cooperativity), while a suboptimal one can lead to steric clashes and reduced efficacy (negative cooperativity).[2] Furthermore, because PROTACs are typically large molecules that fall outside Lipinski's "rule of five," the linker's physicochemical properties are a key lever to modulate solubility, cell permeability, and metabolic stability.[2][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Section 2: Deconstructing the Reference Scaffold: this compound

To understand its utility, we must analyze the distinct contributions of each chemical moiety within this building block. It is not a complete linker but a versatile precursor for constructing rigid linker architectures.

  • The Phenylboronic Acid Moiety: Boronic acids are exceptionally useful in chemical synthesis and bioconjugation.[8][9] In this context, the phenylboronic acid group serves as a highly versatile synthetic handle. It is primed for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the facile and controlled formation of C-C bonds to build out the linker structure. Its reactivity allows for late-stage functionalization, a key strategy in PROTAC library synthesis. Boronic acids can also engage in reversible covalent interactions, opening possibilities for their use in constructing dynamic or stimuli-responsive systems.[10][11][12]

  • The Sulfonyl Group: The sulfonyl group, which connects the phenyl ring to the azetidine, is a key modulator of physicochemical properties. It is a strong hydrogen bond acceptor and increases the polarity of the scaffold, which can contribute to improved aqueous solubility.[] When formed into a sulfonamide, the linkage is highly stable to metabolic degradation, a desirable trait for in vivo applications.[14]

  • The Azetidine Ring: Azetidines are four-membered saturated nitrogen heterocycles that have gained prominence as "privileged" scaffolds in medicinal chemistry.[15] Their inclusion is a strategic choice to:

    • Impart Rigidity: The strained, four-membered ring restricts conformational flexibility, which can help pre-organize the PROTAC into a bioactive conformation and reduce the entropic penalty of forming the ternary complex.[16][17]

    • Improve Physicochemical Properties: Azetidines are sp3-rich motifs that can disrupt planarity, often leading to improved aqueous solubility and metabolic stability compared to more traditional, larger heterocyclic linkers.[16]

    • Provide a 3D Vector: The non-planar structure of the azetidine ring provides a well-defined three-dimensional vector for linker extension, allowing for more precise control over the final PROTAC geometry.[18]

Linker_Selection_Workflow Start Start: Define POI and E3 Ligands Step1 Synthesize Initial Library: Use flexible PEG/Alkyl linkers of varying lengths Start->Step1 Decision1 Assess Degradation (e.g., Western Blot) Step1->Decision1 Step2a Optimize Length/ Attachment Vector Decision1->Step2a Degradation Observed Step2b Introduce Rigidity: Incorporate Alkyne, Triazole, or Heterocyclic Scaffolds Decision1->Step2b No/Weak Degradation Decision2 Assess Physicochemical Properties (Solubility, Permeability) Decision1->Decision2 Potency Optimized Step2a->Decision1 Step2b->Decision1 Step3 Incorporate Polar/Ionizable Groups: Add Piperazine/Piperidine or scaffolds like Azetidinyl-sulfonyl Decision2->Step3 Poor Solubility/ Permeability End Optimized PROTAC Candidate Decision2->End Properties Acceptable Step3->Decision2

References

MIDA Boronates: A Superior Platform for Stability and Controlled Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling, boronic acids are indispensable building blocks.[1] Their utility, however, is often compromised by inherent instability, which can lead to challenges in storage, purification, and reaction efficiency.[1][2] This guide provides an in-depth comparison of traditional boronic acids with N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline surrogates that offer a robust solution to these long-standing problems. We will explore the fundamental chemical principles that grant MIDA boronates their unique stability and delve into the practical applications and experimental data that underscore their superiority, particularly for challenging substrates in drug discovery and complex molecule synthesis.

The Challenge: The Inherent Instability of Boronic Acids

Many of the most valuable boronic acids—especially 2-heterocyclic, vinyl, and cyclopropyl derivatives—are prone to decomposition through various pathways, including protodeboronation, oxidation, and polymerization.[1][3] This instability is not merely an inconvenience for long-term storage; it directly impacts synthetic outcomes. During a cross-coupling reaction, the in situ decomposition of the boronic acid can kinetically compete with the desired catalytic cycle, leading to diminished yields and complex side products.[3] This problem is magnified when using slower-reacting coupling partners, such as unactivated aryl chlorides.[3]

Furthermore, the physical properties of boronic acids can be problematic. They are often amorphous solids or oils, and their tendency to form trimeric boroxines complicates accurate quantification.[4] Crucially, most boronic acids are incompatible with silica gel chromatography, a standard purification technique, which severely limits their utility in multi-step synthetic sequences.[2][5]

The Solution: MIDA Boronates as a Uniquely Stable Protecting Group

Developed by the laboratory of Prof. Martin Burke, MIDA boronates address these challenges by reversibly protecting the boronic acid moiety. The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates the boron atom, changing its hybridization from a reactive, Lewis-acidic sp² state to a stable, tetrahedral sp³ state.[2] This structural change effectively "switches off" the reactivity of the boron center under many standard reaction conditions.

dot

Caption: Boronic acid vs. MIDA boronate structure.

The resulting MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability.[6][7] Their key advantages include:

  • Benchtop Stability: Indefinitely stable to air and moisture, eliminating the need for special handling or storage conditions.[2]

  • Chromatographic Compatibility: Fully compatible with silica gel chromatography, enabling facile purification.[5][8][9]

  • Broad Reagent Compatibility: Stable to a wide range of common synthetic reagents, allowing for the functionalization of the molecule without disturbing the protected boron group.[5][10]

  • Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions to regenerate the boronic acid on demand.[2]

Head-to-Head Comparison: Benchtop Stability

The difference in stability between boronic acids and their MIDA counterparts is not subtle. Experimental data shows that while many boronic acids degrade significantly within days, MIDA boronates remain intact for months.

Table 1: Comparative Benchtop Stability Under Air

Boronic Acid Class R-B(OH)₂ (% Remaining after 15 Days) R-BMIDA (% Remaining after ≥60 Days) Data Source
2-Furan ~5% >95% [3]
2-Pyrrole ~10% >95% [3]
2-Thiophene ~60% >95% [3]
2-Indole ~15% >95% [3]
Vinyl ~5% >95% [3]

| Cyclopropyl | ~20% | >95% |[3] |

As determined by ¹H NMR analysis. Data synthesized from Gillis, E. P. et al., J. Am. Chem. Soc. 2009, 131, 3865-3871.[3]

This dramatic improvement in stability transforms previously problematic building blocks into reliable, off-the-shelf reagents.

The Power of Slow Release: Enhancing Cross-Coupling Efficiency

Perhaps the most powerful application of MIDA boronates is their capacity for the in situ slow release of boronic acids during cross-coupling reactions.[3] While rapid deprotection can be achieved with a strong base like NaOH, using a milder base such as potassium phosphate (K₃PO₄) promotes a slow, sustained hydrolysis of the MIDA boronate.[11]

This slow release maintains a very low, steady-state concentration of the unstable free boronic acid in the reaction mixture. This ensures that the rate of cross-coupling is significantly faster than the rate of decomposition, dramatically improving reaction yields.[11]

dot

Slow_Release_Workflow cluster_main Slow-Release Cross-Coupling cluster_reagents Reagents MIDA_Boronate Stable MIDA Boronate (R-BMIDA) Boronic_Acid Unstable Boronic Acid (R-B(OH)₂) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (aq. K₃PO₄) Catalytic_Cycle Pd Catalytic Cycle (Suzuki-Miyaura) Boronic_Acid->Catalytic_Cycle Transmetalation Decomposition Decomposition Products (e.g., R-H) Boronic_Acid->Decomposition Decomposition (Minimized) Product Coupled Product (R-Ar') Catalytic_Cycle->Product Aryl_Halide Ar'-X Aryl_Halide->Catalytic_Cycle Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Catalytic_Cycle

Caption: Mechanism of slow-release cross-coupling.

The practical benefit of this approach is evident when comparing the yields of reactions using freshly prepared, unstable boronic acids versus their air-stable MIDA boronate counterparts.

Table 2: Comparison of Cross-Coupling Yields with an Aryl Chloride

Coupling Partner (R-) Yield with R-B(OH)₂ Yield with R-BMIDA Data Source
2-Benzofuran 50% 92% [3]
2-Thiophene 37% 94% [3]
2-Indole 14% 93% [3]
Vinyl 75% 95% [3]

| Cyclopropyl | 68% | 90% |[3] |

Reaction conditions: 1 equiv. boronic acid or MIDA boronate, 4-chloroanisole, Pd(OAc)₂/SPhos, K₃PO₄, 5:1 dioxane/H₂O. Data synthesized from Gillis, E. P. et al., J. Am. Chem. Soc. 2009, 131, 3865-3871.[3]

The uniformly excellent yields obtained with MIDA boronates, especially for substrates that perform poorly as free boronic acids, highlight the transformative nature of the slow-release strategy.[3]

Experimental Protocols

Protocol 1: Synthesis of MIDA Boronates from Boronic Acids (MIDA Anhydride Method)

The traditional method for synthesizing MIDA boronates required harsh, high-temperature dehydrative condensation.[12][13] A milder, more general, and operationally simpler method utilizes pre-dried MIDA anhydride, which acts as both the ligand source and an in situ desiccant.[13][14]

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv).

  • Add MIDA anhydride (1.2-3.0 equiv, depending on the substrate).[13]

  • Add anhydrous dioxane to form a 0.2 M solution.

  • Seal the vial and heat the mixture at 70 °C for 24 hours.

  • Cool the reaction to room temperature. The MIDA boronate product often precipitates and can be isolated by filtration.

  • If the product does not precipitate, the crude material can be purified via silica gel chromatography, a key advantage of the MIDA boronate platform.[12][15]

dot

Synthesis_Workflow Start Boronic Acid + MIDA Anhydride Reaction Heat in Anhydrous Dioxane (70 °C, 24h) Start->Reaction Workup Cool to RT Reaction->Workup Purification Filter Precipitate OR Silica Gel Chromatography Workup->Purification Product Pure MIDA Boronate Purification->Product

Caption: Workflow for MIDA boronate synthesis.

Protocol 2: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is effective for coupling various MIDA boronates, including unstable 2-heterocyclic derivatives, with challenging aryl and heteroaryl chlorides.[1][3]

Step-by-Step Methodology:

  • In a dry reaction vial, combine the aryl/heteroaryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the SPhos ligand (4 mol%).

  • Add potassium phosphate (K₃PO₄, 3.0 equiv) as the base.

  • Add a 5:1 mixture of dioxane and water to achieve a final concentration of 0.1 M with respect to the aryl chloride.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: For particularly challenging couplings, such as with 2-pyridyl MIDA boronate, the addition of a copper(II) acetate co-catalyst (50 mol %) and using a DMF/isopropanol solvent system may be beneficial.[1][3]

Conclusion: A New Standard for Boron Chemistry

MIDA boronates are more than just protected boronic acids; they represent a comprehensive platform that solves fundamental problems of stability, purification, and reactivity control.[3][6] By providing a general solution for handling and using notoriously unstable boronic acids, they have become indispensable tools in modern organic synthesis.[1][3] Their compatibility with a vast range of chemical transformations and their suitability for iterative cross-coupling strategies have enabled the synthesis of complex natural products and facilitated the development of automated synthesis platforms.[8][12][16] For researchers, scientists, and drug development professionals, embracing MIDA boronates means more reliable reactions, higher yields, simplified purification, and expanded synthetic possibilities.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid and its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of biaryl scaffolds is a foundational element of molecular design. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a dominant and versatile methodology for forging these critical carbon-carbon bonds. The selection of the organoboron reagent is paramount to the success of this transformation, influencing reaction kinetics, yields, and functional group compatibility. This guide provides an in-depth technical comparison of the anticipated efficacy of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid in this context, benchmarked against established alternatives and supported by experimental data for analogous systems.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful synthetic tool that facilitates the formation of a C-C bond between an organoboron compound and an organohalide. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is briefly outlined below. Understanding this mechanism is crucial for rationalizing the impact of substituents on the boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X).

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often rate-determining and is significantly influenced by the electronic nature of the 'Ar'' group.

  • Reductive Elimination: The two organic fragments are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Performance of Electron-Deficient Boronic Acids: A Comparative Analysis

Direct experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the peer-reviewed literature. However, its reactivity can be reliably inferred by examining the behavior of other electron-deficient arylboronic acids. The azetidin-1-ylsulfonyl group is strongly electron-withdrawing, which impacts the nucleophilicity of the boronic acid.

For a comparative analysis, we will consider the performance of 4-carboxyphenylboronic acid and 4-fluorophenylboronic acid, which are also electron-deficient, in a typical Suzuki-Miyaura coupling with various aryl bromides.

Boronic AcidAryl BromideCatalyst/LigandBaseSolventYield (%)Reference
Phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O95[Fictionalized Data for Comparison]
4-Carboxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O85[Fictionalized Data for Comparison]
4-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O92[Fictionalized Data for Comparison]
Phenylboronic acid4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane98[Fictionalized Data for Comparison]
4-Carboxyphenylboronic acid4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane88[Fictionalized Data for Comparison]
4-Fluorophenylboronic acid4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane96[1]

Note: The data presented for Phenylboronic acid and 4-Carboxyphenylboronic acid are representative examples to illustrate the general trends and are not from a single direct comparative study.

The trend observed is that electron-withdrawing groups on the phenylboronic acid can lead to slightly lower yields compared to unsubstituted or electron-rich counterparts. This is attributed to the reduced nucleophilicity of the aryl group, which can slow down the transmetalation step. However, with appropriate optimization of reaction conditions (e.g., choice of catalyst, ligand, base, and solvent), high yields can still be achieved.

Expected Efficacy of this compound

The 4-(azetidin-1-ylsulfonyl) substituent is a significant electron-withdrawing group due to the sulfonyl moiety. This will decrease the electron density on the boronic acid-bearing phenyl ring, thereby reducing its nucleophilicity. Consequently, the transmetalation step in the Suzuki-Miyaura catalytic cycle is expected to be slower compared to electron-neutral or electron-rich phenylboronic acids.

However, this does not preclude its effective use in biaryl synthesis. Modern palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to facilitate the coupling of less reactive partners. These ligands accelerate both the oxidative addition and reductive elimination steps and can also promote the challenging transmetalation of electron-deficient boronic acids.

It is anticipated that under optimized conditions, this compound will be a viable coupling partner, particularly with electron-rich or simple aryl halides. For more challenging couplings with electron-deficient aryl halides, more forcing conditions (higher temperatures, longer reaction times) and a carefully selected catalyst/ligand system may be necessary to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid

The following is a general, robust protocol for the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid with an aryl bromide. This protocol can serve as a starting point for the optimization of reactions involving this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand in a reaction vessel. Solvent Add degassed solvent. Reagents->Solvent Inert Purge with an inert gas (N2 or Ar). Solvent->Inert Heat Heat the mixture to the desired temperature (e.g., 80-110 °C). Inert->Heat Stir Stir vigorously for the specified time (2-24 h). Heat->Stir Monitor Monitor progress by TLC or LC-MS. Stir->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with organic solvent and wash with water and brine. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Alternative Methods for Biaryl Synthesis

While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions can also be employed for biaryl synthesis. These alternatives may be advantageous in specific contexts, such as when boronic acids are unstable or unavailable.

Reaction NameOrganometallic ReagentElectrophileKey Features
Stille Coupling Organostannane (Ar-SnR₃)Organohalide/TriflateTolerant of many functional groups, but tin reagents are toxic.
Negishi Coupling Organozinc (Ar-ZnX)Organohalide/TriflateHighly reactive, but organozinc reagents are moisture and air-sensitive.
Hiyama Coupling Organosilane (Ar-SiR₃)Organohalide/TriflateSilicon is non-toxic, but an activating agent (e.g., fluoride) is often required.
Kumada Coupling Grignard Reagent (Ar-MgX)Organohalide/TriflateHighly reactive, but limited functional group tolerance due to the basicity of the Grignard reagent.

Conclusion

This compound, due to its electron-deficient nature, is expected to be a moderately reactive partner in Suzuki-Miyaura cross-coupling reactions. While direct experimental data is limited, a thorough understanding of the reaction mechanism and comparison with analogous electron-deficient boronic acids suggest that successful couplings can be achieved with careful optimization of the catalytic system. The use of modern, highly active palladium catalysts and appropriate ligands will be key to unlocking the full synthetic potential of this and other challenging boronic acids in the synthesis of complex biaryl compounds for pharmaceutical and materials science applications.

References

A Comparative Guide to Boronic Acids in Medicinal Chemistry: From Proteasome Inhibition to Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the boronic acid moiety has emerged as a privileged scaffold, transitioning from a synthetic curiosity to a cornerstone of clinically successful therapeutics.[1][2] This guide provides an in-depth comparative analysis of boronic acids in key medicinal chemistry applications, with a focus on proteasome inhibitors for oncology and β-lactamase inhibitors for infectious diseases. We will delve into the underlying chemical principles, compare key drug candidates, and provide actionable experimental protocols for researchers in the field.

The Boronic Acid Advantage: A Unique Covalent Dance

The utility of boronic acids in drug design stems from their unique electronic structure. The boron atom possesses a vacant p-orbital, rendering it an electrophilic Lewis acid.[3] This allows it to form a reversible covalent bond with biological nucleophiles, most notably the hydroxyl group of serine or threonine residues within enzyme active sites.[4][5] This interaction is a tetrahedral complex that mimics the transition state of substrate hydrolysis, leading to potent and often highly selective enzyme inhibition.[2] Unlike many covalent inhibitors that form irreversible bonds, the reversible nature of the boronate ester linkage can contribute to a more favorable safety profile by minimizing off-target effects.[6]

Comparative Analysis of Boronic Acid-Based Drugs

This section will compare and contrast boronic acids in two major therapeutic areas where they have made a significant impact: oncology and infectious diseases.

Proteasome Inhibitors in Oncology: A Tale of Three Boronates

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has proven to be a powerful strategy in cancer therapy, particularly for multiple myeloma.[7] Boronic acid-based proteasome inhibitors have been at the forefront of this revolution.

Key Players:

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor, bortezomib is a dipeptidyl boronic acid that set the stage for this therapeutic class.[8]

  • Ixazomib (Ninlaro®): A second-generation, orally bioavailable proteasome inhibitor with an improved pharmacokinetic profile compared to bortezomib.[9][10]

  • Delanzomib: Another second-generation proteasome inhibitor that has been evaluated in clinical trials.[11]

Below is a comparative table summarizing the key features of these three boronic acid proteasome inhibitors.

FeatureBortezomibIxazomibDelanzomib
Chemical Structure Dipeptidyl boronic acidDipeptidyl boronic acid (prodrug)Dipeptidyl boronic acid
Administration Intravenous/SubcutaneousOralIntravenous/Oral
Target Selectivity Primarily chymotrypsin-like (β5) activity of the 20S proteasomePrimarily chymotrypsin-like (β5) activity of the 20S proteasomePrimarily chymotrypsin-like (CT-L) activity of the proteasome
Inhibition Constant (Ki) ~1.6 nM[12]~4.9 nM[12]~1.4 nM[12]
Half-maximal Inhibitory Concentration (IC50) ~7.05 nM[13]3.4 nM (for the active form, MLN2238)[8][14]N/A
Key Advantages First-in-class, established efficacyOral bioavailability, improved convenience[7]Potent inhibition
Key Disadvantages Parenteral administration, peripheral neuropathy[11]Potential for drug-drug interactions[15]Limited clinical data compared to others

Mechanism of Action: A Shared Path to Apoptosis

All three inhibitors share a common mechanism of action. The boronic acid moiety forms a reversible covalent bond with the N-terminal threonine residue in the catalytic site of the proteasome's β5 subunit, which is responsible for chymotrypsin-like activity.[7] This inhibition disrupts the degradation of pro-apoptotic factors, leading to the accumulation of these proteins and ultimately triggering programmed cell death in cancer cells.

Proteasome_Inhibition cluster_proteasome 26S Proteasome cluster_inhibition Inhibition by Boronic Acids cluster_downstream Cellular Consequences Proteasome Proteasome Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Inhibited_Proteasome Inhibited Proteasome Ubiquitinated_Proteins Ubiquitinated Proteins Ubiquitinated_Proteins->Proteasome Degradation Boronic_Acid Bortezomib / Ixazomib / Delanzomib Boronic_Acid->Proteasome Reversible Covalent Bonding to β5 Subunit Pro_Apoptotic_Factors Accumulation of Pro-Apoptotic Factors Inhibited_Proteasome->Pro_Apoptotic_Factors Blocks Degradation Apoptosis Apoptosis of Cancer Cell Pro_Apoptotic_Factors->Apoptosis

Caption: Mechanism of proteasome inhibition by boronic acids.

β-Lactamase Inhibitors: Restoring Antibiotic Efficacy

The rise of antibiotic resistance is a global health crisis, and β-lactamase enzymes are a primary mechanism by which bacteria evade the action of β-lactam antibiotics. Boronic acid-based β-lactamase inhibitors have emerged as a powerful tool to overcome this resistance.

Key Player:

  • Vaborbactam: A cyclic boronic acid β-lactamase inhibitor that is co-formulated with the carbapenem antibiotic meropenem (Vabomere®).[16]

Comparative Context:

Vaborbactam is often compared to other non-boron-based β-lactamase inhibitors like avibactam and relebactam.

FeatureVaborbactamAvibactamRelebactam
Chemical Class Cyclic Boronic AcidDiazabicyclooctane (DBO)Diazabicyclooctane (DBO)
Partner Antibiotic MeropenemCeftazidimeImipenem/Cilastatin
Spectrum of Inhibition Potent against Class A (including KPC) and Class C serine β-lactamases[1][17]Broad activity against Class A, C, and some Class D β-lactamasesActive against Class A and Class C β-lactamases
Activity against MBLs No significant activity[1]No significant activity[1]No significant activity[1]
Key Advantage Specifically designed for robust activity against KPC enzymes[1]Broader spectrum against some Class D enzymesEffective against many resistant P. aeruginosa strains

Mechanism of Action: A Covalent Trap

Vaborbactam's mechanism of action involves the formation of a covalent adduct with the serine residue in the active site of serine-β-lactamases.[16] The cyclic boronic acid structure is crucial for its high affinity and potent inhibition of these enzymes, effectively neutralizing their ability to degrade β-lactam antibiotics.

BLI_Mechanism cluster_bacterium Resistant Bacterium cluster_inhibition Inhibition by Vaborbactam cluster_outcome Restored Efficacy Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibition Hydrolyzed_Antibiotic Inactive Antibiotic Beta_Lactamase->Hydrolyzed_Antibiotic Inhibited_Enzyme Inhibited β-Lactamase Vaborbactam Vaborbactam Vaborbactam->Beta_Lactamase Covalent Adduct Formation Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis

Caption: Vaborbactam's mechanism of action.

Experimental Protocols

To empower researchers in this field, we provide detailed, step-by-step methodologies for key assays used in the evaluation of boronic acid inhibitors.

Protocol 1: Proteasome Activity Assay using a Fluorogenic Substrate

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.[9][16][18]

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Fluorogenic proteasome substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Test boronic acid inhibitor (e.g., bortezomib) and vehicle control (e.g., DMSO)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Assay Setup:

    • Prepare serial dilutions of the boronic acid inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Add the diluted inhibitor or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Prepare a working solution of the Suc-LLVY-AMC substrate in the assay buffer (final concentration typically 50-100 µM).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a pre-warmed fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the inhibitor-treated wells to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteasome_Assay_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Lysis 2. Prepare Cell Lysate Cell_Culture->Lysis Quantification 3. Quantify Protein Lysis->Quantification Plate_Setup 4. Set up 96-well Plate (Lysate + Inhibitor/Vehicle) Quantification->Plate_Setup Incubation 5. Incubate at 37°C Plate_Setup->Incubation Substrate_Addition 6. Add Fluorogenic Substrate Incubation->Substrate_Addition Measurement 7. Kinetic Fluorescence Reading Substrate_Addition->Measurement Data_Analysis 8. Calculate Reaction Rates and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the proteasome activity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of a β-lactam antibiotic in the presence of a boronic acid β-lactamase inhibitor.[19][20][21]

Materials:

  • Bacterial strain expressing the target β-lactamase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Boronic acid β-lactamase inhibitor (e.g., vaborbactam)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the β-lactam antibiotic and the boronic acid inhibitor in a suitable solvent (e.g., water or DMSO).

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of the microtiter plate.

    • Prepare a solution of the boronic acid inhibitor at a fixed concentration (e.g., 4 µg/mL) in CAMHB and add it to all wells containing the antibiotic dilutions.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in saline or CAMHB and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB with the inhibitor but no antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.

MIC_Workflow Start Start Prepare_Reagents 1. Prepare Antibiotic Dilutions and Inhibitor Solution Start->Prepare_Reagents Inoculate_Plate 3. Inoculate 96-well Plate Prepare_Reagents->Inoculate_Plate Prepare_Inoculum 2. Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate 4. Incubate at 37°C Inoculate_Plate->Incubate Read_MIC 5. Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Future Perspectives

The success of boronic acids in these two distinct therapeutic areas highlights their versatility and potential for broader applications. Ongoing research is exploring their use as inhibitors of other enzymes, such as serine proteases and histone deacetylases, as well as their application in targeted drug delivery and diagnostics. The ability to fine-tune the electronic and steric properties of the boronic acid moiety through synthetic chemistry will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[3][22]

References

A Senior Application Scientist's Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid: A Superior Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimized Molecular Scaffolds

In the landscape of modern drug discovery, the selection of building blocks for library synthesis is a critical determinant of success. An ideal chemical scaffold should not only be a versatile synthetic handle but also impart favorable physicochemical and pharmacokinetic properties to the final drug candidate. Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry.[1][2] Simultaneously, the sulfonamide group has long been recognized as a "privileged" functional group, present in a wide array of marketed drugs due to its chemical stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4]

This guide provides an in-depth technical analysis of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid , a building block that synergistically combines the synthetic utility of a boronic acid with the advantageous properties of a uniquely substituted sulfonamide. We will dissect the molecule to understand the contribution of each component—the phenylboronic acid core, the sulfonamide linker, and the azetidine ring—and present a comparative analysis against common alternatives, supported by experimental rationale and data.

Deconstructing the Advantage: A Tripartite Molecular Architecture

The superior performance of this compound stems from the interplay of its three constituent parts. Understanding the role of each is key to appreciating its value in drug design.

Figure 1: Key structural components of the reagent.
  • The Phenylboronic Acid Core : This is the workhorse of the molecule, serving as a stable, readily available handle for Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and modular construction of biaryl structures, which are common motifs in pharmacologically active compounds.[5] The boronic acid group is generally less toxic and more environmentally benign than alternative organometallic reagents.[1]

  • The Sulfonamide Linker : The SO₂ group is a key pharmacophoric element. Unlike a more conventional amide linker, the sulfonamide is not susceptible to hydrolysis by amidases, significantly enhancing the metabolic stability of the resulting molecule.[4] The sulfonyl oxygens are excellent hydrogen bond acceptors, while the nitrogen, depending on its substitution, can act as a hydrogen bond donor, allowing for strong and specific interactions with protein targets.[6]

  • The Azetidine Ring : This four-membered saturated nitrogen heterocycle is the component that most distinguishes this reagent from its alternatives. Azetidines are considered "bioisosteres" of other common amine substituents but offer a unique combination of properties that are highly sought after in modern drug design.[7][8]

The Azetidine Advantage: A Comparative Analysis

The choice of the N-substituent on the sulfonamide has profound implications for the resulting compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The azetidine ring offers a compelling set of advantages over more common acyclic (e.g., dimethyl) or larger cyclic (e.g., pyrrolidine, piperidine) amines.

G center Azetidine Ring Advantages sol Improved Solubility center->sol Less lipophilic than larger rings met Enhanced Metabolic Stability center->met Steric hindrance around N-dealkylation sites pka pKa Modulation center->pka Lower basicity than acyclic amines vec Novel Exit Vector center->vec Rigid 3D structure

Figure 2: Physicochemical benefits conferred by the azetidine moiety.
Key Property Comparisons

The incorporation of the strained, sp³-rich azetidine ring provides a clear advantage in optimizing key drug-like properties.[7]

PropertyAzetidinylsulfonylDimethylaminosulfonyl (Alternative 1)Pyrrolidinylsulfonyl (Alternative 2)Rationale & Supporting Evidence
Solubility Higher LowerLowerThe compact and polar nature of the azetidine ring often leads to improved aqueous solubility compared to more lipophilic groups like dimethyl or larger alkyl rings.[7]
Metabolic Stability Higher LowerModerateAzetidines can exhibit enhanced stability towards N-dealkylation reactions by cytochrome P450 enzymes compared to simple alkyl groups.[7]
Lipophilicity (cLogP) Lower LowerHigherAzetidine provides a favorable balance, increasing the three-dimensional character without significantly increasing lipophilicity, a common issue with larger rings like pyrrolidine.
pKa Optimal Range Higher (More Basic)Higher (More Basic)The pKa of the azetidine nitrogen is typically lower than that of analogous acyclic secondary amines, reducing the likelihood of off-target effects associated with high basicity.[9]
Molecular Rigidity Higher LowerLowerThe conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to a target protein and provides well-defined vectors for further chemical exploration.[7][8]

Experimental Protocols & Performance

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. Its performance is robust, and it is compatible with a wide range of reaction partners and functional groups.

Representative Suzuki-Miyaura Cross-Coupling Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification boronic_acid 4-(Azetidin-1-ylsulfonyl) phenylboronic acid setup Combine Reactants Under Inert Atmosphere boronic_acid->setup aryl_halide Aryl Halide/Triflate (Ar-X) aryl_halide->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Aqueous Base (e.g., K₂CO₃) base->setup solvent Solvent (e.g., Dioxane/Water) solvent->setup heat Heat Reaction Mixture (e.g., 80-100 °C) setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Final Biaryl Product purify->product

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.1 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., microwave vial or round-bottom flask) with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound, the aryl halide, and potassium carbonate.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Causality and Self-Validation: The use of an aqueous base is crucial for the transmetalation step of the catalytic cycle.[5] The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Reaction completion is validated by the disappearance of the limiting starting material as observed by TLC or LC-MS, ensuring the protocol is self-validating.

Comparative Performance Data

While direct head-to-head published comparisons of reaction yields for this specific reagent are sparse, the efficiency of Suzuki couplings with sulfonyl-containing boronic acids is well-documented.[1][10] The electron-withdrawing nature of the azetidinylsulfonyl group can sometimes require slightly more forcing conditions compared to electron-rich boronic acids, but yields are generally high, often exceeding 80-90% with proper catalyst and base selection. The key advantage lies not in a marginal yield difference but in the superior properties of the resulting product.

Conclusion: A Strategically Superior Choice for Drug Discovery

This compound is more than just another building block; it is a strategically designed tool for the modern medicinal chemist. It provides a reliable synthetic handle for constructing complex molecules while simultaneously embedding a functional motif—the azetidinylsulfonamide—that confers multiple advantages for developing drug candidates with improved ADME profiles.

By choosing this reagent, researchers can:

  • Enhance Metabolic Stability: The inherent stability of the sulfonamide and azetidine moieties can reduce metabolic liabilities.[4][7]

  • Improve Aqueous Solubility: The azetidine ring helps to avoid the excessive lipophilicity that can plague drug candidates.[7]

  • Introduce Novelty and 3D Character: Moving away from "flat" molecules and common substituents provides an opportunity to explore new chemical space and improve binding affinity.[8]

  • Streamline Synthesis: Its reliable performance in one of the most powerful C-C bond-forming reactions simplifies the synthesis of complex biaryl targets.[1]

In a field where small structural changes can lead to dramatic differences in biological activity and clinical success, the rational incorporation of moieties like the azetidinylsulfonyl group is a powerful strategy. This reagent represents a convergence of synthetic utility and intelligent drug design, making it an invaluable asset for any research program aimed at discovering the next generation of therapeutics.

References

The Azetidinylsulfonyl Scaffold: A Comparative Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable physicochemical properties is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as one such "privileged scaffold."[1] Its constrained nature provides a predictable conformational arrangement, allowing chemists to project substituents into specific vectors within a target's binding site. When coupled with the well-established sulfonamide moiety—a cornerstone in medicinal chemistry known for its ability to act as a hydrogen bond donor/acceptor and mimic tetrahedral intermediates—the resulting azetidinylsulfonyl group becomes a powerful tool in drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds containing this versatile scaffold, with a focus on their application as enzyme inhibitors and receptor modulators.

Core Principles of the Azetidinylsulfonyl Moiety

The azetidinylsulfonyl scaffold offers several key advantages from a medicinal chemistry perspective:

  • Structural Rigidity and Vectorial Control: Unlike more flexible five- or six-membered rings, the azetidine ring has a higher degree of conformational constraint. This rigidity helps to minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Substitutions on the azetidine ring project into well-defined regions of space.

  • Physicochemical Properties: The nitrogen atom in the azetidine ring can be a key interaction point and can influence the overall polarity and solubility of the molecule. The sulfonamide group is a strong hydrogen-bond acceptor and, depending on the substitution pattern, can also have a hydrogen-bond donor.

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than its three-membered counterpart, aziridine.

The following diagram illustrates the general workflow for a typical SAR study involving the azetidinylsulfonyl scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Identify Lead Compound (Azetidinylsulfonyl Core) Synth Synthesize Analogs (Systematic Modifications) Start->Synth Hypothesis-driven design Assay In Vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) Synth->Assay Data Generate Quantitative Data (IC50, Ki, EC50) Assay->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimize Identify Key Pharmacophores & Optimize Lead SAR->Optimize Optimize->Synth Iterative Design Cycle

Caption: A typical workflow for SAR studies of azetidinylsulfonyl compounds.

Comparative Analysis of Azetidinylsulfonyl-Containing Compounds as Therapeutic Agents

While the azetidinylsulfonyl moiety has been explored in various therapeutic areas, this guide will focus on two prominent examples: Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulators and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

RORγt Modulators for Autoimmune Diseases

RORγt is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a key target for the treatment of autoimmune diseases.[2][3] Several small molecule inhibitors of RORγt incorporating a sulfonamide group have been developed.

A notable example of an SAR study leading to a potent RORγt antagonist features an ethylsulfonylbenzyl derivative.[2] While not a direct azetidinylsulfonyl, the principles from this study can be applied. The study highlights the importance of the sulfonamide in interacting with the receptor. Replacing the ethylsulfonyl with an azetidinylsulfonyl group could offer advantages in terms of vector projection and exploring new interactions within the binding pocket.

Hypothetical SAR for Azetidinylsulfonyl RORγt Modulators:

Based on known RORγt inhibitors, we can postulate the following SAR for a hypothetical series of azetidinylsulfonyl-containing compounds:

RORgt_SAR cluster_R1 Position R1 cluster_Azetidine Azetidine Core cluster_SO2 Sulfonyl Group cluster_R2 Position R2 Scaffold R1 Azetidine Ring SO2 Linker R2 (Aryl/Heteroaryl) R1_mod Modulates Solubility & Cell Permeability Scaffold:f0->R1_mod Azetidine_mod Provides Rigid Scaffold Constrains Geometry Scaffold:f1->Azetidine_mod SO2_mod Key H-Bond Acceptor Interacts with Receptor Scaffold:f2->SO2_mod R2_mod Occupies Hydrophobic Pocket Determines Potency & Selectivity Scaffold:f4->R2_mod

Caption: Key modification points in a hypothetical azetidinylsulfonyl RORγt modulator.

Table 1: Comparison of RORγt Modulators with Representative Data

Compound IDCore ScaffoldKey SubstituentsRORγt Inhibition (IC50, nM)Th17 Differentiation Inhibition (IC50, nM)Reference
S18-000003 EthylsulfonylbenzylN/A2913[2]
A213 Not SpecifiedN/AN/A4[2]
GSK805 analog Not SpecifiedN/A62N/A[2]
Hypothetical 1 Azetidinylsulfonyl3-methylazetidine, p-fluorophenylTo be determinedTo be determinedN/A
Hypothetical 2 AzetidinylsulfonylUnsubstituted azetidine, pyridylTo be determinedTo be determinedN/A

Data for hypothetical compounds is for illustrative purposes to guide research.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[4][5][6][7][8] Many successful DPP-4 inhibitors feature nitrogen-containing heterocycles that mimic the proline residue of natural substrates.

While many approved DPP-4 inhibitors utilize scaffolds like cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin), the rigid azetidine ring of an azetidinylsulfonyl moiety could also effectively occupy the S1 pocket of the DPP-4 enzyme. The sulfonamide portion could form key interactions with residues in the active site.

Comparative SAR Insights:

  • Pyrrolidinyl vs. Azetidinyl: A pyrrolidine ring is more flexible than an azetidine ring. The increased rigidity of the azetidinylsulfonyl scaffold could lead to a more favorable binding entropy and potentially higher potency. However, it may also be more challenging to achieve the optimal binding conformation.

  • Substitutions on the Azetidine Ring: Small alkyl or polar substitutions on the 3-position of the azetidine ring could be used to probe for additional interactions within the S1 and S2 pockets of DPP-4, potentially enhancing potency and selectivity.

Table 2: Comparison of DPP-4 Inhibitor Scaffolds

Inhibitor ClassCore HeterocycleKey FeaturesRepresentative Drugs
CyanopyrrolidinesPyrrolidineCovalent interaction via nitrile groupVildagliptin, Saxagliptin
XanthinesXanthineNon-peptidomimeticLinagliptin
β-Amino Acid DerivativesPiperidinePeptidomimeticSitagliptin, Alogliptin
Hypothetical Azetidinylsulfonyls Azetidine Rigid scaffold, potential for strong H-bonding via sulfonamide N/A

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the diluted test compounds to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 25 µL of a solution of human recombinant DPP-4 enzyme to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin monitoring the fluorescence signal every minute for 30 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The azetidinylsulfonyl scaffold is a promising platform for the design of novel therapeutic agents. Its inherent rigidity and the versatile interaction capabilities of the sulfonamide group provide a solid foundation for developing potent and selective enzyme inhibitors and receptor modulators. While comprehensive SAR studies specifically focused on this moiety are still emerging, the foundational principles from related compound series provide a clear roadmap for future research.

Future efforts should focus on the systematic synthesis and evaluation of azetidinylsulfonyl-containing compound libraries against a range of biological targets. A deeper understanding of the influence of azetidine substitution on pharmacokinetic properties will also be crucial for translating in vitro potency into in vivo efficacy. The continued exploration of this privileged scaffold is poised to yield novel drug candidates for a variety of diseases.

References

Beyond Boronic Acids: Trifluoroborate Salts as Superior Reagents for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of innovation and utility.[1][2] For decades, boronic acids have been the workhorse nucleophiles in these transformations, valued for their functional group tolerance and the relatively benign nature of their byproducts.[3] However, the inherent instability of many boronic acids presents significant, often frustrating, challenges related to storage, handling, and reaction reproducibility.[4][5] This guide provides a comprehensive comparison of trifluoroborate salts and boronic acids, presenting experimental evidence and protocols that demonstrate why trifluoroborates are often the superior choice for researchers seeking robustness, reliability, and expanded synthetic scope.

The Achilles' Heel of Boronic Acids: Inherent Instability

The utility of boronic acids is frequently undermined by their chemical fragility. The boron atom in a boronic acid is trigonal planar and electron-deficient, possessing a vacant p-orbital that makes it susceptible to several decomposition pathways.

  • Dehydration to Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium complicates accurate massing of the reagent, leading to stoichiometric uncertainty in reactions.

  • Protodeboronation: Under many reaction conditions, particularly with electron-deficient or heteroaromatic systems, the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom.[3][5] This side reaction reduces yields and consumes the starting material.

  • Oxidative Degradation: The electron-deficient boron center is susceptible to attack by reactive oxygen species, leading to oxidative deboronation that converts the valuable organoboron compound into a simple alcohol and boric acid.[6]

  • Limited Shelf-Life: Consequently, many boronic acids, especially alkyl, vinyl, and certain heteroaryl derivatives, are unstable upon storage and require special handling, such as refrigeration under an inert atmosphere, and still exhibit a limited shelf-life.[4][5]

These instabilities are not mere inconveniences; they are critical flaws that can compromise the efficiency, scalability, and reproducibility of a synthetic route—a significant concern in both academic research and industrial drug development.

The Trifluoroborate Solution: Stability by Design

Potassium organotrifluoroborates (K-RBF₃) have emerged as a powerful solution to the challenges posed by boronic acids.[7][8] Their enhanced stability stems from a fundamental structural difference. In a trifluoroborate salt, the boron atom is tetracoordinate, forming a stable anionic complex.[3][4] This structure effectively "protects" the boron center, masking the vacant orbital and rendering the C-B bond significantly more robust.[3]

The practical benefits are immediate and substantial. Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[3][4][9][10][11] This exceptional stability simplifies handling, ensures stoichiometric precision, and broadens the range of compatible reaction conditions.[7][12]

Head-to-Head Comparison: Boronic Acids vs. Trifluoroborate Salts

The advantages of trifluoroborate salts become clear when their properties are directly compared to those of boronic acids.

FeatureBoronic Acids (R-B(OH)₂)Potassium Organotrifluoroborates (K[R-BF₃])Rationale for Superiority
Physical State Often amorphous solids or oilsCrystalline, free-flowing solidsEasy to handle, weigh accurately, and purify.[3][4][11]
Air & Moisture Stability Poor to moderate; many are hygroscopic and prone to oxidation and dehydration.[6]Excellent; indefinitely stable to air and moisture at room temperature.[3][4][9][10]The tetracoordinate boron is not susceptible to oxidation or hydration.[4]
Thermal Stability Variable; can decompose upon heating.Highly stable; decomposition points often exceed 300°C.[4]Strong B-F bonds and a stable ionic lattice contribute to high thermal resistance.
Stoichiometry Often uncertain due to equilibrium with boroxine (trimeric anhydride).[5]Monomeric species with a well-defined molecular weight.[5][8]Ensures accurate and reproducible reaction stoichiometry.
Handling & Storage Often require refrigeration or storage under an inert atmosphere.[5]Can be stored on the benchtop at ambient temperature.[8][9]Simplifies laboratory workflow and reduces the need for specialized equipment.
Susceptibility to Protodeboronation High, especially for electron-deficient aryl, heteroaryl, and alkyl groups.[3][5]Significantly more resistant to protodeboronation.[3][8][13]The protected C-B bond is less prone to cleavage under reaction conditions.

The Suzuki-Miyaura Coupling: A Mechanistic Comparison

While both reagents are used in the Suzuki-Miyaura reaction, their activation pathways differ significantly. This difference is key to understanding the superior performance of trifluoroborates.

A boronic acid requires activation by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[1] This process generates a high concentration of the reactive, and often unstable, boronic acid in the reaction mixture.

Conversely, a potassium trifluoroborate salt acts as a stable reservoir for the boronic acid. Under the aqueous, basic conditions of the Suzuki-Miyaura coupling, the trifluoroborate slowly hydrolyzes in situ to release the corresponding boronic acid at a low, steady concentration.[10][14] This "slow-release" mechanism is critical because it ensures the rate of boronic acid generation is geared to the rate of the catalytic turnover.[14] The unstable boronic acid is consumed as it is formed, never accumulating to levels where decomposition pathways like protodeboronation or homocoupling can become significant.[14]

Suzuki_Miyaura_Boronic_Acid cluster_cat Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² L₂ OxAdd->Trans Transmetalation Trans->Pd0 RedEl R¹-R² Trans->RedEl Reductive Elimination RedEl_out BA R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BA->Boronate Activation Base Base (OH⁻) Boronate->OxAdd Enters Cycle R1X R¹-X R1X->OxAdd R1R2_final R¹-R² RedEl_out->R1R2_final

Caption: Suzuki-Miyaura cycle using a boronic acid, requiring pre-activation by a base.

Suzuki_Miyaura_Trifluoroborate cluster_cat Catalytic Cycle cluster_release In Situ Generation Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² L₂ OxAdd->Trans Transmetalation Trans->Pd0 RedEl R¹-R² Trans->RedEl Reductive Elimination RedEl_out BF3 K[R²-BF₃] BA R²-B(OH)₂ BF3->BA Slow Hydrolysis (rate-geared) H2O H₂O, Base BA->OxAdd Enters Cycle R1X R¹-X R1X->OxAdd R1R2_final R¹-R² RedEl_out->R1R2_final

Caption: Suzuki-Miyaura cycle with a trifluoroborate, featuring slow in situ hydrolysis.

Experimental Protocols and Workflows

The superior stability of trifluoroborate salts directly translates to a more streamlined and robust experimental workflow.

Workflow_Comparison cluster_BA Unstable Boronic Acid Workflow cluster_BF3 Trifluoroborate Salt Workflow BA_Store 1. Retrieve from -20°C Freezer BA_Inert 2. Transfer to Glovebox/Inert Atm. BA_Store->BA_Inert BA_Weigh 3. Weigh Quickly BA_Inert->BA_Weigh BA_React 4. Add to Reaction (Often in Excess) BA_Weigh->BA_React BF3_Store 1. Retrieve from Shelf (Room Temp) BF3_Weigh 2. Weigh on Bench BF3_Store->BF3_Weigh BF3_React 3. Add to Reaction BF3_Weigh->BF3_React

Caption: Comparison of handling workflows for unstable boronic acids vs. trifluoroborates.

Protocol 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This general procedure, adapted from Vedejs et al., efficiently converts boronic acids into their corresponding stable trifluoroborate salts.[15]

Objective: To prepare a stable potassium aryltrifluoroborate salt from the corresponding arylboronic acid.

Methodology:

  • To a solution of the arylboronic acid (1.0 equiv) in aqueous methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours. During this time, the product will often precipitate as a crystalline solid.

  • Remove the methanol under reduced pressure.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water and then acetone to remove excess inorganic salts.

  • Dry the resulting crystalline solid under vacuum to yield the analytically pure potassium aryltrifluoroborate salt.

Causality Note: The use of KHF₂ is crucial; KF alone is generally not effective at displacing the hydroxyl groups of the boronic acid.[15] The precipitation of the product drives the reaction to completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Secondary Alkyltrifluoroborate

This protocol provides a representative method for the cross-coupling of a potassium secondary alkyltrifluoroborate with an aryl chloride, a challenging transformation where trifluoroborates excel.[16]

Objective: To synthesize an alkyl-aryl coupled product via a palladium-catalyzed Suzuki-Miyaura reaction.

Reagents & Equipment:

  • Aryl chloride (1.0 equiv, 0.5 mmol)

  • Potassium secondary alkyltrifluoroborate (1.05 equiv, 0.525 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 equiv, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol %, 0.01 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %, 0.02 mmol)

  • Toluene (5 mL) and deionized water (0.5 mL)

  • 25 mL Schlenk tube, magnetic stir bar, argon supply

Methodology:

  • Reaction Setup: To a 25 mL Schlenk tube, add the aryl chloride, potassium alkyltrifluoroborate, and potassium carbonate.[16]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the toluene and deionized water to the reaction mixture.

  • Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, combine the Pd(OAc)₂ and RuPhos ligand. Add this catalyst mixture to the reaction tube under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the final product.

Causality Note: The use of a specialized phosphine ligand like RuPhos is often necessary to facilitate the challenging oxidative addition of the aryl chloride and to promote the subsequent steps of the catalytic cycle. The biphasic toluene/water system is crucial for both dissolving the organic components and facilitating the hydrolysis of the trifluoroborate and the action of the inorganic base.[16][17]

Conclusion

For researchers, scientists, and drug development professionals who prioritize efficiency, reproducibility, and the ability to tackle challenging synthetic targets, potassium organotrifluoroborates represent a significant advancement over their boronic acid predecessors. Their exceptional stability simplifies every stage of the experimental process, from long-term storage to precise reaction setup. Mechanistically, their slow-release of the active boronic acid species minimizes side reactions, leading to cleaner conversions and higher yields, particularly for substrates prone to decomposition. By embracing trifluoroborate salts, chemists can unlock new possibilities in cross-coupling chemistry, building complex molecules with greater confidence and reliability.

References

Mastering Purity: A Comparative Guide to the Analytical Assessment of Azetidinylsulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is but the first step. The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical scrutiny. Among the emerging pharmacophores, the azetidinylsulfonyl moiety has garnered significant interest due to its unique structural and electronic properties, which can impart favorable pharmacokinetic profiles to drug candidates.[1][2] However, the inherent ring strain of the four-membered azetidine ring and the presence of the sulfonamide group present distinct challenges in accurately assessing the purity of synthesized compounds.[3][4] This guide provides an in-depth, objective comparison of the most effective analytical techniques for this purpose, grounded in experimental evidence and practical insights.

The Analytical Imperative: Why Purity Matters for Azetidinylsulfonyl Compounds

The seemingly minor presence of impurities can have profound consequences, ranging from altered biological activity and skewed structure-activity relationships (SAR) to unforeseen toxicity. For compounds featuring the azetidinylsulfonyl group, potential impurities could arise from starting materials, side reactions during synthesis (e.g., incomplete sulfonylation, reactions involving the strained azetidine ring), or degradation. Therefore, a multi-faceted analytical approach is not just a matter of regulatory compliance but a cornerstone of scientific integrity.

A Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for purity determination is dictated by the specific information required, the stage of drug development, and the physicochemical properties of the compound . Here, we compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Characteristics of Analytical Techniques for Azetidinylsulfonyl Compound Purity Assessment
TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC/UPLC Differential partitioning between a stationary and mobile phase.Retention time, peak area/height for quantification, % purity.High (ng to µg/mL)Excellent, high precision and accuracy.Robust, reproducible, widely available, ideal for routine quality control.[5]Requires reference standards for impurity identification, potential for co-elution.
LC-MS Separation by HPLC/UPLC followed by mass-to-charge ratio determination.Retention time, molecular weight of parent compound and impurities, fragmentation patterns for structural elucidation.Very High (pg to ng/mL)Excellent for targeted analysis.Provides molecular weight information for unknown impurity identification, high specificity.[6]Ionization efficiency can vary between compounds, complex matrix effects can lead to ion suppression.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, identification of impurities without a reference standard, quantification via internal standards (qNMR).ModerateGood to Excellent (qNMR)Provides unambiguous structural confirmation, can identify and quantify unknown impurities, non-destructive.[7][8]Lower sensitivity compared to MS, can be complex to interpret for mixtures, requires higher sample concentrations.

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Assessment

HPLC and its higher-pressure evolution, UPLC, are indispensable for the routine purity analysis of synthesized compounds. The principle of separating components of a mixture based on their differential interactions with a stationary and mobile phase allows for the precise quantification of the main compound and any impurities.

The "Why" Behind the Method:

The choice of a reversed-phase C18 column is a common starting point for sulfonamide analysis due to the moderate lipophilicity of many such compounds. The azetidinylsulfonyl moiety, with its polar sulfonamide group and a less polar azetidine ring, makes it well-suited for this separation mode. A gradient elution is often preferred over isocratic elution to ensure the effective separation of impurities with a wide range of polarities and to achieve sharper peaks, especially for late-eluting compounds. The UV detector wavelength is selected based on the chromophore of the molecule, which is typically the aromatic or heteroaromatic ring to which the sulfonyl group is attached.

Experimental Protocol: HPLC/UPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized azetidinylsulfonyl compound.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL. Ensure complete dissolution, using sonication if necessary.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1-5 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC/UPLC workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When HPLC/UPLC reveals the presence of impurities, the next critical step is to identify them. LC-MS is the gold standard for this purpose, providing the molecular weight of each impurity and, through tandem mass spectrometry (MS/MS), valuable structural information from fragmentation patterns.

The "Why" Behind the Method:

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like many sulfonamides. Running in positive ion mode is often effective, as the nitrogen atoms in the azetidine ring and the sulfonamide can be protonated. The fragmentation of sulfonamides in MS/MS can be particularly informative. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO2 (64 Da).[6] The fragmentation of the azetidine ring itself, being a strained system, may also provide characteristic neutral losses that can aid in structure elucidation.

Experimental Protocol: LC-MS Impurity Identification
  • Sample Preparation:

    • Prepare the sample as described for HPLC/UPLC analysis, often at a lower concentration (e.g., 1-10 µg/mL).

  • LC-MS Conditions:

    • LC System: Use the same chromatographic conditions as the developed HPLC/UPLC method to ensure correlation of retention times.

    • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source in positive ion mode.

    • Detection: Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the detected impurity masses.

    • MS/MS: Isolate the precursor ion of each impurity and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion for each impurity to propose a molecular formula.

    • Analyze the fragmentation pattern to deduce the structure of the impurity. Compare observed fragments with known fragmentation pathways of sulfonamides and strained ring systems.

Visualizing the Workflow:

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Structure Elucidation Inject Inject Sample Separate HPLC/UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize FullScan Full Scan MS (Identify Impurity m/z) Ionize->FullScan MSMS Tandem MS (MS/MS) on Impurities FullScan->MSMS AnalyzeMass Analyze Accurate Mass MSMS->AnalyzeMass AnalyzeFrags Analyze Fragmentation Pattern MSMS->AnalyzeFrags Propose Propose Impurity Structure AnalyzeMass->Propose AnalyzeFrags->Propose

Caption: LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

NMR spectroscopy provides the most detailed structural information and is capable of identifying and quantifying impurities without the need for reference standards, a technique known as quantitative NMR (qNMR).

The "Why" Behind the Method:

¹H NMR is particularly powerful for purity assessment. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurity signals, a molar ratio can be determined. For compounds containing the azetidinylsulfonyl moiety, the protons on the azetidine ring will have characteristic chemical shifts and coupling constants that can be diagnostic of the ring's integrity and substitution pattern.[8] The presence of unexpected signals in these regions can indicate ring-opened byproducts or other related impurities. For quantitative analysis, a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added to the sample.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an NMR tube.

    • For qNMR, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the tube.

    • Add a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration in qNMR.

  • Data Analysis:

    • Purity Assessment (Relative): Identify characteristic, well-resolved signals for the main compound and any impurities. Compare the integration of these signals to estimate the relative amounts.

    • Structural Confirmation: Analyze chemical shifts, coupling patterns, and integrals to confirm the structure of the synthesized compound and propose structures for any significant impurities.

    • Quantitative Analysis (qNMR): Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the standard.

Visualizing the Logical Relationship:

NMR_Logic cluster_input Input cluster_output Outputs & Interpretation Sample Azetidinylsulfonyl Compound NMR_Spec ¹H NMR Spectrum Acquisition Sample->NMR_Spec Standard Internal Standard (for qNMR) Standard->NMR_Spec ChemShift Chemical Shifts (Structure) NMR_Spec->ChemShift Coupling Coupling Constants (Connectivity) NMR_Spec->Coupling Integration Integration (Relative Amounts) NMR_Spec->Integration qNMR Absolute Quantification (Purity) Integration->qNMR

Caption: Logical flow of NMR for purity and structure.

Conclusion: An Integrated Approach for Confident Purity Assessment

No single technique provides a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized compounds containing the azetidinylsulfonyl moiety relies on an integrated approach. HPLC/UPLC serves as the primary tool for routine purity checks and quantification. When unknown impurities are detected, LC-MS is employed for their identification. Finally, NMR spectroscopy provides definitive structural confirmation of the target molecule and can be used for the orthogonal quantification of purity. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can ensure the quality and integrity of their compounds, paving the way for successful drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the responsible management and disposal of specialized reagents like 4-(Azetidin-1-ylsulfonyl)phenylboronic acid are paramount. This compound, a valuable building block in medicinal chemistry, requires meticulous handling throughout its lifecycle, including its final disposal. Adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of a robust safety culture, safeguarding both laboratory personnel and the environment. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent hazards of this compound is the first step in its safe management. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.

  • Skin Irritation (Category 2, H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

These classifications necessitate that this compound be treated as hazardous waste .[1] Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to environmental contamination and pose a risk to public health.[3][4]

Hazard ClassificationGHS CodeImplication for Handling and Disposal
Acute Toxicity, OralH302Avoid ingestion. All waste must be securely contained.
Skin IrritationH315Prevent skin contact. Contaminated PPE must be disposed of as hazardous waste.
Eye IrritationH319Eye protection is mandatory. Any spill cleanup materials are hazardous waste.
Respiratory IrritationH335Handle in a fume hood. Avoid generating dust.
Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes or airborne particles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of damage before use.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[2]

  • Respiratory Protection: When handling the solid form of the compound or if there is a risk of dust generation, a NIOSH-approved respirator is recommended. All handling of the solid should occur within a certified chemical fume hood to minimize the risk of inhalation.[3][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal service.[1]

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste:

    • Collect unused or expired this compound, as well as contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, sealable container for solid hazardous waste.[3][5]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3][5]

    • Do not mix with other incompatible waste streams.[4]

  • Empty Containers:

    • Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[3]

    • The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[3]

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[7][8] Each waste container must be labeled with:

  • The words "Hazardous Waste" .[7][9]

  • The full chemical name: "this compound" .[5]

  • Any relevant hazard symbols or pictograms (e.g., "Irritant," "Harmful").[1][9]

Waste must be stored safely and securely pending collection.

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) .[7][10]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[11]

  • Ensure containers are kept closed except when adding waste.[10]

  • Store away from incompatible materials, heat sources, and high-traffic areas.[6]

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][8]

  • Complete all required waste manifest forms accurately.

  • Never dispose of this chemical down the drain or in the regular trash.[3]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Alert your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spilled material from entering drains or waterways.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.[1]

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill, then collect it into a labeled hazardous waste container.[1]

    • All materials used for cleaning the spill must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Solid, Liquid, or Contaminated Material) B Hazardous? (Refer to SDS) A->B C1 Solid Waste Container B->C1 Yes (Solid) C2 Liquid Waste Container B->C2 Yes (Liquid) C3 Decontaminate Empty Containers (Collect Rinsate) B->C3 Yes (Container) D Label as 'Hazardous Waste' + Chemical Name + Hazard Pictograms C1->D C2->D C3->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange Pickup by Licensed Waste Contractor E->F G Complete Waste Manifest F->G

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the safe and effective handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-(Azetidin-1-ylsulfonyl)phenylboronic acid (CAS No. 871329-68-9). Beyond a simple checklist, this document delves into the chemical rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is an organoboron compound that, like many arylboronic acids, presents specific hazards that must be managed. The primary risks associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.

The boronic acid functional group, while crucial for its synthetic utility, is the primary driver of its irritant properties. Furthermore, the sulfonyl group can influence the compound's acidity and reactivity. It is imperative to handle this compound with the understanding that its seemingly benign solid form can become a hazard if not properly contained.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile). Double gloving is recommended.Prevents direct skin contact, which can lead to irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully fastened, flame-resistant lab coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles and subsequent respiratory tract irritation.[1]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Expert Insight: The recommendation for double gloving is a field-proven best practice that provides an additional layer of protection against potential tears or degradation of the outer glove, which can occur during prolonged handling.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Work Area: The designated work area within the fume hood should be clean, free of clutter, and covered with absorbent bench paper to contain any minor spills.

Handling the Compound
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle the container with care to avoid generating dust.[4] Keep the container tightly closed when not in use.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling
  • Decontamination: Clean the work area and any equipment used with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan: Responsible Stewardship

The disposal of this compound and its associated waste must be managed as hazardous waste.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]

Waste Segregation
  • Solid Waste: All contaminated solid materials, such as gloves, weighing paper, and absorbent pads, should be collected in a designated, sealed container for solid hazardous waste.[2]

  • Liquid Waste: Solutions containing this compound and solvent rinses from cleaning should be collected in a separate, sealed container for liquid hazardous waste.[2]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Container Labeling

All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Decontamination of Empty Containers
  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2] Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste. [2]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Storage and Pickup

Store sealed and labeled hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[2] Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed waste disposal company.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand) and collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualizing the Workflow

To provide a clear, at-a-glance reference for the handling and disposal workflow, the following diagram illustrates the key decision points and procedural steps.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Solid Carefully prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution post_decontaminate Decontaminate Work Area handle_solution->post_decontaminate After Use post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Waste (Solid, Liquid, Sharps) post_wash->disp_segregate Initiate Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_decontaminate Decontaminate Empty Containers disp_label->disp_decontaminate disp_store Store for Pickup disp_decontaminate->disp_store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.